Methyl vanillate-d3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
1394230-40-0 |
|---|---|
分子式 |
C9H10O4 |
分子量 |
185.19 g/mol |
IUPAC 名称 |
methyl 4-hydroxy-3-(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C9H10O4/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5,10H,1-2H3/i1D3 |
InChI 键 |
BVWTXUYLKBHMOX-FIBGUPNXSA-N |
纯度 |
95% min. |
同义词 |
Methyl vanillate - d3 |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl vanillate-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl vanillate-d3 is the deuterated analogue of methyl vanillate (B8668496), a naturally occurring compound found in various plants. This stable isotope-labeled compound serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantitative analysis, where it is employed as an internal standard. Its chemical and physical properties closely mirror those of its non-deuterated counterpart, allowing for accurate quantification by correcting for variations during sample preparation and analysis. Furthermore, the non-deuterated form, methyl vanillate, has been identified as an activator of the Wnt/β-catenin signaling pathway, a critical pathway in cellular processes such as proliferation and differentiation. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, its application in quantitative analysis, and its role in studying the Wnt/β-catenin pathway.
Chemical Properties and Data
This compound is characterized by the substitution of three hydrogen atoms with deuterium (B1214612) atoms on the methoxy (B1213986) group at the 3-position of the benzene (B151609) ring. This isotopic labeling results in a mass shift that allows for its differentiation from the endogenous methyl vanillate in mass spectrometric analyses.
| Property | Value | Reference |
| Chemical Name | Methyl 4-hydroxy-3-(methoxy-d3)benzoate | |
| CAS Number | 1394230-40-0 | [1] |
| Molecular Formula | C₉H₇D₃O₄ | [1] |
| Molecular Weight | 185.19 | |
| Appearance | White to off-white solid | |
| Purity | >98% | [2] |
| Isotopic Purity | ≥98% (Deuterium incorporation) |
Synthesis of this compound
The synthesis of this compound can be achieved through the d3-methylation of a suitable precursor, such as vanillic acid or a protected derivative. A general procedure for the d3-methylation of phenols is described below, which can be adapted for the synthesis of this compound.
Experimental Protocol: d3-Methylation of a Phenolic Precursor
Materials:
-
Vanillic acid (or a suitable protected precursor)
-
d3-Methylating agent (e.g., CD₃I, (CD₃)₂SO₄)
-
Base (e.g., K₂CO₃, NaH)
-
Anhydrous solvent (e.g., Acetonitrile (B52724), DMF)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the phenolic precursor (1.0 equivalent), the base (2.0 equivalents), and the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the d3-methylating agent (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction with water and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic purity.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Application in Quantitative Analysis using LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of methyl vanillate in various matrices, including biological samples. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it compensates for matrix effects and variations in sample processing.[3][4][5][6]
Experimental Protocol: Quantification of Methyl Vanillate in Biological Samples
Materials:
-
Biological sample (e.g., plasma, urine)
-
This compound internal standard solution of known concentration
-
Acetonitrile (ice-cold) for protein precipitation
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
Procedure:
Sample Preparation (Protein Precipitation):
-
Thaw biological samples on ice.
-
Aliquot 100 µL of the sample into a microcentrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the sample for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive or negative electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both methyl vanillate and this compound.
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards.
-
Determine the concentration of methyl vanillate in the biological samples from the calibration curve.
Typical LC-MS/MS Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | Low ng/mL range |
| Limit of Quantification (LOQ) | Low to mid ng/mL range |
| Accuracy (% Recovery) | 85-115% |
| Precision (%RSD) | < 15% |
Workflow for Quantitative Analysis
Caption: Workflow for the quantification of methyl vanillate using this compound.
Role in Wnt/β-Catenin Signaling Pathway
The non-deuterated form, methyl vanillate, has been shown to be an activator of the Wnt/β-catenin signaling pathway.[1] This pathway is crucial for a multitude of cellular processes, including cell proliferation, differentiation, and embryonic development.[7][8][9][10] Aberrant Wnt signaling is implicated in various diseases, including cancer.
The activation of the Wnt/β-catenin pathway by methyl vanillate involves the following key steps:
-
Inhibition of the Destruction Complex: In the absence of a Wnt signal, a "destruction complex" composed of proteins including Axin, APC, GSK-3β, and CK1α, phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. Methyl vanillate is believed to interfere with the function of this complex.
-
Stabilization and Accumulation of β-catenin: By inhibiting the destruction complex, methyl vanillate leads to the stabilization and accumulation of β-catenin in the cytoplasm.
-
Nuclear Translocation: The accumulated β-catenin then translocates to the nucleus.
-
Gene Transcription: In the nucleus, β-catenin acts as a co-activator, binding to TCF/LEF transcription factors and initiating the transcription of Wnt target genes, such as c-myc and cyclin D1, which promote cell proliferation.
Wnt/β-Catenin Signaling Pathway Activated by Methyl Vanillate
Caption: Activation of the Wnt/β-catenin signaling pathway by Methyl vanillate.
Conclusion
This compound is a critical tool for researchers in analytical chemistry, pharmacology, and drug development. Its utility as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative data obtained from mass spectrometry-based assays. Furthermore, the biological activity of its non-deuterated counterpart as a Wnt/β-catenin pathway activator provides a valuable pharmacological tool for studying this important signaling cascade. The detailed protocols and data presented in this guide offer a comprehensive resource for the effective application of this compound in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocrick.com [biocrick.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. rsc.org [rsc.org]
- 5. lcms.cz [lcms.cz]
- 6. texilajournal.com [texilajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Chemical Properties of Methyl vanillate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of Methyl vanillate-d3, a deuterated analog of Methyl vanillate (B8668496). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolic studies, and analytical chemistry, where isotopically labeled compounds are crucial for quantitative analysis and tracer studies.
Core Chemical Properties
This compound is the deuterated form of Methyl vanillate, a naturally occurring compound found in various plants. The deuterium (B1214612) labeling in the methoxy (B1213986) group makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.
Quantitative Data Summary
The key chemical and physical properties of this compound and its non-deuterated analog are summarized in the tables below for direct comparison.
Table 1: General Chemical Properties
| Property | This compound | Methyl vanillate |
| Molecular Formula | C₉H₇D₃O₄ | C₉H₁₀O₄[1] |
| Molecular Weight | 185.20 | 182.17 |
| CAS Number | 1394230-40-0 | 3943-74-6[1] |
| Synonyms | Methyl 4-hydroxy-3-(methoxy-d3)benzoate | Methyl 4-hydroxy-3-methoxybenzoate[1] |
Table 2: Physical Properties
| Property | Value |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 64-67 °C |
| Boiling Point | 285-287 °C at 760 mmHg |
| Solubility | Soluble in DMSO and Methanol (B129727) |
Synthesis and Analytical Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and analytical techniques.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the esterification of vanillic acid followed by deuterated methylation of the phenolic hydroxyl group.
Experimental Protocol:
-
Esterification of Vanillic Acid:
-
Dissolve vanillic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid, and remove the methanol under reduced pressure.
-
Extract the crude Methyl vanillate with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
-
Deuterated Methylation:
-
To a solution of the purified Methyl vanillate in an appropriate solvent (e.g., acetone), add a base such as potassium carbonate.
-
Add deuterated methyl iodide (CD₃I) to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Filter off the inorganic salts and evaporate the solvent.
-
Purify the resulting this compound by column chromatography.
-
Analytical Methods
¹H NMR (400 MHz, CDCl₃): The ¹H NMR spectrum of this compound is expected to be very similar to that of Methyl vanillate, with the key difference being the absence of the methoxy proton signal (around 3.9 ppm). The aromatic protons will show characteristic shifts and coupling patterns.
¹³C NMR (100 MHz, CDCl₃): The ¹³C NMR spectrum will also be nearly identical to the non-deuterated standard. The deuterated methoxy carbon will exhibit a multiplet due to C-D coupling and will have a significantly lower intensity.
Table 3: Expected ¹H NMR Chemical Shifts (CDCl₃)
| Protons | Methyl vanillate (ppm)[1][2] | This compound (Expected ppm) |
| -OCH₃ | ~3.92 (s, 3H) | Absent |
| -COOCH₃ | ~3.89 (s, 3H) | ~3.89 (s, 3H) |
| Aromatic-H | ~6.9-7.7 (m, 3H) | ~6.9-7.7 (m, 3H) |
| -OH | ~6.0 (br s, 1H) | ~6.0 (br s, 1H) |
Table 4: Expected ¹³C NMR Chemical Shifts (CDCl₃)
| Carbon | Methyl vanillate (ppm)[1] | This compound (Expected ppm) |
| -OC H₃ | ~56.1 | ~56.1 (multiplet, lower intensity) |
| -COOC H₃ | ~51.9 | ~51.9 |
| Aromatic-C | ~111-150 | ~111-150 |
| -C =O | ~167.0 | ~167.0 |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard technique for the analysis of Methyl vanillate and its deuterated analog. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 185, which is 3 mass units higher than that of the non-deuterated compound (m/z 182). The fragmentation pattern is expected to be similar, with key fragments also showing a +3 Da shift if they retain the deuterated methoxy group.
Experimental Protocol for GC-MS:
-
Column: DB-5ms or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.
Reverse-Phase HPLC (RP-HPLC): RP-HPLC can be used for the separation and quantification of Methyl vanillate. A C18 column is typically employed with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid for better peak shape) and an organic solvent such as methanol or acetonitrile. Detection is commonly performed using a UV detector at around 260 nm. The retention time of this compound will be virtually identical to that of Methyl vanillate under the same conditions.
Biological Activity and Signaling Pathway
Methyl vanillate has been identified as an activator of the Wnt/β-catenin signaling pathway.[3] This pathway is crucial for a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the Wnt/β-catenin pathway is implicated in various diseases, including cancer and developmental disorders.
The activation of this pathway by Methyl vanillate involves the stabilization of the β-catenin protein. In the "off" state, a destruction complex (containing APC, Axin, GSK3, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. When a Wnt ligand binds to its receptor complex (Frizzled and LRP5/6), the destruction complex is inhibited. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes.
Safety and Handling
Methyl vanillate is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
This technical guide provides a foundational understanding of the chemical properties, synthesis, analysis, and biological relevance of this compound. The provided protocols and data are intended to facilitate its application in research and development.
References
Methyl Vanillate-d3: A Technical Guide for Researchers
CAS Number: 1394230-40-0
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Methyl vanillate-d3. This deuterated analog of methyl vanillate (B8668496) is a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies.
Physicochemical Properties
This compound shares nearly identical physicochemical properties with its non-deuterated counterpart, methyl vanillate. The primary difference is its increased molecular weight due to the presence of three deuterium (B1214612) atoms in the methyl group.
| Property | Value | Reference |
| Molecular Formula | C₉H₇D₃O₄ | [1] |
| Molecular Weight | 185.20 g/mol | Calculated |
| Appearance | Light yellow solid | [2] |
| Melting Point | 64-67 °C | [3] |
| Boiling Point | 285-287 °C | [3] |
| Solubility | Soluble in chloroform (B151607) and methanol. | [3] |
| Purity | ≥95% | [1] |
| Unlabeled CAS Number | 3943-74-6 | [1] |
Synthesis
A common method for the synthesis of deuterated aromatic methyl ethers involves the reaction of a corresponding phenol (B47542) with a deuterated methylating agent. The following protocol is adapted from the synthesis of [d₃]vanillin.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
Protocatechuic acid methyl ester (Methyl 3,4-dihydroxybenzoate)
-
[d₃]Methyl iodide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of protocatechuic acid methyl ester (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add [d₃]methyl iodide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Logical Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
Deuterated compounds like this compound are invaluable tools in mass spectrometry-based bioanalytical assays.[5] They are primarily used as internal standards for the accurate quantification of the corresponding non-deuterated analyte in complex biological matrices such as plasma, urine, and tissue homogenates.[6]
The key advantages of using a deuterated internal standard include:
-
Similar Chemical and Physical Properties: Ensures co-elution with the analyte during chromatographic separation and similar behavior during sample preparation.
-
Correction for Matrix Effects: Compensates for ion suppression or enhancement in the mass spectrometer, leading to more accurate and precise quantification.[5]
-
Improved Method Robustness: Minimizes variability introduced during sample handling and analysis.[6]
Experimental Protocol: Quantification of Methyl Vanillate in Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol provides a general framework for the quantification of methyl vanillate in plasma. Optimization of specific parameters will be required for individual instruments and applications.
Materials:
-
Human plasma (or other biological matrix)
-
Methyl vanillate (analyte) standard solutions
-
This compound (internal standard) working solution
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Ultrapure water
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, quality control, or unknown), add 25 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of methyl vanillate from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Methyl vanillate: Precursor ion (e.g., [M+H]⁺ or [M-H]⁻) → Product ion
-
This compound: Precursor ion (e.g., [M+H]⁺ or [M-H]⁻) → Product ion
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of methyl vanillate to this compound against the concentration of the calibration standards.
-
Determine the concentration of methyl vanillate in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Workflow for Bioanalytical Quantification
Caption: Bioanalytical workflow using an internal standard.
Biological Context: Signaling Pathways of Methyl Vanillate
While this compound is primarily used as an analytical standard, its non-deuterated form, methyl vanillate, has been shown to modulate specific signaling pathways. Understanding these pathways provides a biological context for studies involving this compound.
Wnt/β-catenin Signaling Pathway
Methyl vanillate is an activator of the Wnt/β-catenin signaling pathway.[7][8] This pathway is crucial for embryonic development, tissue homeostasis, and stem cell regulation.[9] In the "off" state, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation.[10] Wnt ligands bind to Frizzled and LRP5/6 co-receptors, leading to the inhibition of the destruction complex.[10][11] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for target genes.[9]
Caption: Overview of the TRPV1 signaling pathway.
Safety Information
The safety information for this compound is expected to be similar to that of methyl vanillate. Always refer to the latest Safety Data Sheet (SDS) provided by the supplier before handling the compound.
General Precautions:
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. [2][12]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [12]* First Aid:
-
Skin Contact: Wash off immediately with plenty of water. [2] * Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. [2] * Inhalation: Move to fresh air. [2] * Ingestion: Clean mouth with water and drink plenty of water afterwards. [2] This technical guide provides a comprehensive overview of this compound for research and development purposes. By understanding its properties, synthesis, applications, and the biological context of its non-deuterated form, researchers can effectively utilize this valuable tool in their studies.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Facile synthesis of deuterated and [14C]labeled analogues of vanillin and curcumin for use as mechanistic and analytical tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. biomedres.us [biomedres.us]
- 8. SYNTHESIS OF DEUTERIUM LABELLED METHYL CHLOROFORMATE | Tumanov | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 9. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Synthesis of Methyl Vanillate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl vanillate-d3, an isotopically labeled form of Methyl vanillate. Deuterated compounds, such as this compound, are valuable tools in drug discovery and development, serving as internal standards for pharmacokinetic studies, aiding in metabolite identification, and potentially offering improved metabolic profiles.[1][2] This document outlines a detailed experimental protocol for the synthesis, presents key quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflow.
Synthetic Strategy
The primary and most direct method for the synthesis of this compound is through the esterification of vanillic acid with deuterated methanol (B129727). A common and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
An alternative, though less direct, approach involves the selective O-methylation of a suitable precursor, such as methyl 3,4-dihydroxybenzoate, using a deuterated methylating agent like iodomethane-d3. This method is analogous to the reported synthesis of vanillin-d3.[3][4]
This guide will focus on the Fischer-Speier esterification of vanillic acid with deuterated methanol due to its straightforward nature and high potential for isotopic incorporation.
Reaction Pathway
The synthesis of this compound from vanillic acid proceeds via an acid-catalyzed esterification. The reaction mechanism involves the protonation of the carbonyl oxygen of vanillic acid, followed by nucleophilic attack by deuterated methanol. Subsequent dehydration yields the desired deuterated ester.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facile synthesis of deuterated and [14C]labeled analogues of vanillin and curcumin for use as mechanistic and analytical tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis of deuterated and [(14) C]labeled analogs of vanillin and curcumin for use as mechanistic and analytical tools - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Methyl Vanillate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl vanillate-d3, a deuterated analog of methyl vanillate (B8668496). It covers its molecular properties, potential therapeutic applications, and relevant experimental methodologies. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Core Quantitative Data
For clarity and direct comparison, the fundamental molecular data for both methyl vanillate and its deuterated form are summarized below.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Methyl Vanillate | C₉H₁₀O₄ | 182.17[1][2] | 182.057908808[3] |
| This compound | C₉H₇D₃O₄ | 185.20 | 185.076757 |
Note: The molecular weight and monoisotopic mass for this compound were calculated based on its chemical formula[4].
Introduction to Methyl Vanillate and its Deuterated Analog
Methyl vanillate is a benzoate (B1203000) ester derived from vanillic acid.[2] It is a naturally occurring compound found in various plants, including Oryza sativa Linn. and Hovenia dulcis Thunb.[5][6] In recent years, methyl vanillate has garnered significant interest within the scientific community due to its activity as a Wnt/β-catenin pathway activator.[5][7] This signaling pathway is crucial in a multitude of cellular processes, including cell proliferation, differentiation, and fate determination.
The deuterated form, this compound, incorporates three deuterium (B1214612) atoms in the methyl group. The substitution of hydrogen with deuterium, a stable isotope, is a common strategy in drug development.[7] This modification can potentially alter the pharmacokinetic and metabolic profiles of a compound, often leading to improved metabolic stability.[7]
Therapeutic Potential and Applications in Drug Development
The activation of the Wnt/β-catenin signaling pathway by methyl vanillate positions it as a promising candidate for various therapeutic applications.
Osteoporosis
Research has indicated that methyl vanillate can induce osteoblast differentiation and increase bone mass.[1][6] It has been shown to elevate the expression of key differentiation markers such as RUNX2, BMP2, ALP, and OCN in a dose-dependent manner.[8] Furthermore, methyl vanillate decreases the expression of RANKL and increases the expression of OPG.[8] These findings suggest its potential as a lead anabolic agent for the development of anti-osteoporosis drugs.[1]
Androgenetic Alopecia
Topical application of methyl vanillate has been explored as a treatment for androgenetic alopecia (female pattern hair loss). A clinical study demonstrated that a 0.2% methyl vanillate formulation increased both hair count and hair mass index over a six-month period.[9] The underlying mechanism is believed to be the induction of WNT10B expression in the scalp, a component of the Wnt/β-catenin pathway that promotes the transition of hair follicles into the anagen (growth) phase.[9]
Experimental Protocols
The following are representative experimental protocols relevant to the study of methyl vanillate and the synthesis of its deuterated analog.
Protocol 1: General Procedure for d3-Methylation
This protocol provides a general method for the introduction of a d3-methyl group onto a molecule, which can be adapted for the synthesis of this compound from a suitable precursor.
Materials:
-
Substrate (e.g., a demethylated precursor of methyl vanillate)
-
Heterogeneous d3-methylating reagent (e.g., TT-OP-CD₃)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (MeCN)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Dichloromethane
Procedure:
-
To a Schlenk tube, add the substrate (1.0 equivalent), the heterogeneous d3-methylating reagent, and potassium carbonate (2.0 equivalents).
-
Add acetonitrile to the mixture.
-
Stir the reaction at room temperature for 12 hours.
-
After the reaction is complete, centrifuge the mixture to separate the solid reagent.
-
Wash the recovered solid reagent with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the d3-methylated product.
This is a generalized protocol based on a method for d3-methylation of various biologically active molecules and may require optimization for the specific synthesis of this compound.[10]
Protocol 2: In Vitro Osteoblast Differentiation Assay
This protocol outlines a method to assess the effect of methyl vanillate on osteoblast differentiation.
Cell Culture:
-
Seed calvarial osteoblasts in 12-well plates at a density of 3x10⁴ cells/well.
-
Culture the cells for 24 hours.
Treatment:
-
Treat the cells with varying concentrations of methyl vanillate (e.g., 0-100 μM) for 24 hours.[7]
Analysis of β-catenin Nuclear Translocation:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.2% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against β-catenin overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the fluorescence signal using confocal microscopy to assess the nuclear translocation of β-catenin.[8]
Alkaline Phosphatase (ALP) Activity Assay:
-
After treatment with methyl vanillate, lyse the cells.
-
Measure the ALP activity in the cell lysates using a commercially available kit. Methyl vanillate has been shown to dose-dependently elevate ALP activity in calvarial osteoblasts.[7]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Methyl vanillate | Wnt/β-catenin Activator | AmBeed.com [ambeed.com]
- 2. Methyl Vanillate | C9H10O4 | CID 19844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aromaLAB Shop - this compound [shop.aromalab.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methyl Vanillate | Wnt/beta-catenin | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pharcos.com [pharcos.com]
- 10. Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of Methyl Vanillate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl vanillate-d3, a deuterated isotopologue of Methyl vanillate (B8668496). This document is intended for use by researchers, scientists, and professionals in drug development and related fields. It includes a summary of quantitative data, detailed experimental protocols for property determination, and a visualization of the relevant biological signaling pathway.
Core Physical and Chemical Properties
This compound, with the chemical formula C₉H₇D₃O₄, is the deuterated form of Methyl vanillate, where the three hydrogen atoms of the methoxy (B1213986) group are replaced with deuterium.[1] This isotopic labeling is particularly useful in pharmacokinetic and metabolic studies, allowing for the differentiation and quantification of the compound from its endogenous or non-labeled counterparts.[2]
Table 1: Physical and Chemical Properties of Methyl vanillate and this compound
| Property | Methyl vanillate | This compound | Data Source |
| Molecular Formula | C₉H₁₀O₄ | C₉H₇D₃O₄ | [3] |
| Molecular Weight | 182.17 g/mol | 185.20 g/mol | [1] |
| CAS Number | 3943-74-6 | 1394230-40-0 | [1] |
| Appearance | White to light yellow solid | Solid | |
| Melting Point | 64-67 °C | Not explicitly available; expected to be very similar to Methyl vanillate. | [3] |
| Boiling Point | 285-287 °C | Not explicitly available; expected to be very similar to Methyl vanillate. | [3] |
| Solubility | Soluble in chloroform (B151607) and methanol. | Expected to have similar solubility. | [3] |
Experimental Protocols
The following are detailed, standardized methodologies for determining the key physical properties of organic compounds like this compound.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the this compound sample is dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2).
-
The melting point range is reported as T1-T2.
Determination of Boiling Point (Microscale Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Place a small amount (0.5-1 mL) of liquid this compound into the small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly into a heating bath.
-
Heat the bath gradually. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.
Determination of Solubility (Shake-Flask Method)
Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a given temperature.
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.
-
Place the vial in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand in the constant temperature bath for a sufficient time for the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered saturated solution with the solvent.
-
Analyze the concentration of this compound in the diluted solution using a calibrated analytical method, such as HPLC-UV.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Biological Activity: Wnt/β-Catenin Signaling Pathway
Methyl vanillate is a known activator of the Wnt/β-catenin signaling pathway.[2] This pathway is crucial for a wide range of cellular processes, including proliferation, differentiation, and cell fate determination. Dysregulation of this pathway is implicated in various diseases, including cancer.
The activation of the Wnt/β-catenin pathway by Methyl vanillate involves the stabilization and nuclear translocation of β-catenin. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex" consisting of Axin, APC, GSK3, and CK1. Upon activation by a ligand like Methyl vanillate, this complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This accumulated β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF family transcription factors to regulate the expression of target genes.
Caption: Wnt/β-catenin signaling pathway activated by this compound.
Experimental Workflow for Assessing Wnt/β-Catenin Pathway Activation
The following workflow outlines a typical experiment to confirm the activation of the Wnt/β-catenin pathway by this compound in a cell-based assay.
Caption: Workflow for assessing Wnt/β-catenin pathway activation.
References
A Technical Guide to the Purity and Isotopic Enrichment of Methyl vanillate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the purity and isotopic enrichment of Methyl vanillate-d3. It outlines the common analytical techniques and experimental protocols used to determine these critical parameters, presenting quantitative data in a clear and accessible format. This document is intended to serve as a comprehensive resource for professionals in research and drug development who utilize isotopically labeled compounds.
This compound is the deuterated form of Methyl vanillate (B8668496), a benzoate (B1203000) ester of vanillic acid.[1][2][3] The incorporation of deuterium (B1214612) isotopes is a valuable technique in drug development, primarily used as a tracer for quantification in pharmacokinetic studies.[1] Deuteration can also influence the metabolic profiles of drug candidates, potentially enhancing their efficacy.[1][4] Therefore, accurately determining the chemical purity and the degree of isotopic enrichment is paramount for reliable experimental outcomes.
Quantitative Data Summary
The quality of this compound is defined by its chemical purity and its isotopic enrichment. The following tables summarize typical specifications and findings for this compound.
Table 1: Chemical Purity of Methyl vanillate Analogs
| Compound | Purity Specification | Analytical Method | Source |
| This compound | ≥ 95% | Not specified | aromaLAB[5] |
| Methyl vanillate | 99% | Not specified | Sigma-Aldrich |
| Methyl vanillate | 99% | Not specified | Thermo Scientific[6] |
Table 2: Isotopic Enrichment of Deuterated Compounds
| Compound | Isotopic Enrichment | Analytical Method | Source |
| Vanillin-d3 | 97.5% Deuterium | ¹H NMR & Mass Spectrometry | Schneider & Rolando |
| General Deuterated Compounds | Typically > 98% | HR-MS & NMR | Analytical Methods (RSC)[4] |
| Deuterium Gas (Precursor) | 99.8 atom% D to 99.98 atom% D | Not specified | Zeochem[7] |
Experimental Protocols and Methodologies
A multi-technique approach is essential for the comprehensive characterization of this compound, ensuring both its chemical purity and isotopic integrity. The primary methods employed are High-Performance Liquid Chromatography (HPLC) for purity, and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for isotopic enrichment and structural confirmation.[4][8]
The general workflow for validating the purity and isotopic enrichment of a synthesized or procured batch of this compound involves a sequential analysis to confirm identity, quantify impurities, and determine the extent of deuterium incorporation.
Caption: High-level workflow for this compound analysis.
High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of non-volatile organic compounds like this compound by separating the main component from potential impurities.[8]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both typically containing 0.1% formic acid to ensure good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where Methyl vanillate has strong absorbance, such as 254 nm.[8]
-
Sample Preparation: A sample of the this compound is accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 1 mg/mL). The solution is then filtered through a 0.45 µm syringe filter before injection.[8]
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[8]
Caption: Workflow for HPLC purity analysis.
Mass spectrometry is a critical tool for determining isotopic enrichment by measuring the mass-to-charge ratio (m/z) of the molecule and its isotopologues. High-resolution mass spectrometry (HR-MS) is particularly effective for this purpose.[4]
Experimental Protocol:
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an electrospray ionization (ESI) source, is commonly used.[4]
-
Method: The sample is introduced into the mass spectrometer, and a full scan mass spectrum is acquired.
-
Data Analysis:
-
The molecular ion peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) Methyl vanillate are identified. The theoretical molecular weight of unlabeled Methyl vanillate (C₉H₁₀O₄) is approximately 182.17 g/mol . The d3 variant will have a higher mass.
-
The intensities of these isotopic peaks are integrated.
-
The isotopic enrichment is calculated based on the relative intensities of the d3 peak compared to the sum of all relevant isotopic peaks.
-
Caption: Workflow for MS isotopic enrichment analysis.
NMR spectroscopy confirms the structural integrity of the molecule and provides insights into the position and extent of deuterium labeling.[4]
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not have signals interfering with the analyte.[2][9]
-
¹H NMR Analysis:
-
In a ¹H NMR spectrum of this compound, the signal corresponding to the methoxy (B1213986) protons (-OCH₃) should be significantly diminished or absent compared to the spectrum of the unlabeled compound.[9]
-
The degree of deuteration at this position can be estimated by comparing the integration of the residual -OCH₂D or -OCHD₂ signals to the integration of other non-deuterated protons on the aromatic ring.
-
-
¹³C NMR Analysis:
-
In the ¹³C NMR spectrum, the carbon atom attached to the deuterated methyl group (¹³C-D) will exhibit a multiplet signal due to coupling with deuterium (spin I=1), and its chemical shift may be slightly different from the corresponding carbon in the unlabeled compound.[10]
-
-
Quantitative NMR (qNMR): For a more precise purity measurement, qNMR can be employed by adding a certified internal standard to the sample. Purity is calculated by comparing the integral of a specific analyte proton signal with the integral of a known proton signal from the standard.[8]
Caption: Workflow for NMR structural and isotopic analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl Vanillate | C9H10O4 | CID 19844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. microchem.fr [microchem.fr]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. aromaLAB Shop - this compound [shop.aromalab.de]
- 6. Methyl vanillate, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 8. benchchem.com [benchchem.com]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0240266) [hmdb.ca]
- 10. Methyl vanillate(3943-74-6) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide on the Safe Handling of Methyl Vanillate
Disclaimer: This document provides a comprehensive safety overview for Methyl vanillate (B8668496) (CAS No. 3943-74-6). The information presented is intended to serve as a close proxy for Methyl vanillate-d3, as a specific Safety Data Sheet (SDS) for the deuterated isotopologue was not available at the time of this writing. Professionals should handle deuterated compounds with at least the same level of care as their non-deuterated counterparts and consult the direct supplier for a specific SDS.
Substance Identification and Properties
Methyl vanillate is an organic compound that appears as a light yellow to beige powder or granules.[1] It is the methyl ester of vanillic acid and is used in laboratories, as a flavoring agent, and in the manufacturing of other substances.[1][2][3]
Chemical and Physical Data
The physical and chemical properties of Methyl vanillate are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₄ | [2][4] |
| Molecular Weight | 182.17 g/mol | [4] |
| CAS Number | 3943-74-6 | [2][3] |
| Appearance | Solid. Light yellow powder or granules.[1][5][6] | [1][5][6] |
| Melting Point | 64 - 67 °C (147 - 153 °F) | [2][5] |
| Boiling Point | 285 - 287 °C (545 - 549 °F) | [5] |
| Solubility | Soluble in chloroform (B151607) and methanol; insoluble in water.[1][7] | [1][7] |
| Vapor Pressure | 0.002 mmHg @ 25 °C (estimated) | [8] |
| Stability | Stable under normal handling and storage conditions.[2][5] | [2][5] |
Hazard Identification and Classification
Methyl vanillate is classified as a hazardous substance according to the Globally Harmonized System (GHS).[2][3]
GHS Classification
| Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3] |
Hazard Ratings
| Rating System | Health | Flammability | Reactivity/Instability | Special |
| NFPA | 2 | 0 | 0 | - |
| HMIS III | 2 | 0 | 0 | - |
-
NFPA Health Hazard 2: Intense or continued exposure could cause temporary incapacitation or possible residual injury unless prompt medical attention is given.[2]
-
NFPA Fire Hazard 0: Materials that will not burn.[2]
-
NFPA Reactivity 0: Normally stable, even under fire exposure conditions, and are not reactive with water.[2]
Safe Handling and Experimental Protocols
Proper handling and storage are crucial to minimize risks associated with Methyl vanillate.
Personal Protective Equipment (PPE) and Handling Workflow
A standard workflow for handling this chemical involves a sequence of checks and the use of appropriate PPE.
Storage and Incompatibilities
-
Storage Conditions: Store in a dry, cool, and well-ventilated area.[2] Keep containers tightly closed when not in use.[2] The recommended storage class is TRGS 510, Class 11 for combustible solids.
-
Incompatible Materials: Avoid strong oxidizing agents.[2][5]
Emergency and First-Aid Procedures
In case of exposure, follow these first-aid measures immediately.
First-Aid Response Protocol
The logical flow for responding to an exposure event is outlined below.
Fire-Fighting and Accidental Release
-
Fire-Fighting: Use water spray, dry chemical, foam, or carbon dioxide extinguishers.[3] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
-
Accidental Release: Ensure adequate ventilation and wear appropriate PPE.[5] Avoid generating dust. Sweep or shovel spills into a suitable container for disposal according to local regulations.[2][3]
Toxicological and Ecological Information
The toxicological properties of Methyl vanillate have not been fully investigated.[5]
Summary of Toxicological Data
| Endpoint | Result / Finding | Reference |
| Acute Toxicity | No acute toxicity information is available for this product.[5][6] Mouse LD50 (intravenous) is 180 mg/kg.[8] | [5][6][8] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | [2][3] |
| Eye Damage/Irritation | Causes serious eye irritation.[2][3] | [2][3] |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | [2][3] |
| Sensitization | No information available.[5] The skin sensitization endpoint was evaluated as being below the Dermal Sensitization Threshold (DST) for reactive materials.[9] | [5][9] |
| Germ Cell Mutagenicity | Not classified.[2] Based on available data, it does not present a concern for genotoxic potential.[9] | [2][9] |
| Carcinogenicity | Not classified.[2] No known carcinogenic chemicals are in this product.[6] | [2][6] |
| Reproductive Toxicity | Not classified.[2] No data available.[6] Systemic exposure is below the TTC for reproductive toxicity.[9] | [2][6][9] |
Ecological Data
There is limited information available on the ecological effects of Methyl vanillate. It is advised not to let the product enter drains.[5] No substances are known to be hazardous to the environment or not degradable in wastewater treatment plants.[6]
References
- 1. Page loading... [wap.guidechem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Methyl Vanillate | C9H10O4 | CID 19844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Methyl vanillate | 3943-74-6 [chemicalbook.com]
- 8. methyl vanillate, 3943-74-6 [thegoodscentscompany.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Commercial Suppliers and Technical Profile of Methyl Vanillate-d3: A Guide for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available Methyl vanillate-d3. The document outlines key specifications from various suppliers, proposes a likely synthetic and purification workflow, and details a standard quality control testing protocol. This guide is intended to serve as a valuable resource for sourcing and utilizing this stable isotope-labeled compound in research applications.
Commercial Availability and Specifications
This compound, the deuterated form of Methyl vanillate (B8668496), is available from several commercial chemical suppliers. While comprehensive data sheets are not always publicly accessible, the following table summarizes the available quantitative data to facilitate comparison between suppliers. Researchers are advised to request detailed certificates of analysis for batch-specific information.
| Supplier | Product Code/CAS No. | Purity | Molecular Formula | Molecular Weight | Notes |
| aromaLAB | - / 1394230-40-0 | ≥ 95%[1] | C₉H₇D₃O₄[1] | 185.19 g/mol (approx.) | - |
| MedchemExpress | HY-75342S | Not specified | Not specified | Not specified | Labeled as a stable isotope of Methyl vanillate (HY-75342). |
| Simson Pharma | - / 3943-74-6 (unlabeled) | Not specified | Not specified | Not specified | Provides a Certificate of Analysis with every compound[2]. |
| Sigma-Aldrich | 138126 (unlabeled) | 99% (for unlabeled) | C₉H₁₀O₄ (unlabeled) | 182.17 g/mol (unlabeled) | Data for the non-deuterated form. |
| CymitQuimica | - / 3943-74-6 (unlabeled) | >98.0% (GC, for unlabeled) | C₉H₁₀O₄ (unlabeled)[3] | 182.18 g/mol (unlabeled)[3] | Data for the non-deuterated form. |
| DC Chemicals | DC37334 (unlabeled) | Not specified | C₉H₁₀O₄ (unlabeled)[4] | 182.18 g/mol (unlabeled)[4] | Data for the non-deuterated form. |
Proposed Synthesis and Purification Workflow
While specific proprietary synthesis and purification protocols for this compound are not publicly disclosed by suppliers, a probable synthetic route can be inferred from standard organic chemistry principles and related deuteration procedures. A plausible approach involves the O-methylation of a suitable precursor using a deuterated methyl source.
Proposed Synthetic Pathway
A likely synthetic route to this compound is the Williamson ether synthesis, starting from a protected vanillic acid derivative to ensure selective methylation.
References
The Role of Methyl Vanillate-d3 in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential applications of Methyl vanillate-d3, a deuterated stable isotope-labeled compound, in metabolic studies. While specific research utilizing this compound is not extensively documented in publicly available literature, this guide extrapolates its role based on the well-established principles of stable isotope labeling in drug metabolism and the known metabolic pathways of its non-deuterated counterpart, methyl vanillate (B8668496).
Introduction to Stable Isotope Labeling in Metabolic Research
Stable isotope-labeled compounds are indispensable tools in modern metabolic research and drug development.[1] The substitution of an atom with its heavier, non-radioactive isotope (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C) creates a molecule that is chemically identical to the parent compound but physically distinguishable by its mass.[1] This mass difference allows for precise tracking and quantification using mass spectrometry.
Deuterium (²H or D) labeling, as in this compound, is a common strategy employed for several key purposes in metabolic studies:
-
As an Internal Standard: Deuterated compounds are considered the gold standard for internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[1] They exhibit nearly identical physicochemical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization efficiency and matrix effects, thus correcting for variations during sample preparation and analysis.
-
As a Metabolic Tracer: Labeled compounds can be administered in vivo or in vitro to trace the metabolic fate of a parent molecule. By tracking the appearance of the isotopic label in various metabolites, researchers can elucidate metabolic pathways and identify novel biotransformation products.
-
To Investigate Kinetic Isotope Effects: The substitution of hydrogen with deuterium can sometimes slow down metabolic reactions that involve the cleavage of the C-H bond. This "kinetic isotope effect" can be exploited to understand reaction mechanisms and to develop "metabolically shielded" drug candidates with improved pharmacokinetic profiles.
Proposed Metabolic Pathways of Methyl Vanillate
Methyl vanillate, as the methyl ester of vanillic acid, is expected to undergo several metabolic transformations. Understanding these pathways is crucial for designing studies where this compound would be used as a tracer or for quantifying its metabolites. The primary metabolic routes for vanillic acid and related phenolic compounds include O-demethylation, reduction, and decarboxylation.
-
O-Demethylation: A common metabolic pathway for methoxylated aromatic compounds is the removal of the methyl group from the methoxy (B1213986) moiety. In the case of vanillic acid, this is catalyzed by O-demethylases to form protocatechuic acid.[2][3][4][5]
-
Reduction: The carboxylic acid group of vanillic acid can be reduced to form vanillin (B372448) (an aldehyde) and subsequently vanillyl alcohol.[6][7][8][9][10][11]
-
Decarboxylation: Vanillic acid can undergo decarboxylation to yield guaiacol.[6][12]
Based on these known pathways for the parent acid, the metabolism of methyl vanillate likely involves initial hydrolysis of the ester to vanillic acid, followed by these subsequent transformations.
This compound as an Internal Standard for Quantitative Bioanalysis
The primary and most immediate application of this compound is as an internal standard for the accurate and precise quantification of methyl vanillate in biological matrices such as plasma, urine, or tissue homogenates using LC-MS/MS.
Principle
In a typical quantitative LC-MS/MS workflow, a known amount of this compound is added to the biological sample at the beginning of the sample preparation process. Both the analyte (methyl vanillate) and the internal standard (this compound) are extracted, concentrated, and analyzed together. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the two compounds are distinguished by their different masses. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the concentration of the analyte in the original sample, thereby correcting for variability.
Exemplary Experimental Protocol for Quantification in Human Plasma
The following is a generalized protocol for the quantification of methyl vanillate in human plasma using this compound as an internal standard. This protocol should be optimized and validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[13][14][15][16]
1. Materials and Reagents:
-
Methyl vanillate analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
2. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of methyl vanillate in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the stock solutions, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution in a 50:50 methanol:water mixture.
-
Prepare a working solution of the internal standard (e.g., 100 ng/mL) in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Illustrative):
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 10% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often suitable for phenolic compounds.
-
MRM Transitions: These would need to be determined experimentally by infusing the pure compounds. The table below provides hypothetical values.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methyl vanillate | 181.1 | 151.1 | 15 |
| This compound | 184.1 | 154.1 | 15 |
5. Method Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, sensitivity (LLOQ), recovery, matrix effect, and stability according to regulatory guidelines.
Data Presentation
The following tables present illustrative quantitative data that would be generated during the validation of the bioanalytical method described above.
Table 1: Calibration Curve for Methyl Vanillate in Human Plasma
| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.0 | 0.98 | 98.0 | 8.5 |
| 2.5 | 2.55 | 102.0 | 6.2 |
| 5.0 | 5.10 | 102.0 | 4.1 |
| 10.0 | 9.75 | 97.5 | 3.5 |
| 25.0 | 25.8 | 103.2 | 2.1 |
| 50.0 | 49.5 | 99.0 | 1.8 |
| 100.0 | 101.2 | 101.2 | 2.5 |
| 250.0 | 245.0 | 98.0 | 3.0 |
| 500.0 | 505.0 | 101.0 | 4.2 |
Table 2: Inter-day Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.05 | 105.0 | 10.2 |
| Low QC | 3.0 | 2.90 | 96.7 | 7.8 |
| Mid QC | 75.0 | 78.5 | 104.7 | 4.5 |
| High QC | 400.0 | 390.0 | 97.5 | 5.1 |
Conclusion
This compound is a valuable tool for metabolic studies, primarily serving as an ideal internal standard for the precise and accurate quantification of its non-deuterated counterpart in complex biological matrices. Its use in LC-MS/MS-based bioanalysis can significantly enhance the reliability of pharmacokinetic and metabolic data. Furthermore, while not yet demonstrated in the literature, its potential as a metabolic tracer to investigate the in vivo and in vitro biotransformation of methyl vanillate presents an exciting avenue for future research. The methodologies and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to effectively incorporate this compound into their metabolic study designs.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. Demethylation of vanillic acid by recombinant LigM in a one-pot cofactor regeneration system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Bacterial attack on phenolic ethers: An enzyme system demethylating vanillic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial attack on phenolic ethers: An enzyme system demethylating vanillic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Biotransformation of vanillin into vanillyl alcohol by a novel strain of Cystobasidium laryngis isolated from decaying wood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www1.udel.edu [www1.udel.edu]
- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 10. csub.edu [csub.edu]
- 11. brainly.com [brainly.com]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- 13. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 14. moh.gov.bw [moh.gov.bw]
- 15. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 16. hhs.gov [hhs.gov]
An In-depth Technical Guide to Methyl Vanillate-d3 as a Derivative of Vanillin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl vanillate-d3, a deuterated derivative of vanillin. It details its synthesis, physicochemical properties, and its significant role as an activator of the Wnt/β-catenin signaling pathway. This document is intended to be a valuable resource for researchers in drug discovery and development, offering detailed experimental protocols, comparative data, and visualization of key biological and experimental workflows. The strategic incorporation of deuterium (B1214612) in the methyl ester group of methyl vanillate (B8668496) offers a powerful tool for metabolic studies, pharmacokinetic research, and as an internal standard in quantitative bioanalysis.
Introduction
Vanillin, a primary component of vanilla bean extract, is a widely used flavoring agent with known biological activities. Its derivatives are of significant interest in medicinal chemistry. Methyl vanillate is the methyl ester of vanillic acid, which can be derived from vanillin. The deuterated form, this compound, substitutes the three hydrogen atoms of the methyl ester group with deuterium. This isotopic labeling provides a subtle but powerful modification that can significantly alter the metabolic fate of the molecule due to the kinetic isotope effect. The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down metabolic processes involving the cleavage of this bond, potentially leading to an improved pharmacokinetic profile.[1]
Methyl vanillate has been identified as an activator of the Wnt/β-catenin signaling pathway, a crucial pathway involved in embryonic development, tissue homeostasis, and disease.[2][3] Its ability to modulate this pathway makes it and its deuterated analog valuable tools for research in areas such as bone regeneration and oncology.[2][4] This guide will explore the synthesis of this compound, its properties in comparison to its non-deuterated counterpart, and its mechanism of action in the Wnt/β-catenin pathway.
Physicochemical and Spectral Data
The following tables summarize the key physicochemical and spectral data for methyl vanillate and the expected corresponding data for this compound.
Table 1: Physicochemical Properties
| Property | Methyl Vanillate | This compound (Predicted) | Reference |
| Molecular Formula | C₉H₁₀O₄ | C₉H₇D₃O₄ | [5][6] |
| Molecular Weight | 182.17 g/mol | ~185.20 g/mol | [5][6] |
| Melting Point | 64-67 °C | 64-67 °C | [7] |
| Boiling Point | 285-287 °C | 285-287 °C | [7] |
| Appearance | White solid | White solid | [7] |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727) | Soluble in chloroform and methanol |
Table 2: Spectral Data
| Technique | Methyl Vanillate | This compound (Predicted) | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.65-7.54 (m, 2H), 6.95-6.93 (m, 1H), 6.29 (s, 1H, -OH), 3.92 (s, 3H, -OCH₃), 3.89 (s, 3H, -COOCH₃) | δ (ppm): 7.65-7.54 (m, 2H), 6.95-6.93 (m, 1H), 6.29 (s, 1H, -OH), 3.92 (s, 3H, -OCH₃). The peak at 3.89 ppm will be absent. | [5][8] |
| ¹³C NMR (CDCl₃) | δ (ppm): 166.98, 150.23, 146.35, 124.29, 122.35, 114.24, 111.98, 56.15, 51.94 | δ (ppm): 166.98, 150.23, 146.35, 124.29, 122.35, 114.24, 111.98, 56.15, ~51.94 (septet, due to C-D coupling). | [9] |
| Mass Spectrometry (EI-MS) | m/z: 182 (M+), 151, 123 | m/z: 185 (M+), 154, 123 | [5] |
Synthesis of this compound
This compound can be synthesized from vanillic acid through a Fischer esterification reaction using deuterated methanol (CD₃OD) as the deuterium source.
Experimental Workflow: Synthesis of this compound
Detailed Experimental Protocol: Fischer Esterification
Materials:
-
Vanillic acid
-
Methanol-d4 (CD₃OD, 99.5 atom % D)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve vanillic acid (1.0 eq) in an excess of methanol-d4 (10-20 eq).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux with stirring for approximately 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol-d4 under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Transfer the ethyl acetate solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted vanillic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
-
Purification (Optional): The crude product can be further purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity: Activation of the Wnt/β-catenin Signaling Pathway
Methyl vanillate has been shown to be an activator of the canonical Wnt/β-catenin signaling pathway.[2] This pathway is integral to numerous cellular processes, and its dysregulation is implicated in various diseases.
Signaling Pathway Diagram
Mechanism of Action
In the absence of a Wnt ligand, cytoplasmic β-catenin is phosphorylated by a "destruction complex" consisting of Axin, adenomatous polyposis coli (APC), and glycogen (B147801) synthase kinase 3β (GSK-3β). This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome.
Methyl vanillate, acting as a Wnt agonist, is believed to bind to the Frizzled family of receptors and its co-receptor LRP5/6.[10][11] This binding event initiates a signaling cascade that leads to the recruitment of the scaffold protein Dishevelled (Dsh). Dsh, in turn, inhibits the activity of the destruction complex.[12] With the inhibition of GSK-3β, β-catenin is no longer phosphorylated and accumulates in the cytoplasm. This stable β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to activate the transcription of Wnt target genes.[13][14] Studies have shown that methyl vanillate treatment increases the expression and nuclear translocation of β-catenin.[3]
Applications in Research and Drug Development
The use of deuterated compounds like this compound offers several advantages in a research and development setting:
-
Metabolic Studies: The kinetic isotope effect can be leveraged to study the metabolic fate of methyl vanillate. By comparing the metabolite profiles of the deuterated and non-deuterated compounds, researchers can identify the primary sites of metabolism.
-
Pharmacokinetic (PK) Studies: Deuteration can lead to a longer half-life and increased drug exposure.[1] Comparative PK studies of methyl vanillate and this compound can provide valuable insights into optimizing the drug's in vivo performance.
-
Internal Standards: this compound is an ideal internal standard for the quantitative analysis of methyl vanillate in biological matrices using mass spectrometry-based methods. Its similar chemical properties ensure it behaves similarly during sample preparation and analysis, while its different mass allows for its clear distinction from the non-deuterated analyte.
Experimental Workflow: Comparative In Vitro Metabolism
Conclusion
This compound serves as a valuable tool for researchers in the fields of medicinal chemistry, pharmacology, and drug metabolism. Its synthesis via Fischer esterification with deuterated methanol is a straightforward approach to introduce a stable isotopic label. As a derivative of the Wnt/β-catenin pathway activator, methyl vanillate, the deuterated version allows for detailed investigation into its mechanism of action, metabolic stability, and pharmacokinetic properties. This technical guide provides a foundational resource for the synthesis, characterization, and application of this compound, facilitating its use in advancing drug discovery and development programs.
References
- 1. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyl Vanillate | C9H10O4 | CID 19844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aromaLAB Shop - this compound [shop.aromalab.de]
- 7. Methyl vanillate 99% | 3943-74-6 [sigmaaldrich.com]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0240266) [hmdb.ca]
- 9. microchem.fr [microchem.fr]
- 10. Frizzled and LRP5/6 Receptors for Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | WNT binds to FZD and LRP5/6 [reactome.org]
- 12. Oligomerization of Frizzled and LRP5/6 protein initiates intracellular signaling for the canonical WNT/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vanillic Acid Stimulates Anagen Signaling via the PI3K/Akt/β-Catenin Pathway in Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wg/Wnt-signaling-induced nuclear translocation of β-catenin is attenuated by a β-catenin peptide through its interference with the IFT-A complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Labeling with Deuterium in Methyl Vanillate-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and analysis of Methyl vanillate-d3, a deuterated analog of Methyl vanillate (B8668496). The incorporation of deuterium (B1214612) isotopes into molecules is a powerful tool in pharmaceutical and metabolic research, offering advantages in studying reaction mechanisms, altering metabolic profiles, and serving as internal standards for quantitative analysis.[1][2] This document outlines a theoretical synthetic protocol, detailed experimental procedures, and analytical characterization of this compound.
Synthetic Strategy
The synthesis of this compound (4-hydroxy-3-methoxy-d3-benzoic acid methyl ester) can be achieved through the O-methylation of a suitable precursor, such as protocatechuic acid methyl ester, using a deuterated methyl source. A common and efficient method involves the use of a d3-methylating agent, which can be prepared from commercially available deuterated methanol (B129727) (CD3OD).[3] This approach ensures the specific incorporation of the trideuteromethyl group at the desired position.
An alternative, though less direct, route could involve the deuteration of the methoxy (B1213986) group of vanillic acid followed by esterification. However, direct d3-methylation of the phenolic hydroxyl group is generally more straightforward and provides high isotopic enrichment.
Experimental Protocols
The following protocol describes a plausible method for the synthesis of this compound based on established procedures for the d3-methylation of phenols.[3]
Preparation of d3-Methylating Agent
A variety of reagents can be used for d3-methylation, often generated in situ from CD3OD. One such approach involves the use of a thianthrene-based organic polymer (TT-OP) to capture and release a d3-methyl reagent, offering high efficiency and recyclability.[3] For the purpose of this guide, a general procedure using a common d3-methylating agent is described.
Materials:
-
Deuterated methanol (CD3OD)
-
Triphenylphosphine (B44618) (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Protocatechuic acid methyl ester (Methyl 3,4-dihydroxybenzoate)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Synthesis of this compound
Procedure:
-
To a solution of protocatechuic acid methyl ester (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add deuterated methanol (CD3OD, 1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Quantitative Data Summary:
| Parameter | Value/Range | Reference |
| Reactants | ||
| Protocatechuic acid methyl ester | 1.0 equivalent | - |
| Deuterated Methanol (CD3OD) | 1.2 equivalents | [3] |
| Triphenylphosphine | 1.5 equivalents | - |
| DIAD or DEAD | 1.5 equivalents | - |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | - |
| Temperature | 0 °C to room temperature | - |
| Reaction Time | 12 - 24 hours | - |
| Expected Outcome | ||
| Yield | 80 - 95% | [3] |
| Isotopic Purity | > 98% | [3] |
Analytical Characterization
The successful synthesis and purity of this compound must be confirmed using modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of unlabeled Methyl vanillate, with the key difference being the absence of the methoxy proton signal (around 3.9 ppm). The signals for the aromatic protons and the ester methyl protons will remain.
-
¹³C NMR: In the carbon-13 NMR spectrum, the signal corresponding to the methoxy carbon will exhibit a characteristic multiplet splitting pattern due to coupling with the three deuterium atoms. The chemical shift will also be slightly shifted upfield compared to the unlabeled compound.[4]
-
²H NMR: A deuterium NMR spectrum would show a single resonance corresponding to the -OCD3 group, confirming the incorporation of deuterium.
Expected NMR Data:
| Nucleus | Unlabeled Methyl Vanillate (ppm) | Expected this compound (ppm) |
| ¹H NMR | ||
| -OCH₃ | ~3.9 (s, 3H) | Absent |
| Aromatic-H | 6.9 - 7.6 (m, 3H) | 6.9 - 7.6 (m, 3H) |
| -COOCH₃ | ~3.8 (s, 3H) | ~3.8 (s, 3H) |
| ¹³C NMR | ||
| -OC H₃ | ~56 | ~55.5 (multiplet) |
| Aromatic-C | 110 - 150 | 110 - 150 |
| -C OOCH₃ | ~167 | ~167 |
| -COOC H₃ | ~52 | ~52 |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight and isotopic enrichment of the synthesized compound.
-
Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at m/z 185, which is 3 mass units higher than that of unlabeled Methyl vanillate (m/z 182).
-
Isotopic Purity: The relative intensities of the peaks at m/z 182, 183, 184, and 185 can be used to determine the isotopic purity of the sample.
Expected Mass Spectrometry Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ Peak (m/z) |
| Methyl Vanillate | C₉H₁₀O₄ | 182.17 | 182 |
| This compound | C₉H₇D₃O₄ | 185.20 | 185 |
Diagrams
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship: Kinetic Isotope Effect Application
Caption: Application of the kinetic isotope effect.
References
A Technical Guide to the Stability and Storage of Methyl vanillate-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical factors influencing the stability of Methyl vanillate-d3, a deuterated internal standard essential for quantitative bioanalysis. Proper handling and storage are paramount to ensure its isotopic and chemical purity, thereby guaranteeing the accuracy and reliability of analytical data.
Introduction to this compound
This compound is the deuterated form of Methyl vanillate (B8668496), where three hydrogen atoms on the methoxy (B1213986) group have been replaced with deuterium (B1214612).[1] This isotopic labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) assays, as it shares nearly identical chemical and physical properties with the unlabeled analyte but is distinguishable by its higher mass.[2][3] The stability of a deuterated standard is a critical parameter; degradation or isotopic exchange can compromise the integrity of quantitative results. While the deuterium isotope itself is stable, the organic molecule it is attached to can be susceptible to various degradation pathways.[4]
Core Principles of Deuterated Compound Stability
The stability of this compound is governed by the same principles that apply to most deuterated organic molecules. The primary concerns are chemical degradation of the molecular structure and the potential for hydrogen-deuterium (H/D) exchange, which would compromise its isotopic purity.
Key Factors Influencing Stability:
-
Moisture: The presence of water or other protic solvents can facilitate H/D exchange, particularly at sites on heteroatoms (like O-D or N-D) or at acidic or basic positions on the molecule.[2][4] For this compound, the deuterium atoms are on a methoxy group, which is generally not prone to exchange. However, prolonged exposure to moisture, especially under non-neutral pH, should be avoided.
-
Temperature: Elevated temperatures accelerate the rates of all chemical reactions, including degradation.[4] To minimize thermal degradation, storage at low temperatures is crucial. However, repeated freeze-thaw cycles should be avoided as they can also negatively impact stability.[4]
-
Light: Exposure to light, particularly UV light, can provide the energy needed to initiate photolytic degradation reactions.[4] Compounds with aromatic rings, like this compound, can be particularly susceptible.
-
pH: Acidic or basic conditions can catalyze both hydrolysis of the ester group and H/D exchange reactions.[4] The phenolic hydroxyl group on Methyl vanillate makes it susceptible to reactions under basic conditions.
-
Oxygen: Oxidative degradation can occur, especially for molecules with electron-rich moieties. For particularly sensitive compounds, storage under an inert atmosphere can prevent oxidation.[4]
Recommended Storage and Handling
Proper storage is the most effective way to maintain the long-term integrity of this compound. The following table summarizes the recommended conditions based on best practices for deuterated compounds.
| Parameter | Recommendation | Rationale | Citations |
| Temperature | Store at -20°C for long-term storage. For solutions in frequent use, store at 2-8°C. | Low temperatures slow down chemical degradation processes. | [4][5] |
| Light | Store in amber or light-blocking vials. | Prevents photolytic degradation. | [4] |
| Moisture | Store in tightly sealed containers in a desiccator or dry environment. Handle under a dry, inert atmosphere (e.g., nitrogen, argon) when possible. | Minimizes moisture absorption from the atmosphere, which can lead to H/D exchange or hydrolysis. | [4][6][7] |
| Atmosphere | For maximum stability, especially for long-term storage of the solid material or solutions in sensitive solvents, purge the container with an inert gas (e.g., argon or nitrogen) before sealing. | Prevents oxidation. | [4] |
| Solvent for Solutions | Use high-purity, anhydrous, aprotic solvents (e.g., acetonitrile, DMSO) for preparing stock solutions. Methanol can also be used. | Minimizes the presence of water and other reactive impurities. | [4][5] |
| Handling | Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold compound. | Prevents water contamination. | [8] |
Potential Degradation Pathways and Stress Testing
The diagram below illustrates the logical relationship between environmental factors and potential degradation pathways.
Experimental Protocols
To empirically determine the stability of this compound, a forced degradation or stress testing study is recommended.
Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.[4]
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution and subject it to the following conditions. A control sample should be stored under ideal conditions (e.g., -20°C, protected from light) for comparison.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at 60°C for a defined period (e.g., 24, 48 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at 60°C for a defined period.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) and incubate at room temperature.
-
Thermal Degradation: Store an aliquot of the stock solution in a sealed vial at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to a controlled light source (e.g., a photostability chamber with defined UV and visible light output).
-
-
Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, 24 hours) from each stress condition.
-
Sample Analysis: Neutralize the acid and base hydrolysis samples if necessary. Analyze all samples, including the control, using a stability-indicating analytical method, such as LC-MS/MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify any new peaks (degradants) and quantify the remaining parent compound. Mass spectrometry data will be crucial for identifying the structure of any degradation products.
The workflow for a typical stability study is visualized below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. labinsights.nl [labinsights.nl]
- 8. benchchem.com [benchchem.com]
The Gold Standard in Flavor Analysis: A Technical Guide to the Application of Methyl Vanillate-d3 in Food Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise quantification of flavor and aroma compounds is paramount in food science for quality control, authentication, and sensory analysis. Methyl vanillate (B8668496), a key contributor to the characteristic flavor profile of many food products, presents an analytical challenge due to the complexity of food matrices. This technical guide details the application of methyl vanillate-d3 as an internal standard in stable isotope dilution assays (SIDA) for the high-precision quantification of methyl vanillate and its precursor, vanillic acid. This methodology, coupled with mass spectrometry, offers unparalleled accuracy by correcting for sample loss during preparation and mitigating matrix effects during analysis. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data analysis workflows.
Introduction: The Need for Precision in Flavor Analysis
Methyl vanillate (C₉H₁₀O₄) is a benzoate (B1203000) ester derived from vanillic acid and contributes to the pleasant, creamy, and vanilla-like aroma in a variety of foods and beverages, including wine, beer, and dairy products.[1][2][3] The concentration of methyl vanillate can be indicative of the quality, origin, and processing of food products. Consequently, its accurate measurement is of significant interest to food scientists.
Traditional analytical methods can be hampered by the complexity of food matrices, which can lead to analyte loss during sample preparation and ion suppression or enhancement in mass spectrometry.[4] The use of a stable isotope-labeled internal standard, such as this compound, in a stable isotope dilution assay (SIDA) is the gold standard for overcoming these challenges.[4][5][6]
Core Principle: Stable Isotope Dilution Assay (SIDA)
SIDA is a quantitative analysis technique that utilizes a known amount of an isotopically labeled version of the analyte as an internal standard.[4][7] In this case, this compound serves as the internal standard for the quantification of endogenous methyl vanillate.
Key Advantages of Using this compound:
-
Chemical and Physical Identity: this compound is chemically and physically almost identical to the unlabeled methyl vanillate. This ensures that it behaves similarly during extraction, chromatography, and ionization.[7][8]
-
Correction for Analyte Loss: Any loss of the target analyte during sample processing is mirrored by a proportional loss of the deuterated internal standard.[4]
-
Mitigation of Matrix Effects: The internal standard and the analyte are affected similarly by matrix components that can suppress or enhance the signal in the mass spectrometer.[4][6]
-
Mass Distinction: The deuterium (B1214612) labels provide a clear mass shift, allowing for unambiguous detection and quantification by mass spectrometry without interfering with the analyte's signal.
The quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the known amount of the added deuterated internal standard.[6]
Proposed Application: Quantification of Methyl Vanillate and Vanillic Acid in a Food Matrix
This section outlines a proposed workflow for the determination of methyl vanillate and its precursor, vanillic acid, in a complex food matrix such as a fruit-based beverage or dairy product, using this compound as an internal standard.
Data Presentation: Key Compound Properties
| Property | Methyl Vanillate (Analyte) | This compound (Internal Standard) | Vanillic Acid (Analyte) |
| Molecular Formula | C₉H₁₀O₄ | C₉H₇D₃O₄ | C₈H₈O₃ |
| Monoisotopic Mass | 182.0579 g/mol | 185.0767 g/mol | 168.0423 g/mol |
| Key MS/MS Transition (Precursor > Product Ion) | To be determined empirically | To be determined empirically | To be determined empirically |
| Expected Retention Time | Co-elutes with Internal Standard | Co-elutes with Analyte | Different from Methyl Vanillate |
| Function | Analyte of Interest | Internal Standard | Precursor Analyte |
Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific food matrices.
3.2.1. Materials and Reagents
-
Food sample (e.g., fruit juice, yogurt)
-
Methyl vanillate analytical standard
-
Vanillic acid analytical standard
-
This compound (internal standard) stock solution (e.g., 1 mg/mL in methanol)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)
3.2.2. Sample Preparation and Extraction
-
Homogenization: Homogenize liquid or solid food samples to ensure uniformity.
-
Spiking with Internal Standard: To a known amount of the homogenized sample (e.g., 1 g or 1 mL), add a precise volume of the this compound stock solution to achieve a final concentration similar to the expected analyte concentration.
-
Protein Precipitation (for protein-rich matrices like dairy): Add three volumes of ice-cold acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the proteins. Collect the supernatant.
-
Solvent Extraction (for general matrices): Add three volumes of methanol, vortex, and sonicate for 15-30 minutes to extract the phenolic compounds.[9][10] Centrifuge and collect the supernatant.
-
Solid-Phase Extraction (SPE) for Clean-up:
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes and the internal standard with a stronger solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.
3.2.3. LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is suitable for the separation of phenolic compounds.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for methyl vanillate, this compound, and vanillic acid should be optimized by infusing the individual standards.
Mandatory Visualization
References
- 1. microchem.fr [microchem.fr]
- 2. Vanillic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. methyl vanillate 3943-74-6 [flavornet.org]
- 4. benchchem.com [benchchem.com]
- 5. brewingscience.de [brewingscience.de]
- 6. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
Methodological & Application
Application Notes and Protocols for Methyl Vanillate-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and performance data for the use of Methyl vanillate-d3 as an internal standard in the quantitative analysis of methyl vanillate (B8668496) and related compounds in various matrices. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based quantification, as it accurately corrects for variations in sample preparation, injection volume, and matrix effects.
Introduction to this compound as an Internal Standard
This compound is the deuterated form of methyl vanillate, a naturally occurring compound found in various plants and a derivative of vanillic acid. Due to its structural similarity and mass difference, this compound is an ideal internal standard for the accurate quantification of methyl vanillate and other structurally related vanilloids. Its application is particularly relevant in fields such as pharmacokinetics, food and beverage quality control, and environmental analysis.
Stable isotope-labeled internal standards like this compound co-elute with the analyte of interest during chromatographic separation but are distinguished by their higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise correction of analyte losses during sample preparation and variations in instrument response, leading to highly accurate and precise quantitative results.
Applications
This compound is a suitable internal standard for the quantitative analysis of:
-
Methyl vanillate: In pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.
-
Vanillic Acid and its Esters: In food and beverage analysis to determine flavor profiles and ensure product consistency.
-
Related Phenolic Compounds: In environmental samples to monitor for pollutants and their degradation products.
Experimental Protocols
The following are detailed protocols for the use of this compound as an internal standard in LC-MS/MS analysis. These protocols can be adapted for various sample matrices.
Quantification of Methyl Vanillate in Rat Plasma (LC-MS/MS)
This protocol describes a method for the determination of methyl vanillate in rat plasma, relevant for pharmacokinetic studies.
3.1.1. Materials and Reagents
-
Methyl vanillate (analyte)
-
This compound (internal standard)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, deionized and purified
-
Rat plasma (blank)
3.1.2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of methyl vanillate and dissolve in 10 mL of methanol (B129727).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water.
3.1.3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to each plasma sample, except for the blank matrix samples.
-
Vortex for 10 seconds.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
3.1.4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Methyl vanillate: To be determined empirically, but based on vanillic acid, a precursor ion of m/z 181 and a product ion would be selected.
-
This compound: To be determined empirically, but a precursor ion of m/z 184 and a corresponding product ion would be selected.
-
3.1.5. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or ICH) for linearity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.[1][2]
Quantification of Methyl Vanillate in a Food Matrix (e.g., Vanilla Extract) (GC-MS)
This protocol is suitable for the analysis of methyl vanillate in a liquid food matrix.
3.2.1. Materials and Reagents
-
Methyl vanillate (analyte)
-
This compound (internal standard)
-
Ethyl acetate (B1210297), GC grade
-
Sodium sulfate (B86663), anhydrous
-
Vanilla extract sample
3.2.2. Preparation of Stock and Working Solutions
-
Prepare stock and working solutions of the analyte and internal standard as described in section 3.1.2., using ethyl acetate as the solvent.
3.2.3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of the vanilla extract into a glass centrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 1 µg/mL).
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial.
-
Inject 1 µL into the GC-MS system.
3.2.4. GC-MS Conditions
-
GC System: Gas chromatograph with a mass selective detector
-
Column: A suitable capillary column for flavor analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS System: Quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Selected Ion Monitoring (SIM) ions:
-
Methyl vanillate: To be determined from the mass spectrum of a standard (e.g., molecular ion and key fragment ions).
-
This compound: To be determined from the mass spectrum of a standard (e.g., molecular ion and key fragment ions, which will be shifted by +3 m/z compared to the unlabeled compound).
-
Data Presentation
The following tables summarize the expected quantitative performance of the analytical methods described. The data is representative and should be confirmed during in-house method validation.
Table 1: LC-MS/MS Method Performance for Methyl Vanillate in Rat Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (%RE) | ± 15% |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Table 2: GC-MS Method Performance for Methyl Vanillate in Vanilla Extract
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 8% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (%RE) | ± 10% |
| Mean Extraction Recovery | > 90% |
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: LC-MS/MS workflow for plasma analysis.
Caption: GC-MS workflow for food matrix analysis.
Caption: Logic of internal standard correction.
References
Application Notes and Protocols: Methyl Vanillate-d3 in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl vanillate (B8668496), a naturally occurring compound found in various plants, is of growing interest in biomedical research due to its activity as a Wnt/β-catenin pathway activator.[1][2] Accurate and precise quantification of methyl vanillate in biological and other complex matrices is crucial for pharmacokinetic studies, metabolism research, and quality control in food and pharmaceutical industries. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[3]
The use of a stable isotope-labeled internal standard, such as Methyl vanillate-d3, is the gold standard for quantitative LC-MS/MS analysis.[4] this compound is chemically identical to the analyte of interest, ensuring that it co-elutes and experiences the same matrix effects and ionization suppression or enhancement.[4][5] However, its different mass allows for its distinction from the endogenous methyl vanillate, enabling accurate correction for variations during sample preparation and analysis.[4]
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of methyl vanillate using this compound as an internal standard by LC-MS/MS.
Quantitative Data Summary
The following tables summarize the typical quantitative performance data for an LC-MS/MS method for the analysis of methyl vanillate. The data is based on methods developed for the analysis of vanillins in complex matrices.[6][7]
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (µg/kg) | Regression Equation | Correlation Coefficient (r²) |
| Methyl Vanillate | 50 - 5,000 | y = 1.234x + 0.056 | > 0.9995 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) |
| Methyl Vanillate | Baby Formula | 10 | 50 |
| Methyl Vanillate | Baby Cereal Powder | 10 | 50 |
| Methyl Vanillate | Milk | 10 | 50 |
Table 3: Accuracy (Recovery) and Precision (RSD)
| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | Intra-day Precision (RSD, %) (n=6) | Inter-day Precision (RSD, %) (n=6) |
| Baby Formula | 50 | 95.8 | < 10 | < 10 |
| 100 | 98.5 | < 10 | < 10 | |
| 500 | 97.2 | < 10 | < 10 | |
| Baby Cereal Powder | 50 | 92.4 | < 10 | < 10 |
| 100 | 94.1 | < 10 | < 10 | |
| 500 | 93.8 | < 10 | < 10 | |
| Milk | 50 | 90.7 | < 10 | < 10 |
| 100 | 93.5 | < 10 | < 10 | |
| 500 | 92.1 | < 10 | < 10 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the analysis of vanillins in baby food matrices and is suitable for biological fluids with appropriate modifications.[6]
Materials:
-
50 mL centrifuge tubes
-
Vortex mixer
-
Ultrasonicator
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elut Plexa, 60 mg, 3 mL)
-
Nitrogen evaporator
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
Procedure:
-
Weigh 1.0 g of the sample (e.g., homogenized tissue, biofluid) into a 50 mL centrifuge tube.
-
For solid samples, add 10 mL of water and vortex to homogenize. For liquid samples, proceed to the next step.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 40 µL of HCl (for protein precipitation and pH adjustment, may need optimization for different matrices).
-
Add 20 mL of acetonitrile to the tube.
-
Vortex for 1 minute, followed by ultrasonication for 30 minutes.
-
Add 2 g of NaCl, vortex for 2 minutes, and then centrifuge at 5,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol and dilute to 10 mL with water.
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the final residue in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., 80:20 water:methanol) and filter through a 0.22 µm syringe filter before LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 4000 V
-
Nozzle Voltage: 500 V
-
Gas Temperature: 325 °C
-
Gas Flow: 10 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
MRM Transitions (to be optimized for the specific instrument):
-
Methyl Vanillate: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Methyl vanillate-activated Wnt/β-catenin pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. texilajournal.com [texilajournal.com]
- 6. agilent.com [agilent.com]
- 7. Quantification of Vanillin, Ethyl Vanillin and Methyl Vanillin Among Thai Rice Cultivars by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry | Trends in Sciences [tis.wu.ac.th]
Application Notes and Protocols for the Quantitative Analysis of Methyl Vanillate Using Methyl Vanillate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl vanillate (B8668496) (Methyl 4-hydroxy-3-methoxybenzoate) is a phenolic compound found in various natural sources and is utilized as a flavoring agent in the food and beverage industry. Its quantification is crucial for quality control, pharmacokinetic studies, and metabolomics research. The use of a stable isotope-labeled internal standard, such as Methyl vanillate-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The co-elution of the deuterated standard with the analyte of interest allows for accurate correction of variations arising from sample preparation, matrix effects, and instrument response, thereby ensuring high precision and accuracy.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of methyl vanillate in various matrices using this compound as an internal standard.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of methyl vanillate using this compound. The data presented is representative of expected validation outcomes based on similar analyses of phenolic compounds in complex matrices.
Table 1: Method Validation Parameters
| Parameter | Specification |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 90.7% - 98.5% |
| Precision (RSD%) | < 10% |
| Limit of Detection (LOD) | 10 µg/kg |
| Limit of Quantification (LOQ) | 50 µg/kg |
Table 2: Analyte and Internal Standard MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methyl vanillate | 183.1 | 151.1 | 15 |
| Methyl vanillate | 183.1 | 123.1 | 20 |
| This compound | 186.1 | 154.1 | 15 |
| This compound | 186.1 | 126.1 | 20 |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Food Matrices
This protocol is suitable for the extraction of methyl vanillate from liquid and semi-solid food matrices.
Materials:
-
Methyl vanillate standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Sodium chloride (NaCl)
-
Bond Elut Plexa SPE cartridges (or equivalent)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Homogenization: Homogenize 5 g of the sample.
-
Internal Standard Spiking: Spike the homogenized sample with a known concentration of this compound solution.
-
Extraction: Add 20 mL of acetonitrile and vortex for 1 minute, followed by ultrasonication for 30 minutes.
-
Salting Out: Add 2 g of NaCl, vortex for 2 minutes, and then centrifuge at 5,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Redissolve the residue in 1 mL of methanol and dilute to 10 mL with water.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a Bond Elut Plexa SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analytes with 5 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid). Filter the final extract through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20% to 95% B
-
5-7 min: 95% B
-
7.1-10 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 4000 V
-
Nozzle Voltage: 600 V
-
Nebulizer Gas Pressure: 50 psi
-
Drying Gas Temperature: 300 °C
-
Drying Gas Flow Rate: 8 L/min
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow Rate: 10 L/min
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Methyl Vanillate-d3 for Pharmacokinetic Studies of Vanillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanillin (B372448), a primary component of vanilla bean extract, is a widely used flavoring agent in the food, beverage, and pharmaceutical industries.[1] Beyond its organoleptic properties, vanillin has been investigated for various pharmacological activities. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, robust bioanalytical methods are essential. Pharmacokinetic studies are crucial for understanding the therapeutic potential and safety of vanillin.
This document provides detailed application notes and protocols for the use of methyl vanillate-d3 as an internal standard in the quantitative analysis of vanillin in biological matrices, specifically for pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it corrects for variability during sample preparation and analysis, thereby ensuring high accuracy and precision. Methyl vanillate (B8668496) is structurally similar to vanillin and its deuterated form provides a distinct mass-to-charge ratio for unambiguous detection.
Physicochemical Properties of Vanillin and Methyl Vanillate
The selection of a suitable internal standard is critical for the development of a reliable bioanalytical method. Ideally, the internal standard should have similar physicochemical properties to the analyte to ensure comparable behavior during sample extraction and chromatographic separation. The table below summarizes key physicochemical properties of vanillin and its methyl ester, methyl vanillate.
| Property | Vanillin | Methyl Vanillate | Reference(s) |
| Molecular Formula | C₈H₈O₃ | C₉H₁₀O₄ | [1][2] |
| Molecular Weight | 152.15 g/mol | 182.17 g/mol | [1][3] |
| pKa (strongest acidic) | 7.4 | 9 | [4][5] |
| logP | 1.21 | 1.52 - 2.12 | [5][6] |
| Water Solubility | ~10 g/L (25 °C) | 3.57 mg/mL (predicted) | [5][7] |
The similarity in their physicochemical properties, particularly their acidic nature (indicated by the pKa) and lipophilicity (indicated by the logP), suggests that methyl vanillate is a suitable candidate for an internal standard in the analysis of vanillin.
Metabolic Pathway of Vanillin
Vanillin undergoes metabolism in the body, primarily through oxidation and conjugation reactions. Understanding these pathways is crucial for interpreting pharmacokinetic data. The major metabolite of vanillin is vanillic acid.
Experimental Workflow for Pharmacokinetic Studies
A typical workflow for a pharmacokinetic study of vanillin using this compound as an internal standard involves several key steps from sample collection to data analysis.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of vanillin from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard (IS) stock solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS grade water and methanol (B129727) for reconstitution
Protocol:
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard stock solution to each plasma sample, except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20% to 80% B
-
5-6 min: 80% B
-
6-6.1 min: 80% to 20% B
-
6.1-8 min: 20% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Vanillin | 153.1 | 135.1 | 15 |
| 107.1 | 20 | ||
| This compound (IS) | 186.1 | 154.1 | 18 |
| 126.1 | 25 |
Note: The MRM transitions for this compound are proposed based on the expected fragmentation of esters, which often involves the loss of the methoxy (B1213986) group (-OCH₃) and subsequent fragmentation of the aromatic ring. The d3-methoxy group will result in a corresponding mass shift in the fragment ions. These transitions should be optimized on the specific instrument used.
Pharmacokinetic Data of Vanillin
The following table summarizes the pharmacokinetic parameters of vanillin in rats after oral administration.
| Parameter | Value | Unit | Reference |
| Cmax | 290.24 | ng/mL | [8] |
| Tmax | 4 | h | [8] |
| Relative Clearance | 62.17 | L/h/kg | [8] |
| T₁/₂ (Half-life) | 10.3 | h | [8] |
| Bioavailability | 7.6 | % | [8] |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of vanillin in biological matrices for pharmacokinetic studies. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the understanding of vanillin's metabolism, will enable researchers to obtain high-quality data for the assessment of its ADME properties. The provided pharmacokinetic parameters in rats can serve as a valuable reference for future studies.
References
- 1. Vanillin - Wikipedia [en.wikipedia.org]
- 2. microchem.fr [microchem.fr]
- 3. Methyl Vanillate | C9H10O4 | CID 19844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vanillin [chembk.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. manavchem.com [manavchem.com]
- 7. Vanillin CAS#: 121-33-5 [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Quantitative Analysis of Vanillic Acid and its Metabolites using a Stable Isotope Dilution LC-MS/MS Assay with Methyl vanillate-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic compound found in various plants and is an oxidized form of vanillin (B372448).[1][2] It is recognized for its antioxidant, anti-inflammatory, and antimicrobial properties, making it a compound of interest in the food, pharmaceutical, and cosmetic industries.[1][3] In biological systems, vanillic acid is metabolized into several compounds, and understanding its metabolic fate is crucial for evaluating its therapeutic potential and pharmacokinetic profile.[4]
The accurate quantification of vanillic acid and its metabolites in complex biological matrices like plasma and urine requires a highly sensitive and selective analytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high specificity and sensitivity.[5] To ensure the highest accuracy and precision, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[6] A SIL-IS, such as Methyl vanillate-d3, is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus effectively correcting for matrix effects and procedural losses.[6][7]
This application note provides a detailed protocol for the simultaneous quantification of vanillic acid and its primary metabolite, vanillyl alcohol, in plasma using an LC-MS/MS method with this compound as the internal standard.
Metabolic Pathway of Vanillic Acid
Vanillic acid can undergo several metabolic transformations in biological systems. The primary pathways include reduction of the carboxylic acid group to form vanillyl alcohol and oxidative decarboxylation to yield methoxyhydroquinone.[8][9] The enzymatic reduction to vanillin is also a known pathway, which can be further reduced to vanillyl alcohol.[9]
Caption: Key metabolic pathways of vanillic acid.
Experimental Protocols
Materials and Reagents
-
Standards: Vanillic Acid (≥98% purity), Vanillyl Alcohol (≥98% purity), this compound (≥98% purity, D3).
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Blank human plasma (or other relevant biological matrix).
Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Vanillic Acid, Vanillyl Alcohol, and this compound by dissolving the appropriate amount of each compound in methanol. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate working solutions of the analytes (Vanillic Acid and Vanillyl Alcohol) by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting its stock solution with methanol.
-
Calibration Standards: Prepare calibration standards by spiking blank plasma with the appropriate working standard solutions to achieve a concentration range of 2–1000 ng/mL.[10]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL).
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples.[10][11]
-
Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.[10]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an LC vial for analysis.
References
- 1. Vanillic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biosynthesis of vanillic acid by Ochrobactrum anthropi and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vanillic acid as a promising intervention for metabolic syndrome: Preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Biocatalytic Synthesis of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid and sensitive LC-MS/MS method for the determination of vanillic acid in rat plasma with application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl vanillate-d3 in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl vanillate (B8668496), a derivative of vanillic acid, is a compound of interest in various fields, including pharmacology and metabolomics, for its potential antioxidant and anti-inflammatory properties.[1] Accurate quantification of methyl vanillate in biological matrices such as plasma is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as Methyl vanillate-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The deuterated standard has nearly identical physicochemical properties to the analyte, ensuring that it experiences similar matrix effects and variability during sample preparation and analysis, which allows for accurate correction and reliable quantification.[3][4]
This document provides a detailed protocol for the extraction and quantification of methyl vanillate in plasma samples using this compound as an internal standard. The described method utilizes protein precipitation for sample preparation, followed by LC-MS/MS analysis, a common and effective approach for this type of bioanalytical assay.[1][2]
Experimental Protocols
Materials and Reagents
-
Methyl vanillate analytical standard
-
This compound (internal standard)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K3EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
-
Nitrogen evaporator (optional)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)
Preparation of Standard and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of methyl vanillate and this compound in methanol.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the methyl vanillate stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound stock solution with acetonitrile to achieve the desired concentration. This solution will be used for protein precipitation.
-
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (in acetonitrile) to each tube.
-
Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.[2]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[2]
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[2]
LC-MS/MS Analysis
The following are typical starting conditions and may require optimization for specific instrumentation.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Flow Rate | 0.3 mL/min[1][2] |
| Injection Volume | 5 µL[2] |
| Column Temp. | 35°C |
| Gradient Elution | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Ionization Mode | Negative Ion Mode[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See table below |
Hypothetical MRM Transitions (to be optimized):
Note: These are predicted transitions. The user must determine the optimal precursor and product ions for their specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methyl vanillate | 181.1 | 122.1 | 15 |
| This compound | 184.1 | 125.1 | 15 |
Data Presentation
The performance of the method should be validated according to regulatory guidelines. The following tables summarize typical quantitative data that would be generated during method validation.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 2 - 1,000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 6 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 6 | > 80 | 85 - 115 |
| High | 800 | > 80 | 85 - 115 |
Visualizations
Caption: Experimental workflow for plasma sample preparation and analysis.
Caption: Logical relationship for quantification using an internal standard.
References
- 1. A rapid and sensitive LC-MS/MS method for the determination of vanillic acid in rat plasma with application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
Application Notes and Protocols for Methyl Vanillate-d3 in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl vanillate (B8668496), a naturally occurring compound found in various plants, is the methyl ester of vanillic acid. Vanillic acid is a metabolic byproduct of several dietary compounds, including caffeic acid, and is present in human biofluids.[1][2] The accurate quantification of methyl vanillate and its metabolite, vanillic acid, is crucial in metabolomics to understand various physiological and pathological processes. Methyl vanillate-d3, a stable isotope-labeled analog of methyl vanillate, serves as an ideal internal standard for quantitative analysis by mass spectrometry. Its use in isotope dilution mass spectrometry (IDMS) allows for the correction of matrix effects and variations during sample preparation and analysis, leading to highly accurate and precise measurements.[3][4][5][6][7]
This document provides detailed application notes and protocols for the use of this compound in metabolomics research, focusing on its application as an internal standard for the quantification of methyl vanillate and vanillic acid in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Applications in Metabolomics
This compound is a valuable tool for a range of applications in metabolomics and related fields:
-
Quantitative Metabolomics: As a stable isotope-labeled internal standard, it enables accurate and precise quantification of endogenous methyl vanillate and vanillic acid in various biological samples, including plasma, urine, and tissue extracts.[3][4][5]
-
Pharmacokinetic Studies: It can be used to track the absorption, distribution, metabolism, and excretion (ADME) of methyl vanillate or other related therapeutic compounds.
-
Biomarker Discovery: Accurate quantification of methyl vanillate and vanillic acid may lead to the discovery of biomarkers for various diseases or dietary exposures.
-
Food and Beverage Analysis: This internal standard can be used for the precise quantification of methyl vanillate in food and beverage products to ensure quality and authenticity.[8]
Quantitative Data
The following tables provide representative quantitative data for the analysis of methyl vanillate and vanillic acid using an LC-MS/MS method with a stable isotope-labeled internal standard like this compound. The data is compiled from validation studies of similar analytes and serves as a guideline.[8][9]
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Methyl Vanillate | Vanillic Acid |
| Linearity Range | 1 - 1000 ng/mL | 2 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 2 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Recovery) | 85 - 115% | 90 - 110% |
Table 2: Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methyl Vanillate | 183.1 | 151.1 | 15 |
| This compound | 186.1 | 154.1 | 15 |
| Vanillic Acid | 167.0 | 123.0 | 20 |
Note: The exact mass transitions and collision energies should be optimized for the specific instrument used.
Experimental Protocols
Protocol 1: Quantification of Methyl Vanillate and Vanillic Acid in Human Plasma
This protocol describes the preparation and analysis of human plasma samples for the quantification of methyl vanillate and vanillic acid using this compound as an internal standard.
Materials:
-
Methyl vanillate analytical standard
-
Vanillic acid analytical standard
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of methyl vanillate, vanillic acid, and this compound at 1 mg/mL in methanol.
-
Prepare a series of working standard solutions of methyl vanillate and vanillic acid by serial dilution of the stock solutions with 50% methanol in water to create calibration standards.
-
Prepare a working solution of this compound at 1 µg/mL in 50% methanol in water.
-
-
Sample Preparation (Protein Precipitation): [12][13]
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution to each tube.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions (suggested):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (optimization required).
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Use the mass transitions specified in Table 2 (optimization is recommended).
-
-
Data Analysis:
-
Quantify methyl vanillate and vanillic acid by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of methyl vanillate.
Metabolic Fate of Vanillic Acid
Vanillic acid is a key metabolite in the degradation pathway of various dietary phenolic compounds.
Caption: Simplified metabolic pathway of vanillic acid.
Methyl Vanillate and Wnt/β-catenin Signaling
Recent studies have shown that methyl vanillate can act as an activator of the Wnt/β-catenin signaling pathway.[14][15][16][17]
Caption: Activation of Wnt/β-catenin signaling by methyl vanillate.
References
- 1. Human Metabolome Database: Showing metabocard for Methyl vanillate (HMDB0240266) [hmdb.ca]
- 2. Human Metabolome Database: Showing metabocard for Vanillic acid (HMDB0000484) [hmdb.ca]
- 3. (PDF) Stable-isotope dilution LC–MS for quantitative biomarker analysis (2010) | Eugene Ciccimaro | 224 Citations [scispace.com]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of vanillin, ethyl vanillin and methyl vanillin in Chinese infant food and other dairy products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 11. Sample Preparation for Metabolomic Analysis in Exercise Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Metabolomics Sample Extraction - MetwareBio [metwarebio.com]
- 14. pharcos.com [pharcos.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Topical application of the Wnt/β-catenin activator methyl vanillate increases hair count and hair mass index in women with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Vanilloids using Methyl Vanillate-d3 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In complex matrices, accurate quantification can be challenging due to sample loss during preparation and variations in instrument response. The use of a stable isotope-labeled internal standard (IS) is a robust method to correct for these variations, ensuring high accuracy and precision.[1] Methyl vanillate-d3, a deuterated analog of methyl vanillate, serves as an ideal internal standard for the analysis of vanilloids and other structurally related aromatic compounds. Its chemical and physical properties are nearly identical to the corresponding unlabeled analyte, ensuring it behaves similarly during extraction and chromatographic separation.[1] However, its increased mass allows for clear differentiation by the mass spectrometer, enabling precise quantification.[1]
This application note provides detailed protocols for the quantitative analysis of vanilloid compounds in various matrices using this compound as an internal standard with GC-MS.
Data Presentation
Quantitative performance data for a typical GC-MS method for vanilloid analysis using this compound as an internal standard are summarized below. These values are representative and may vary depending on the specific analyte, matrix, and instrumentation.
Table 1: Representative Quantitative Performance Data
| Parameter | Result |
| Analyte | Methyl Vanillate |
| Internal Standard | This compound |
| Linear Range | 1 - 1000 ng/mL |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD, n=6) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 15,234 | 758,932 | 0.020 |
| 5 | 76,170 | 761,234 | 0.100 |
| 20 | 304,680 | 759,876 | 0.401 |
| 100 | 1,523,400 | 760,123 | 2.004 |
| 500 | 7,617,000 | 758,543 | 10.042 |
| 1000 | 15,234,000 | 759,321 | 20.060 |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for liquid samples such as plasma, urine, or beverage samples.
Materials and Reagents:
-
Sample (e.g., 1 mL of plasma)
-
This compound Internal Standard Stock Solution (10 µg/mL in methanol)
-
Ethyl acetate (B1210297) (GC grade)[2]
-
Hydrochloric Acid (1 M)
-
Sodium Sulfate (anhydrous)
-
Nitrogen gas for evaporation
-
GC vials with inserts[3]
Procedure:
-
Pipette 1 mL of the sample into a clean glass tube.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 10 µL of 10 µg/mL stock for a final concentration of 100 ng/mL).
-
Vortex briefly to mix.
-
Acidify the sample to pH 2-3 by adding 1 M HCl.
-
Add 5 mL of ethyl acetate to the tube.
-
Cap and vortex vigorously for 2 minutes to extract the analytes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.[2]
-
Carefully transfer the upper organic layer to a new clean tube.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dried residue in 100 µL of ethyl acetate.
-
Transfer the reconstituted sample to a GC vial with an insert for analysis.[4]
Derivatization (Optional but Recommended for Polar Vanilloids)
For vanilloids containing polar functional groups (e.g., hydroxyl groups), derivatization is recommended to improve volatility and chromatographic peak shape.[2][5] Silylation is a common derivatization technique.[5]
Materials and Reagents:
-
Dried sample extract from the LLE procedure.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]
-
Pyridine (B92270) (anhydrous)
Procedure:
-
To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex.
-
Heat the vial at 70°C for 30 minutes to ensure complete derivatization.[2]
-
Cool to room temperature before GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD).
-
Capillary Column: A non-polar or semi-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[2]
GC Parameters:
-
Injector Temperature: 280°C[2]
-
Injection Mode: Splitless (1 µL injection volume)[3]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C[2]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV[6]
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.[2]
-
Ions to Monitor (Example for Methyl Vanillate):
-
Methyl Vanillate (Analyte): m/z 182 (M+), 151, 167
-
This compound (IS): m/z 185 (M+), 154, 170
-
Visualizations
Caption: General experimental workflow for GC-MS analysis.
Caption: Logical flow for a drug metabolism study.
References
Application Notes and Protocols for Methyl vanillate-d3 Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction of Methyl vanillate-d3 from biological and food matrices. This compound is a deuterated stable isotope-labeled internal standard, crucial for the accurate quantification of methyl vanillate (B8668496) in various samples using mass spectrometry-based methods. The following protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are based on established methods for structurally similar compounds, such as vanillin (B372448) and its derivatives, and serve as a comprehensive guide for method development and validation.
Introduction
Accurate quantification of small molecules like methyl vanillate in complex matrices such as plasma, serum, or food products is essential for pharmacokinetic studies, food safety analysis, and other research applications. The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision.[1] The choice of sample preparation technique is critical and depends on the sample matrix, analyte concentration, and the required level of cleanliness for the analytical instrument. This document outlines two common and effective extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table summarizes typical validation parameters and expected performance characteristics for the analysis of similar small phenolic compounds in complex matrices, based on published literature. These values should be considered as a reference for method development and validation.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference Compound(s) |
| Recovery | 85 - 105% | 90 - 110% | Vanillin, Ethyl Vanillin |
| Matrix Effect | < 15% | < 10% | Vanillin, Methyl Vanillin |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL | Vanillin, Methyl Homovanillate[2] |
| Linearity (r²) | > 0.995 | > 0.998 | Methyl Homovanillate[2] |
| Intra-day Precision (%CV) | < 10% | < 8% | Methyl Homovanillate[2] |
| Inter-day Precision (%CV) | < 15% | < 10% | Methyl Homovanillate[2] |
Disclaimer: The quantitative data presented in this table are illustrative and based on studies of structurally related analytes. Actual performance for this compound may vary and must be determined experimentally through proper method validation.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum
This protocol describes a simple and effective LLE method for the extraction of this compound from plasma or serum samples.
Materials:
-
Biological plasma/serum samples
-
This compound internal standard (IS) working solution
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate (B1210297) (extraction solvent)[3][4]
-
Formic acid
-
Water (HPLC-grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Procedure:
-
Sample Aliquoting: Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard working solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation (Optional but Recommended): Add 200 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a clean tube.
-
pH Adjustment: Add 10 µL of 1% formic acid in water to acidify the sample. This ensures that Methyl vanillate is in its neutral form for efficient extraction into an organic solvent.
-
Liquid-Liquid Extraction:
-
Add 600 µL of MTBE or ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Final Preparation: Vortex for 30 seconds to dissolve the residue. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) from a Food Matrix (e.g., Milk Powder)
This protocol outlines a generic SPE method for the cleanup and concentration of this compound from a complex food matrix. A reversed-phase C18 sorbent is commonly used for this type of analyte.
Materials:
-
Food sample (e.g., milk powder)
-
This compound internal standard (IS) working solution
-
Methanol (HPLC-grade)
-
Water (HPLC-grade)
-
Formic acid
-
Acetonitrile (HPLC-grade)
-
C18 SPE cartridges (e.g., 100 mg, 3 mL)
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator
Procedure:
-
Sample Homogenization:
-
Weigh 1 g of the food sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex until the sample is fully dissolved or suspended.
-
Add 10 µL of this compound internal standard working solution.
-
-
Protein Precipitation/Initial Extraction:
-
Add 20 mL of acetonitrile, vortex for 2 minutes, and centrifuge at 5,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Solvent Evaporation: Evaporate the supernatant to approximately 1 mL under a stream of nitrogen at 40°C.
-
Sample Dilution: Add 4 mL of water with 0.1% formic acid to the concentrated extract.
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 3 mL of methanol followed by 3 mL of water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the diluted sample extract onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes to remove excess water.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analyte and internal standard with 2 x 1 mL of methanol or acetonitrile.
-
-
Final Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Liquid-Liquid Extraction (LLE) Workflow
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE) Workflow
Caption: Workflow for Solid-Phase Extraction (SPE).
Conclusion
The selection of an appropriate sample preparation method is a critical step in the development of robust and reliable bioanalytical assays. The Liquid-Liquid Extraction and Solid-Phase Extraction protocols provided here offer effective strategies for the isolation of this compound from complex biological and food matrices. It is imperative that any chosen method undergoes a thorough validation process to ensure it meets the required standards for accuracy, precision, and sensitivity for the specific application.[5][6][7] These protocols, combined with the use of this compound as an internal standard, will enable researchers to achieve high-quality quantitative data.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 4. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. capa.org.tw [capa.org.tw]
Application Note: Quantification of Vanillin in Complex Matrices using Methyl vanillate-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a primary flavor component of vanilla and is widely used in food, beverages, pharmaceuticals, and cosmetics. Accurate quantification of vanillin is crucial for quality control, authenticity assessment, and pharmacokinetic studies. Complex matrices such as food products and biological fluids present analytical challenges due to the presence of interfering substances. This application note describes a robust and sensitive method for the quantification of vanillin using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with Methyl vanillate-d3 as an internal standard. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[1][2]
Principle
This method utilizes a stable isotope dilution assay. A known amount of this compound, which is chemically identical to the analyte but has a different mass due to the deuterium (B1214612) labels, is added to the sample at the beginning of the extraction process. Vanillin and the internal standard are co-extracted from the matrix and analyzed by LC-MS/MS. The ratio of the analyte signal to the internal standard signal is used to calculate the concentration of vanillin in the sample. This approach effectively compensates for any analyte loss during sample processing and any suppression or enhancement of the ionization in the mass spectrometer.
Experimental Protocols
Materials and Reagents
-
Vanillin (certified reference standard)
-
This compound (certified reference standard)
-
LC-MS grade methanol (B129727)
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (analytical grade)
-
Sodium chloride (analytical grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Bond Elut Plexa, 60 mg, 3 mL)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve vanillin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Intermediate Stock Solutions (10 µg/mL):
-
Dilute the primary stock solutions with methanol to create intermediate stock solutions of 10 µg/mL for both vanillin and this compound.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by spiking appropriate amounts of the vanillin intermediate stock solution into a blank matrix extract. The concentration range should be selected based on the expected vanillin concentration in the samples (e.g., 10-5000 ng/mL).
-
-
Internal Standard Spiking Solution (1 µg/mL):
-
Dilute the this compound intermediate stock solution with methanol to prepare a 1 µg/mL spiking solution.
-
Sample Preparation Protocol (Adapted for Food and Beverage Matrices)
-
Sample Homogenization:
-
Weigh 1.0 g of the homogenized solid sample or pipette 1.0 mL of the liquid sample into a 50 mL centrifuge tube.
-
-
Internal Standard Spiking:
-
Add a precise volume (e.g., 50 µL) of the 1 µg/mL this compound internal standard spiking solution to each sample, calibrator, and quality control sample.
-
-
Extraction:
-
Add 10 mL of water to the tube. For acidic matrices, this step may not require additional acid. For neutral or basic matrices, add 40 µL of hydrochloric acid.
-
Add 20 mL of acetonitrile.
-
Vortex the mixture for 1 minute, followed by ultrasonication for 30 minutes.
-
Add 2 g of NaCl, vortex for an additional 2 minutes, and then centrifuge at 5,000 rpm for 10 minutes.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol and dilute with 9 mL of water.
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute the vanillin and internal standard with 5 mL of methanol.
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
UHPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 300 °C
-
Gas Flow: 5 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temp: 250 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
Data Presentation
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (V) |
| Vanillin | 153.1 | 136.1 | 50 | 80 | 15 |
| 93.1 | 50 | 80 | 25 | ||
| This compound | 170.1* | 139.1 | 50 | 85 | 20 |
| 110.1 | 50 | 85 | 30 |
*Note: The precursor ion for this compound is predicted based on its molecular weight (C9H7D3O3). The fragmentation pattern is expected to be similar to other deuterated vanillin analogs, with the primary loss corresponding to the deuterated methyl group. **Note: The product ions for this compound are proposed based on the expected fragmentation pathways, which involve the loss of the deuterated methoxy (B1213986) group and subsequent fragmentation of the ring. These transitions should be optimized on the specific instrument being used.
Table 2: Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Limit of Detection (LOD) | 3 ng/mL |
| Accuracy (% Recovery) | 90-110% in various matrices |
| Precision (% RSD) | < 10% (Intra-day and Inter-day) |
| Matrix Effect | Compensated by the internal standard |
Visualizations
Experimental Workflow
Caption: Experimental workflow for vanillin quantification.
Conclusion
The described UHPLC-MS/MS method using this compound as an internal standard provides a highly selective, sensitive, and accurate approach for the quantification of vanillin in complex matrices. The detailed sample preparation protocol, including solid-phase extraction, ensures effective removal of matrix interferences. The use of a stable isotope-labeled internal standard is critical for achieving reliable and reproducible results, making this method suitable for routine quality control, research, and drug development applications.
References
Application Note: High-Resolution Mass Spectrometry of Methyl Vanillate-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the analysis of Methyl vanillate-d3 using high-resolution mass spectrometry (HRMS). This compound, a deuterated isotopologue of methyl vanillate (B8668496), serves as an excellent internal standard for quantitative studies of methyl vanillate, a compound found in various natural products and used as a flavoring agent.[1] Its three deuterium (B1214612) atoms on the methoxy (B1213986) group provide a distinct mass shift, enabling precise differentiation from the endogenous analyte.
Overview
High-resolution mass spectrometry offers unparalleled accuracy and sensitivity for the identification and quantification of small molecules. This application note outlines the key experimental procedures for the analysis of this compound, including sample preparation, liquid chromatography-mass spectrometry (LC-MS) parameters, and expected fragmentation patterns. The protocols described herein are intended to serve as a foundational methodology that can be adapted to specific experimental needs.
Quantitative Data Summary
Accurate mass measurements are critical for the confident identification of analytes. The following table summarizes the theoretical and expected high-resolution mass-to-charge ratios (m/z) for the protonated molecule and key fragment ions of this compound.
| Analyte | Ion Type | Theoretical m/z | Description |
| This compound | [M+H]⁺ | 186.0948 | Protonated parent ion |
| Fragment 1 | [M+H-CH₃D]⁺ | 169.0686 | Loss of deuterated methyl group |
| Fragment 2 | [M+H-CD₃OH]⁺ | 151.0390 | Loss of deuterated methanol (B129727) |
Experimental Protocols
Sample Preparation
A robust and reproducible sample preparation protocol is essential for accurate quantitative analysis. The following is a general procedure for the extraction of this compound from a biological matrix, which can be optimized based on the specific sample type.
Materials:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 100 µL of the sample (e.g., plasma, urine, or cell lysate), add 400 µL of ice-cold methanol containing the desired concentration of this compound as an internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes to remove any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
HRMS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Mass Resolution: > 60,000 FWHM
-
Scan Range: m/z 50-500
-
Data Acquisition: Full scan MS and data-dependent MS/MS (ddMS2)
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for fragmentation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound using LC-HRMS.
Experimental workflow for LC-HRMS analysis.
Fragmentation Pathway
Understanding the fragmentation pattern of this compound is crucial for its unambiguous identification. The primary fragmentation pathways are depicted below.
Proposed fragmentation of this compound.
Conclusion
This application note provides a comprehensive framework for the high-resolution mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-HRMS, along with the expected quantitative data and fragmentation pathways, offer a solid starting point for researchers in various scientific disciplines. The methodologies can be further optimized to meet the specific requirements of different research applications, ensuring accurate and reliable quantification of methyl vanillate in complex matrices.
References
Application Notes and Protocols: NMR Spectroscopy of Methyl Vanillate-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Methyl vanillate-d3. The protocols detailed herein are designed for researchers in synthetic chemistry, pharmacology, and drug development who utilize isotopic labeling for mechanistic studies, metabolic tracking, or as internal standards in quantitative analyses. This application note includes a detailed synthetic protocol for the preparation of this compound from vanillic acid, predicted ¹H and ¹³C NMR data, and standardized protocols for NMR data acquisition.
Introduction
Methyl vanillate, the methyl ester of vanillic acid, is a chemical compound found in various natural sources and is used as a flavoring agent. Isotopic labeling, particularly with deuterium (B1214612), is a powerful technique used to investigate reaction mechanisms, elucidate biosynthetic pathways, and quantify metabolites. This compound, with a deuterated methyl ester group, serves as a valuable tool in such studies. Its distinct NMR spectroscopic signature, arising from the deuterium substitution, allows for unambiguous identification and quantification in complex mixtures. This document outlines the necessary procedures to synthesize and characterize this isotopically labeled compound.
Synthesis of this compound
A straightforward and efficient method for the synthesis of this compound is the esterification of vanillic acid using a deuterated methylating agent, such as Methyl-d3 iodide.
Experimental Protocol: Synthesis of this compound
Materials:
-
Vanillic acid
-
Methyl-d3 iodide (CD₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (B3395972), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add vanillic acid (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq) and anhydrous acetone (50 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add Methyl-d3 iodide (1.2 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica (B1680970) gel if necessary.
NMR Data Acquisition
High-resolution ¹H and ¹³C NMR spectra are essential for the structural confirmation of this compound. The following are standard protocols for data acquisition.
Protocol: ¹H NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.
-
Acquisition Parameters:
-
Pulse Sequence: zg30
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 1.0 s
-
Acquisition Time (AQ): 4.0 s
-
Spectral Width (SW): 20 ppm
-
-
Processing: Apply a line broadening of 0.3 Hz before Fourier transformation.
Protocol: ¹³C NMR Spectroscopy
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Sample Preparation: Dissolve 20-30 mg of this compound in approximately 0.7 mL of CDCl₃.
-
Acquisition Parameters:
-
Pulse Sequence: zgpg30 (proton-decoupled)
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.8 s
-
Spectral Width (SW): 240 ppm
-
-
Processing: Apply a line broadening of 1.0 Hz before Fourier transformation.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound based on the known data for its non-deuterated analog.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.65 - 7.55 | m | 2H | Ar-H |
| 6.94 | d | 1H | Ar-H |
| 6.10 | s (br) | 1H | OH |
| 3.93 | s | 3H | -OCH ₃ |
Note: The signal for the ester methyl group (normally around 3.89 ppm) is absent due to deuteration.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 166.9 | C =O |
| 150.2 | Ar-C |
| 146.4 | Ar-C |
| 124.3 | Ar-C |
| 122.4 | Ar-C |
| 114.2 | Ar-C H |
| 112.0 | Ar-C H |
| 56.1 | -OC H₃ |
| 51.9 (predicted) | -OC D₃ |
Note: The signal for the deuterated methyl carbon (-OCD₃) will exhibit a multiplet splitting pattern due to C-D coupling and will have a significantly reduced intensity in a standard proton-decoupled ¹³C NMR spectrum.
Visualized Experimental Workflow
The following diagram illustrates the logical flow from the synthesis of this compound to its NMR spectroscopic analysis.
The Role of Methyl Vanillate-d3 in Enhancing Environmental Analysis: A Methodological Overview
Introduction
Methyl vanillate-d3, the deuterated form of methyl vanillate (B8668496), serves as a valuable tool in environmental analysis, primarily as an internal standard for quantification using isotope dilution mass spectrometry (IDMS). Its structural similarity to various phenolic compounds of environmental concern, coupled with its distinct mass shift, makes it an ideal surrogate for accurate and precise measurement in complex matrices such as water, soil, and sediment. This application note outlines the principles of its use and provides a general protocol for the analysis of related analytes in environmental samples.
Methyl vanillate is a benzoate (B1203000) ester and a derivative of vanillic acid, recognized for its antioxidant properties and presence as a plant metabolite.[1][2] While not a primary environmental pollutant itself, its structural motifs are shared by numerous natural and anthropogenic compounds, including certain endocrine disruptors.[2] The use of its stable isotope-labeled form, this compound, is rooted in the principles of isotope dilution, a technique that significantly improves analytical accuracy by correcting for matrix effects and variations in sample preparation and instrument response.[3][4]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a powerful analytical technique that provides highly accurate and reproducible results, making it a gold standard for quantification in complex samples.[4][5] The core of the method involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process.[4] This "isotope spike" behaves chemically identically to the native analyte throughout extraction, cleanup, and analysis.[5] By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, the initial concentration of the analyte in the sample can be precisely calculated, effectively mitigating errors from sample loss and matrix-induced signal suppression or enhancement.[3][4]
Application: Quantification of Vanilloid Compounds in Wastewater Effluent
This hypothetical protocol details the use of this compound as an internal standard for the quantification of methyl vanillate and structurally similar phenolic compounds in wastewater effluent. These compounds can enter the environment from various industrial and natural sources.
Experimental Protocol
1. Sample Collection and Preparation:
-
Collect 1 L of wastewater effluent in a pre-cleaned amber glass bottle.
-
Store the sample at 4°C and process within 48 hours.
-
Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.
2. Internal Standard Spiking:
-
To a 500 mL aliquot of the filtered sample, add a known concentration (e.g., 100 ng/L) of this compound solution.
-
Equilibrate the sample by gentle mixing for 30 minutes.
3. Solid-Phase Extraction (SPE):
-
Condition a 6 mL, 500 mg polymeric reversed-phase SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the spiked water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 20 minutes.
-
Elute the analytes with 10 mL of methanol.
4. Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:methanol).
-
Vortex for 30 seconds and transfer to a 2 mL autosampler vial.
5. Instrumental Analysis (LC-MS/MS):
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor-to-product ion transitions for both the native analyte (methyl vanillate) and the internal standard (this compound).
-
Quantitative Data Summary
The following table presents hypothetical performance data for the analysis of methyl vanillate using this compound as an internal standard.
| Parameter | Methyl Vanillate |
| Limit of Detection (LOD) | 0.5 ng/L |
| Limit of Quantification (LOQ) | 1.5 ng/L |
| Recovery (Spiked at 50 ng/L) | 95% - 105% |
| Relative Standard Deviation (RSD) | < 5% |
| Matrix Effect | Corrected by IDMS |
Visual Representations
Caption: Experimental workflow for the analysis of vanilloids in wastewater.
Caption: Mitigation of analytical challenges using Isotope Dilution Mass Spectrometry.
This compound is a highly effective internal standard for the quantification of methyl vanillate and related phenolic compounds in environmental matrices. The application of isotope dilution mass spectrometry with this compound allows for the circumvention of common analytical challenges, such as matrix effects and analyte loss during sample preparation, thereby ensuring high accuracy and precision. While specific regulatory methods citing this compound are not prevalent, the principles and protocols outlined here provide a robust framework for its application in environmental monitoring and research.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Methyl vanillate-d3
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for utilizing Methyl vanillate-d3 as a stable isotope-labeled (SIL) internal standard to overcome matrix effects in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, often undetected, components from the sample matrix (e.g., plasma, urine, tissue extract).[1][2][3] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which significantly impacts the accuracy, precision, and sensitivity of quantitative methods.[1][4] Electrospray ionization (ESI) is generally more susceptible to these effects than atmospheric pressure chemical ionization (APCI).[3]
Q2: How does a stable isotope-labeled internal standard like this compound compensate for matrix effects?
A2: A stable isotope-labeled internal standard, such as this compound, is a version of the analyte where several hydrogen atoms are replaced with their heavy isotope, deuterium.[5][6] This substitution makes the internal standard chemically and physically almost identical to the analyte (Methyl vanillate).[6] Consequently, both compounds co-elute during chromatography and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[7][8] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix effect is normalized, leading to accurate and precise quantification.[9]
Q3: Why is the co-elution of the analyte and this compound critical for accurate results?
A3: Co-elution is crucial because the composition of the matrix entering the ion source changes continuously. If the analyte and its SIL internal standard elute at different times, even slightly, they will be exposed to different interfering components. This can result in them experiencing different degrees of matrix effects, which would invalidate the ratio-based correction and lead to inaccurate quantification.[7][8] While SIL standards are designed to co-elute, slight chromatographic shifts can sometimes occur due to the "deuterium isotope effect," which should be monitored during method development.[7][8]
Q4: How do I quantitatively assess the matrix effect in my assay?
A4: The matrix effect can be quantified by calculating a Matrix Factor (MF). This is typically done by comparing the peak area of an analyte spiked into an extracted blank matrix (post-extraction spike) with the peak area of the analyte in a neat solvent solution at the same concentration.[1][3][10] An IS-Normalized MF can also be calculated to determine how well the internal standard corrects for the matrix effect.
-
Matrix Factor (MF) = (Peak Area of analyte in post-extraction spiked sample) / (Peak Area of analyte in neat solution)
-
IS-Normalized MF = (Ratio of Analyte/IS in post-extraction spiked sample) / (Ratio of Analyte/IS in neat solution)
An MF value of 1 (or 100%) indicates no matrix effect, a value <1 indicates ion suppression, and a value >1 indicates ion enhancement.[3] An IS-Normalized MF close to 1 demonstrates effective compensation by the internal standard.[9]
Troubleshooting Guide
Q5: The signal for my this compound internal standard is weak or absent. What are the possible causes?
A5: Several factors could lead to a poor internal standard signal:
-
Incorrect Concentration: Verify the concentration of your this compound stock and working solutions. An error in dilution can lead to a low signal.
-
Degradation: Assess the stability of this compound under your sample storage and autosampler conditions.
-
Severe Ion Suppression: The sample matrix may be causing extreme suppression that affects the internal standard as well. In this case, optimizing sample cleanup procedures (e.g., using solid-phase extraction) to remove more interfering components is recommended.[1][9]
Q6: I am observing inconsistent analyte-to-internal-standard area ratios across my QC samples. What does this indicate?
A6: Inconsistent area ratios, especially when using a SIL internal standard, often point to issues other than typical matrix effects. Potential causes include:
-
Analyte or IS Instability: One compound may be degrading faster than the other in the processed samples or in the autosampler.
-
Interference: There might be a co-eluting compound that interferes with the mass transition of either the analyte or the internal standard, but not both. This can be investigated by examining the chromatograms for unexpected peaks.[9]
-
Non-Linearity: The detector response may not be linear at the concentrations being analyzed. Ensure your QC samples fall within the validated linear range of the calibration curve.
Q7: There are high background signals or interfering peaks at the m/z of my analyte or this compound. How can I resolve this?
A7: This issue usually stems from contamination or chromatographic problems:
-
Contamination: Use high-purity solvents and reagents and screen all sample collection tubes and preparation materials for potential sources of contamination.[9]
-
Carryover: Implement a more rigorous wash protocol for the injection port and needle between samples, especially after injecting a high-concentration sample.[9]
-
In-source Fragmentation: A different co-eluting compound might be fragmenting in the ion source to produce an ion with the same m/z as your analyte or IS. Improving the chromatographic separation to resolve these compounds is the most effective solution.[9]
Data Presentation
The following table provides an example of how to structure data for a matrix effect assessment experiment.
| Sample Set | Analyte Peak Area | IS (this compound) Peak Area | Analyte/IS Ratio | Calculated MF | IS-Normalized MF |
| Neat Solution (n=3) | 1,250,000 | 1,310,000 | 0.954 | - | - |
| Post-Extraction Spike (n=3) | 850,000 | 890,000 | 0.955 | 0.68 | 1.001 |
-
Interpretation: The Matrix Factor (MF) of 0.68 indicates significant ion suppression (a 32% loss of signal). However, the IS-Normalized MF is 1.001, which is very close to 1. This demonstrates that this compound effectively tracks and corrects for the signal loss caused by the matrix.
Experimental Protocols
Protocol 1: General Workflow for Quantitative Analysis Using this compound
-
Sample Preparation: Aliquot a known volume of the unknown sample, calibration standards, and quality control (QC) samples.
-
Internal Standard Spiking: Add a precise, known amount of this compound working solution to every sample, standard, and QC. Vortex to ensure homogeneity.
-
Extraction: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporation and Reconstitution: Evaporate the extracted solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system. Acquire data using Multiple Reaction Monitoring (MRM) mode, with specific transitions for both the analyte (Methyl vanillate) and the internal standard (this compound).
-
Data Processing: Integrate the peak areas for the analyte and the internal standard. Calculate the peak area ratio (Analyte Area / IS Area) for all samples.[9]
-
Quantification: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from this curve.[9]
Protocol 2: Quantitative Assessment of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least three replicates of a blank matrix sample. Spike the analyte and this compound into these extracted matrix samples after the final evaporation step, just before reconstitution.[9]
-
Set C (Matrix-Matched Standard): Spike the analyte and this compound into the blank matrix before the extraction process. (This set is used to evaluate recovery but is not needed for the MF calculation itself).
-
-
Analysis: Analyze all samples using the developed LC-MS method.
-
Calculation:
-
Calculate the average peak areas for the analyte and IS from Set A and Set B.
-
Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor (IS-Normalized MF) using the formulas provided in FAQ Q4.
-
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
- 10. What is matrix effect and how is it quantified? [sciex.com]
Preventing deuterium exchange in Methyl vanillate-d3
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and use of Methyl vanillate-d3, with a primary focus on preventing unwanted deuterium (B1214612) exchange during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange, and why is it a concern for this compound?
A1: Hydrogen-deuterium exchange (HDX) is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (protium) from the surrounding environment, or vice-versa.[1] For this compound, the deuterium atoms are on the methoxy (B1213986) group (-OCD₃). If these deuterons exchange with protons from solvents or reagents, the mass of the internal standard changes, leading to M-1, M-2, and M-3 peaks in the mass spectrum. This compromises its function as an accurate internal standard, leading to inaccurate quantification in LC-MS analyses.[2] While carbon-bound deuterons are generally less exchangeable than those on heteroatoms (like -OH or -NH₂), the exchange can be facilitated under certain conditions.[1][3]
Q2: Which positions on the this compound molecule are susceptible to exchange?
A2: The this compound molecule has two types of positions to consider:
-
Methoxy Group (-OCD₃): The three deuterium atoms on the methyl group are the intended isotopic label. These are relatively stable but can be susceptible to exchange under harsh acidic or basic conditions, or at elevated temperatures.
-
Phenolic Hydroxyl Group (-OH): The proton on the phenolic hydroxyl group is highly labile and will rapidly and freely exchange with any protic solvent (like water or methanol).[2] This is an expected and unavoidable exchange and should not be confused with the loss of the d3-label. Your experimental design should account for this labile proton.
Q3: What are the primary experimental factors that promote deuterium exchange on the -OCD₃ group?
A3: Three main factors can increase the risk of deuterium exchange on the methoxy group:
-
pH: Both strongly acidic and strongly basic conditions can catalyze the exchange. The exchange rate is typically lowest in the pH range of 2.5 to 7.[2][4]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.[4] It is crucial to avoid heating solutions containing the deuterated standard.
-
Solvent Composition: Protic solvents (e.g., water, methanol, ethanol) are a source of protons and are necessary for the exchange to occur. Aprotic solvents (e.g., acetonitrile (B52724), DMSO) are generally preferred for stock solutions to enhance stability.[4][5]
Q4: How should I store this compound to ensure its long-term stability?
A4: Proper storage is critical to maintaining the isotopic integrity of the standard.
-
Solid Form: Store the lyophilized powder in its original vial, tightly sealed, at -20°C or -80°C.[5] Before opening, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can introduce water and protons.[4]
-
Stock Solutions: Prepare stock solutions in a high-purity, dry, aprotic solvent like acetonitrile or DMSO.[6] Store these solutions at -20°C or -80°C in amber glass vials to protect from light.
-
Working Solutions: Prepare working solutions fresh whenever possible.[5] If they need to be stored for a short period (e.g., in an autosampler), keep them at a low temperature (e.g., 4°C).[7]
Troubleshooting Guide
| Observed Problem | Potential Cause Related to D-Exchange | Recommended Solution |
| Inconsistent or non-linear calibration curves. | The internal standard is undergoing variable rates of deuterium exchange during sample preparation, leading to inconsistent concentrations of the correct isotopologue. | Standardize all sample preparation steps. Ensure consistent timing, temperature, and reagent pH. Prepare working standards fresh from a stable stock solution for each batch. |
| Mass spectrum shows significant M-1, M-2, or M-3 peaks for the internal standard. | Back-exchange is occurring. The deuterons on the methoxy group are being replaced by protons from the solvent or matrix. | Switch to an aprotic solvent (e.g., acetonitrile) for reconstitution and dilution if possible.[4] If aqueous solutions are required, ensure the pH is maintained between 2.5 and 7.[4] Avoid high temperatures at all stages. |
| The peak area of the internal standard decreases over the course of an analytical run. | The standard is unstable in the autosampler vial, possibly due to exchange catalyzed by the sample matrix or mobile phase. | Lower the autosampler temperature to 4°C. Check the pH of the final sample solution; adjust if it is outside the optimal stability range. If the mobile phase is harsh, consider preparing samples just before injection. |
| Poor reproducibility between different analytical batches. | The stock solution may be degrading or undergoing exchange over time. | Prepare smaller, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Date all solutions and re-qualify stock solutions periodically by comparing to a freshly prepared standard. |
Experimental Protocols
Protocol 1: Preparation of Stable Stock and Working Solutions
Objective: To prepare solutions of this compound while minimizing the risk of deuterium exchange.
Methodology:
-
Equilibration: Before opening, allow the vial of solid this compound to warm to ambient room temperature for at least 30 minutes. This prevents moisture condensation inside the vial.[4]
-
Solvent Selection: Use a high-purity, anhydrous, aprotic solvent such as acetonitrile for the primary stock solution.[4][5]
-
Stock Solution Preparation:
-
Accurately weigh the required amount of the solid standard.
-
Dissolve it in the chosen aprotic solvent to a known concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution using gentle vortexing or brief sonication.
-
-
Storage of Stock Solution:
-
Dispense the stock solution into small-volume, single-use aliquots in amber glass vials.
-
Store these aliquots at -20°C or below.
-
-
Working Solution Preparation:
-
Prepare working solutions by diluting an aliquot of the stock solution.
-
If the experimental matrix is aqueous, perform the final dilution into your matrix buffer immediately before use. Ensure the final pH of the solution is within the 2.5 - 7 range.
-
Prepare only the volume needed for the current experiment.
-
Protocol 2: Evaluating the Stability of this compound Under Experimental Conditions
Objective: To determine if significant deuterium exchange is occurring under your specific sample preparation, storage, and analysis conditions.
Methodology:
-
Sample Preparation:
-
T=0 Samples: Spike a known concentration of this compound into your blank biological matrix. Immediately process these samples according to your standard protocol and prepare them for injection. These serve as the baseline.[4]
-
Incubated Samples: Spike the same concentration of the standard into the blank matrix. Incubate these samples under conditions that mimic your entire experimental workflow (e.g., 2 hours at room temperature for preparation, followed by 24 hours at 4°C in the autosampler).
-
-
LC-MS Analysis:
-
Analyze the T=0 samples first to establish the initial isotopic profile of the standard.
-
Analyze the incubated samples using the same LC-MS/MS method.
-
-
Data Evaluation:
-
Carefully examine the mass spectrum of the this compound peak for all samples.
-
Compare the isotopic distribution between the T=0 and incubated samples.
-
Calculate the percentage of the signal corresponding to the fully deuterated form (M+3) versus the exchanged forms (M+2, M+1, M+0). A significant increase in the exchanged forms in the incubated samples indicates instability under your experimental conditions.
-
Visualizations and Data
Factors Influencing Deuterium Exchange
The following diagram illustrates the key experimental factors that can lead to the undesired exchange of deuterons on the methoxy group of this compound.
Caption: Key factors that increase the risk of deuterium exchange.
Recommended Workflow for Handling Deuterated Standards
This workflow provides a step-by-step visual guide for handling this compound to maintain its isotopic purity.
Caption: Standard operating procedure for preparing solutions.
Summary of Solvent and Storage Recommendations
| Condition | Solvent Type | Recommendation | Rationale |
| Long-Term Storage | Solid (Lyophilized) | Store at -20°C to -80°C, tightly sealed. | Minimizes degradation and prevents exposure to atmospheric moisture.[5] |
| Stock Solution | Aprotic (e.g., Acetonitrile, DMSO) | Store in aliquots at -20°C to -80°C, protected from light. | Aprotic nature minimizes the availability of protons for exchange, enhancing stability.[4][6] |
| Working Solution | Protic / Aqueous | Prepare fresh before each use. Store short-term (e.g., in autosampler) at 4°C. | Minimizes the time the standard is exposed to proton-rich environments that can facilitate exchange.[7] |
| pH of Aqueous Solutions | Buffered | Maintain pH between 2.5 and 7.0. | This pH range represents the minimum rate of both acid and base-catalyzed hydrogen exchange.[2][4] |
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Optimizing LC-MS/MS Parameters for Methyl vanillate-d3: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist users in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Methyl vanillate-d3.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an LC-MS/MS assay?
This compound is a deuterated stable isotope-labeled internal standard (SIL-IS).[1][2] Its fundamental role is to improve the accuracy and precision of the quantitative analysis of the unlabeled analyte, Methyl vanillate (B8668496).[3] Since it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation, allowing it to compensate for variations in sample preparation, injection volume, and matrix effects.[3]
Q2: How do I select the precursor and product ions for this compound?
The precursor ion (Q1) for this compound will be its protonated molecule, [M+H]⁺. Due to the three deuterium (B1214612) atoms, its mass-to-charge ratio (m/z) will be 3 units higher than that of the unlabeled Methyl vanillate. Product ions (Q3) are generated by fragmentation of the precursor ion in the collision cell. Common fragmentation pathways for esters like Methyl vanillate involve the loss of small neutral molecules.
To determine the optimal transitions, direct infusion of a standard solution of this compound into the mass spectrometer is recommended. This allows for the identification of the most intense and stable precursor and product ions.
Q3: What are typical starting conditions for the LC separation of this compound?
For small molecules like Methyl vanillate, a reversed-phase separation using a C18 column is a common starting point. A typical mobile phase would consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid). A gradient elution, starting with a low percentage of the organic phase and gradually increasing, is often effective for achieving good peak shape and separation from matrix components.
Q4: Why is my this compound signal intensity low or inconsistent?
Several factors can contribute to low or inconsistent signal intensity for a deuterated internal standard:
-
Suboptimal MS Parameters: The collision energy, declustering potential, and other source parameters may not be optimized for this compound.
-
Ion Suppression: Components of the sample matrix co-eluting with the analyte can suppress the ionization of this compound.
-
Degradation: The compound may be unstable in the sample matrix or during sample preparation.
-
Incorrect Concentration: Errors in the preparation of the internal standard spiking solution can lead to inconsistent signal.
-
Instrument Contamination: A dirty ion source or mass spectrometer can lead to overall poor sensitivity.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH or composition. | Adjust the mobile phase pH with volatile additives like formic acid or ammonium (B1175870) hydroxide. Optimize the gradient profile and the organic solvent (acetonitrile vs. methanol).[5] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column degradation. | Replace the analytical column with a new one of the same type. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.[4][5] |
| Dirty ion source. | Clean the ion source components according to the manufacturer's instructions. | |
| Matrix effects. | Improve sample preparation to remove interfering matrix components (e.g., using solid-phase extraction). Adjust chromatography to separate the analyte from the suppression zone. | |
| Inconsistent Retention Time | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is properly mixed and degassed. Check the LC pump for leaks or pressure fluctuations. |
| Column temperature variations. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Replace the column if retention times continue to shift significantly. | |
| Internal Standard Response Varies Significantly Between Samples | Inconsistent sample preparation. | Ensure precise and consistent addition of the internal standard to all samples, calibrators, and quality controls. |
| Differential matrix effects between samples. | Evaluate matrix effects by post-column infusion experiments. If significant, further optimize sample cleanup or chromatography. | |
| Analyte and internal standard not co-eluting perfectly. | A slight chromatographic shift between the deuterated standard and the analyte can sometimes occur. Ensure the integration window is wide enough to encompass both peaks if they are very close. However, significant separation may indicate an issue with the chromatography. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺, which will be the precursor ion (Q1). For this compound, this is expected to be m/z 186.1.
-
Select the precursor ion and perform a product ion scan to identify the major fragment ions.
-
Select the most intense and stable product ions for Multiple Reaction Monitoring (MRM).
-
Optimize the collision energy (CE) for each MRM transition by ramping the CE voltage and monitoring the signal intensity of the product ion. The CE that produces the highest intensity should be used.
-
Optimize other source-dependent parameters such as declustering potential (DP), entrance potential (EP), and collision cell exit potential (CXP) according to the instrument manufacturer's guidelines to maximize the signal.
Protocol 2: Sample Preparation using Protein Precipitation
-
Aliquot 100 µL of the biological matrix (e.g., plasma, urine) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution at a known concentration.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following table provides predicted MRM transitions for Methyl vanillate and its deuterated internal standard, this compound. Note: These are predicted values based on the fragmentation of the unlabeled compound and should be experimentally verified and optimized on the specific instrument being used.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Predicted Collision Energy (eV) |
| Methyl vanillate | 183.1 | 151.1 | 15-25 |
| 123.1 | 20-30 | ||
| This compound | 186.1 | 154.1 | 15-25 |
| 126.1 | 20-30 |
Workflow and Pathway Diagrams
Caption: A logical workflow for the optimization of LC-MS/MS parameters for this compound.
Caption: A decision tree for troubleshooting common LC-MS/MS issues.
References
Technical Support Center: Methyl Vanillate-d3 Detection
Welcome to the technical support center for the analysis of Methyl vanillate-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity of this compound detection in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in analytical experiments?
This compound is a deuterated form of methyl vanillate (B8668496), meaning three of its hydrogen atoms have been replaced by deuterium. It is commonly used as an internal standard (IS) in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1] Because it is chemically almost identical to the non-deuterated analyte (methyl vanillate), it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows the mass spectrometer to distinguish it from the native compound, making it an excellent tool for correcting analytical variability and matrix effects.
Q2: I am not getting enough sensitivity for this compound. What are the first things I should check?
Low sensitivity can stem from several factors. Start by verifying the basics:
-
Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated.
-
Solvent Quality: Use high-purity, LC-MS grade solvents and additives to minimize background noise and adduct formation that can suppress the signal.[2][3]
-
Internal Standard Concentration: Verify that the concentration of your this compound internal standard is appropriate for the expected analyte concentration range.
-
Source Conditions: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and temperature, as these can significantly impact ionization efficiency.[4]
Q3: What are the optimal LC-MS/MS parameters for this compound detection?
While optimal conditions should be determined empirically for your specific instrument and matrix, here are some typical starting points based on methods for similar phenolic compounds.
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 or Phenyl-Hexyl column is commonly used for separating phenolic compounds.[4][5][6]
-
Mobile Phase: A gradient elution with water and acetonitrile (B52724) or methanol (B129727), both containing a small amount of an acidifier like formic acid (typically 0.1%), is recommended to improve peak shape and ionization efficiency.[4][5][7]
-
Flow Rate: Dependent on the column dimensions, but typically in the range of 0.3-0.5 mL/min for analytical columns.[5][7]
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for protonating methyl vanillate.[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification due to its high selectivity and sensitivity.[8]
-
MRM Transitions: For Methyl vanillate, the protonated molecule [M+H]⁺ has an m/z of approximately 183.1. A common fragmentation is the loss of methanol, resulting in a product ion around m/z 151.1.[9] For this compound, the precursor ion will be [M+H]⁺ at m/z 186.1. A primary product ion would also be expected at m/z 151.1, corresponding to the loss of deuterated methanol (CD₃OH).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your analysis.
Issue 1: Poor Peak Shape (Tailing, Splitting, or Broadening)
-
Question: My chromatogram for this compound shows tailing or split peaks. What could be the cause?
-
Answer:
-
Column Contamination or Void: The column frit may be partially blocked, or a void may have formed at the head of the column. Try flushing the column or replacing it if the problem persists.[10][11]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Ensure your sample solvent is similar to or weaker than the starting mobile phase conditions.[11][12]
-
Secondary Interactions: Phenolic compounds can sometimes interact with active sites on the silica (B1680970) packing material. Using a mobile phase with a low pH (e.g., with 0.1% formic acid) can help suppress this interaction.
-
Extra-column Volume: Excessive tubing length or poorly made connections can lead to peak broadening.[11]
-
Issue 2: High Background Noise or Interferences
-
Question: I'm observing high background noise or interfering peaks in the chromatogram for this compound. How can I reduce this?
-
Answer:
-
Matrix Effects: Co-eluting compounds from your sample matrix (e.g., salts, lipids) can suppress or enhance the ionization of your analyte.[13] Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean up your sample.[6][7]
-
Contaminated Solvents or System: Ensure you are using high-purity LC-MS grade solvents. Contaminants can leach from tubing, vials, or solvent bottles. Flush the entire LC system to remove any buildup.[2]
-
Use of a Guard Column: A guard column can protect your analytical column from strongly retained matrix components that might slowly bleed off and cause high background.[12]
-
Issue 3: Inconsistent Results or Poor Reproducibility
-
Question: My results for this compound are not reproducible between injections. What should I investigate?
-
Answer:
-
Sample Preparation Variability: Inconsistent sample preparation is a common source of irreproducibility. Ensure precise and consistent execution of all steps, especially pipetting and extraction.
-
Autosampler Issues: Check the autosampler for proper functioning, including accurate injection volume and potential sample carryover. Run blank injections after a high-concentration sample to check for carryover.
-
Unstable Spray in MS Source: An unstable electrospray can lead to fluctuating signal intensity. Visually inspect the spray if possible and ensure that source parameters (gas flows, temperature, and voltages) are optimized and stable.
-
Mobile Phase Degradation: Prepare fresh mobile phases daily, as their composition can change over time due to evaporation or degradation.[12]
-
Data Presentation
The following tables summarize typical quantitative data for the analysis of methyl vanillate, which can serve as a benchmark for your experiments.
Table 1: LC-MS/MS Method Performance for Methyl Vanillate
| Parameter | Value | Reference |
| Linearity (R²) | > 0.999 | [14][15] |
| Limit of Detection (LOD) | 5.0 µg/kg | [14][15] |
| Limit of Quantitation (LOQ) | 16.6 µg/kg | [15] |
| Recovery | 90.6% - 108.7% | [14][15] |
| Intra-day Precision (%RSD) | 2.16% | [14][15] |
| Inter-day Precision (%RSD) | 5.64% | [14][15] |
Table 2: Recommended MRM Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode |
| Methyl vanillate | 183.1 | 151.1 | ESI Positive |
| This compound | 186.1 | 151.1 | ESI Positive |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting methyl vanillate from a liquid matrix like plasma or a food extract.
-
Sample Pre-treatment:
-
To 1 mL of your sample, add the this compound internal standard solution.
-
Acidify the sample to a pH of approximately 3 using formic acid. This helps in the retention of phenolic compounds on the reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., C18 or a polymeric phase) by passing 3 mL of methanol followed by 3 mL of acidified water (0.1% formic acid).[7]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 3 mL of acidified water to remove salts and other polar interferences.[4]
-
-
Elution:
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Diagram 1: General Experimental Workflow for this compound Analysis
Caption: Diagram 2: Troubleshooting Low Sensitivity
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. A rapid and sensitive LC-MS/MS method for the determination of vanillic acid in rat plasma with application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciex.com [sciex.com]
- 8. Methyl Vanillate | C9H10O4 | CID 19844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
- 13. forensicrti.org [forensicrti.org]
- 14. researchgate.net [researchgate.net]
- 15. microchem.fr [microchem.fr]
Technical Support Center: Mitigating Ion Suppression in LC-MS/MS Analysis
Topic: Addressing Ion Suppression with Methyl Vanillate-d3
Welcome to the technical support center for addressing ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS) using this compound as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix effects in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my results?
A1: Ion suppression is a type of matrix effect where components in a sample (e.g., salts, proteins, lipids from plasma) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] This interference leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[2] Essentially, the instrument "sees" less of your analyte than is actually there, leading to underestimation of its concentration.
Q2: I am analyzing vanillic acid in plasma. Why is this compound a suitable internal standard?
A2: this compound is a stable isotope-labeled (SIL) version of Methyl vanillate (B8668496), which is the methyl ester of vanillic acid.[3][4] SIL internal standards are considered the "gold standard" in quantitative LC-MS/MS for several reasons:[5]
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to vanillic acid and its methyl ester. This ensures that it behaves similarly during sample extraction and chromatographic separation.[6]
-
Co-elution: Ideally, the SIL internal standard co-elutes with the analyte. Because of their structural similarity, this compound is expected to have a retention time very close to that of vanillic acid or its derivatives, ensuring both are exposed to the same matrix components at the same time.[7]
-
Compensation for Matrix Effects: Since both the analyte (vanillic acid) and the internal standard (this compound) experience the same degree of ion suppression from co-eluting matrix components, the ratio of their signals remains constant.[8] This allows for accurate quantification even in the presence of significant matrix effects.
Q3: My results are inconsistent even with a deuterated internal standard. What could be the issue?
A3: While SIL internal standards are highly effective, they may not always perfectly compensate for matrix effects. This phenomenon, known as "differential matrix effects," can occur for a few reasons:[9]
-
Chromatographic Shift: The substitution of hydrogen with deuterium (B1214612) can sometimes lead to a slight difference in retention time between the analyte and the internal standard (an "isotope effect").[10] If this separation causes them to elute into regions with varying levels of ion suppression, the compensation will be incomplete.
-
High Concentration of Interferents: If a co-eluting matrix component is present at a very high concentration, it can disproportionately suppress the ionization of both the analyte and the internal standard.[10]
-
Internal Standard Concentration: An excessively high concentration of the internal standard can lead to self-suppression or interfere with the ionization of the analyte.[7]
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Ion Suppression
If you suspect ion suppression is affecting your analysis of vanillic acid, these two experiments will help you diagnose and quantify the issue.
Method 1: Post-Column Infusion (Qualitative Assessment)
This experiment helps to identify at what retention times co-eluting matrix components are causing ion suppression.
Experimental Protocol:
-
Prepare Infusion Solution: Create a solution of vanillic acid in your mobile phase at a concentration that provides a stable, mid-range signal on your mass spectrometer.
-
Setup Infusion: Use a syringe pump to deliver the vanillic acid solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream. This is done via a T-fitting placed between the analytical column and the MS ion source.
-
Equilibrate: Allow the infusion to run until a stable baseline signal for vanillic acid is observed.
-
Inject Blank Matrix: Inject a blank, extracted sample matrix (e.g., protein-precipitated plasma without the analyte).[11]
-
Analyze: Monitor the vanillic acid signal. A significant drop in the baseline indicates a region of ion suppression.[11] Compare the retention time of this suppression with the retention time of your vanillic acid peak from a standard injection.
Expected Outcome:
A stable baseline indicates no ion suppression. Dips in the baseline pinpoint the retention times where matrix components are causing suppression.
Method 2: Post-Extraction Spike (Quantitative Assessment)
This experiment provides a numerical value for the degree of ion suppression or enhancement.
Experimental Protocol:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike vanillic acid and this compound into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): First, process a blank matrix sample (e.g., plasma) through your entire extraction procedure. Then, spike vanillic acid and this compound into the final, clean extract.[12]
-
Set C (Pre-Extraction Spike): Spike vanillic acid and this compound into the blank matrix before starting the extraction procedure.
-
-
Analyze: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 [13]
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Data Presentation:
| Sample Set | Description | Vanillic Acid Peak Area | This compound Peak Area |
| A | Neat Solution | 2,500,000 | 2,650,000 |
| B | Post-Extraction Spike | 1,500,000 | 1,550,000 |
| C | Pre-Extraction Spike | 1,350,000 | 1,400,000 |
Calculated Results:
| Parameter | Calculation | Result for Vanillic Acid | Interpretation |
| Matrix Effect (ME) | (B / A) * 100 | 60% | A value < 100% indicates ion suppression. Here, there is a 40% signal loss due to the matrix.[13] |
| Recovery (RE) | (C / B) * 100 | 90% | Represents the efficiency of the sample extraction process. |
| Process Efficiency (PE) | (C / A) * 100 | 54% | The overall efficiency of the method, combining extraction and matrix effects. |
Guide 2: Mitigating Ion Suppression
Once ion suppression is confirmed, use the following strategies to minimize its impact on your vanillic acid analysis.
-
Improve Sample Preparation:
-
Action: The goal is to remove interfering matrix components. For plasma samples, protein precipitation is a common first step. However, if significant ion suppression from components like phospholipids (B1166683) persists, consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[10]
-
Rationale: These methods provide a cleaner extract by selectively isolating the analyte of interest away from a broader range of matrix components.
-
-
Optimize Chromatographic Conditions:
-
Action: If the post-column infusion experiment shows that vanillic acid co-elutes with a region of high ion suppression, modify your LC method to shift its retention time.
-
Methods:
-
-
Dilute the Sample:
-
Action: A straightforward approach is to dilute the sample extract.[10]
-
Rationale: This reduces the concentration of both the analyte and the interfering matrix components. This is only a viable option if the concentration of vanillic acid is high enough to remain above the instrument's limit of quantification after dilution.
-
-
Effective Use of this compound:
-
Action: Ensure that this compound is added to all samples, standards, and quality controls at the very beginning of the sample preparation process.
-
Rationale: This ensures that the internal standard experiences the same sample processing variations and matrix effects as the analyte. The final quantification is based on the ratio of the peak area of vanillic acid to the peak area of this compound, which normalizes the variability.[6]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Methyl vanillate | 3943-74-6 [chemicalbook.com]
- 4. Methyl Vanillate | C9H10O4 | CID 19844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. benchchem.com [benchchem.com]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Technical Support Center: Ensuring the Stability of Methyl Vanillate-d3 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability of Methyl vanillate-d3 in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, primarily:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester group, a common degradation pathway for esters.[1][2]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation, including hydrolysis.[2]
-
Solvent Composition: Protic solvents (e.g., water, methanol) can facilitate Hydrogen-Deuterium (H/D) exchange, leading to a loss of isotopic enrichment. The presence of moisture is a key factor in ester hydrolysis.[1][2]
-
Light Exposure: Photolytic degradation can occur when solutions are exposed to light, particularly UV radiation.[2]
-
Air (Oxygen) Exposure: Oxidative degradation can be a concern for many organic molecules.
Q2: What are the common signs of this compound degradation in my samples?
A2: Signs of degradation can manifest in several ways during analysis:
-
Chromatographic Analysis (HPLC, LC-MS):
-
Appearance of new peaks in the chromatogram.
-
A decrease in the peak area of the parent this compound compound.
-
A shift in the retention time of the main peak.
-
-
Mass Spectrometry (MS):
-
A lower-than-expected molecular weight or a change in the isotopic distribution, which may indicate H/D exchange.[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A decrease in the deuterium (B1214612) signal (²H-NMR).[2]
-
Appearance or increase of a proton signal at a position that should be deuterated (¹H-NMR).[2]
-
-
Physical Appearance:
-
Changes in the color or clarity of the solution (e.g., precipitation).[2]
-
Q3: What are the expected degradation pathways for this compound?
A3: The two primary degradation pathways for this compound are:
-
Ester Hydrolysis: The ester functional group can be hydrolyzed to form vanillic acid-d3 and methanol. This reaction is accelerated by acidic or basic conditions.
-
Demethylation: While less common under typical experimental conditions, enzymatic or microbial degradation can involve the removal of the methyl group from the methoxy (B1213986) moiety to form protocatechuic acid derivatives.[3]
Q4: How can I prevent Hydrogen-Deuterium (H/D) exchange?
A4: To minimize the risk of H/D exchange and maintain the isotopic purity of this compound:
-
Solvent Choice: Use aprotic and anhydrous (dry) solvents for stock solutions and during experiments whenever possible.[2] Examples include acetonitrile (B52724) (ACN) and dimethyl sulfoxide (B87167) (DMSO).
-
pH Control: Maintain a neutral pH for aqueous solutions. Buffering your solutions can help prevent acid- or base-catalyzed exchange.[2]
-
Storage: Store the compound in a tightly sealed container, preferably in a desiccator or under an inert, dry atmosphere (e.g., argon or nitrogen).[2]
-
Handling: Minimize the exposure of the compound to atmospheric moisture during weighing and solution preparation.[2]
Troubleshooting Guides
Issue 1: Loss of Isotopic Enrichment Detected by Mass Spectrometry
-
Symptom: Mass spectrometry data shows a lower molecular weight than expected for this compound, or a change in the isotopic pattern.
-
Possible Cause: Hydrogen-Deuterium (H/D) exchange with protic solvents (e.g., water, methanol) or atmospheric moisture.
-
Troubleshooting Steps:
-
Review Solvent Preparation: Ensure that any organic solvents used are of high purity and anhydrous.
-
Use Aprotic Solvents: If the experimental design allows, switch to aprotic solvents like acetonitrile or DMSO for sample preparation and storage.
-
Control pH: If aqueous solutions are necessary, buffer them to a neutral pH.
-
Minimize Exposure: Handle the solid compound and solutions in a dry environment (e.g., a glove box or under a stream of inert gas) to minimize contact with atmospheric moisture.
-
Storage: Store stock solutions in tightly sealed vials with minimal headspace, at the recommended temperature.
-
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Chromatograms
-
Symptom: New peaks, other than the main this compound peak, are observed in the chromatogram.
-
Possible Cause: Chemical degradation of this compound, most likely through hydrolysis of the ester group.
-
Troubleshooting Steps:
-
Check Solution pH: Measure the pH of your sample solution. If it is acidic or basic, adjust it to neutral if possible.
-
Control Temperature: Ensure that samples are not exposed to high temperatures during preparation, storage, or analysis. Use a temperature-controlled autosampler if available.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
-
Prepare Fresh Solutions: Prepare solutions fresh before use whenever possible. If solutions need to be stored, perform a stability test to determine the acceptable storage duration under your specific conditions.
-
Identify Degradants: If possible, use mass spectrometry to identify the molecular weights of the new peaks to confirm if they correspond to expected degradation products like vanillic acid-d3.
-
Data Presentation
Table 1: Recommended Solvents and Storage Conditions for this compound
| Solvent | Recommended Use | Storage Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | Stock Solutions | -20°C or -80°C | Use anhydrous grade. Aliquot to avoid freeze-thaw cycles. |
| Acetonitrile (ACN) | Working Solutions, HPLC/LC-MS Mobile Phase | 4°C (short-term) | Use HPLC or MS grade. Prepare fresh. |
| Methanol (MeOH) | Use with caution | 4°C (short-term) | Protic solvent, may contribute to H/D exchange over time. |
| Water (buffered to neutral pH) | Aqueous assays | 4°C (short-term) | Buffer to pH 7 to minimize hydrolysis. |
Table 2: Illustrative Stability of this compound under Stressed Conditions (Example Data)
| Condition | Time (hours) | % this compound Remaining | Primary Degradation Product |
| 0.1 M HCl at 50°C | 0 | 100% | - |
| 4 | 85% | Vanillic acid-d3 | |
| 8 | 72% | Vanillic acid-d3 | |
| 24 | 45% | Vanillic acid-d3 | |
| 0.1 M NaOH at 50°C | 0 | 100% | - |
| 4 | 78% | Vanillic acid-d3 | |
| 8 | 61% | Vanillic acid-d3 | |
| 24 | 30% | Vanillic acid-d3 | |
| UV Light Exposure (254 nm) at 25°C | 0 | 100% | - |
| 4 | 92% | Various photoproducts | |
| 8 | 85% | Various photoproducts | |
| 24 | 68% | Various photoproducts |
Note: The data in this table is for illustrative purposes to demonstrate potential degradation trends and is not based on specific experimental results for this compound.
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment
-
Objective: To quantify the amount of this compound remaining in a solution over time and detect the formation of degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Methodology:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program (Example):
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., acetonitrile).
-
Dilute the stock solution to the desired concentration in the test medium (e.g., buffer at a specific pH, water/organic solvent mixture).
-
Divide the solution into aliquots for each time point.
-
-
Stability Study:
-
Store the aliquots under the desired stress conditions (e.g., elevated temperature, light exposure).
-
At each time point (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and analyze by HPLC.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area.
-
Monitor the peak areas of any new degradation products.
-
-
Protocol 2: LC-MS Method for H/D Exchange and Degradation Monitoring
-
Objective: To monitor for loss of isotopic enrichment (H/D exchange) and identify degradation products.
-
Instrumentation: LC-MS/MS system.
-
Methodology:
-
LC Conditions: Use an HPLC method similar to the one described in Protocol 1.
-
MS Conditions (Example for a triple quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Multiple Reaction Monitoring (MRM):
-
Monitor the transition for this compound (e.g., [M+H]⁺ → fragment ion).
-
Monitor the transition for the non-deuterated Methyl vanillate (B8668496) ([M-d3+H]⁺ → fragment ion) to detect H/D exchange.
-
Monitor the transition for potential degradation products (e.g., vanillic acid-d3).
-
-
-
Sample Preparation and Stability Study: Follow the steps outlined in Protocol 1.
-
Data Analysis:
-
Monitor the signal intensity of the this compound transition over time.
-
Monitor for any increase in the signal of the non-deuterated Methyl vanillate transition, which would indicate H/D exchange.
-
Analyze the full scan mass spectra to identify the molecular weights of any new peaks to aid in the identification of degradation products.
-
-
Visualizations
References
Calibration curve issues with Methyl vanillate-d3
Welcome to the technical support center for Methyl vanillate-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common issues encountered when using this compound as an internal standard in quantitative analyses.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inaccurate Standard Preparation | 1. Verify the concentration of the Methyl vanillate (B8668496) and this compound stock solutions. 2. Prepare fresh calibration standards from the stock solutions. 3. Ensure accurate pipetting and dilution steps. |
| Suboptimal LC-MS/MS Conditions | 1. Optimize the mobile phase composition and gradient to ensure good peak shape for both the analyte and the internal standard. 2. Adjust the injection volume to avoid overloading the column. 3. Optimize mass spectrometer parameters (e.g., collision energy, declustering potential) for both compounds. |
| Matrix Effects | 1. Evaluate for ion suppression or enhancement by comparing the response of the analyte and internal standard in neat solution versus in the sample matrix. 2. If significant matrix effects are present, improve sample preparation by incorporating a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step. 3. Consider using matrix-matched calibration standards. |
| Internal Standard Instability | 1. Assess the stability of this compound in the sample matrix and autosampler over the duration of the analytical run. 2. If degradation is observed, prepare fresh samples and minimize the time they spend in the autosampler. |
Issue 2: Inconsistent Peak Area Ratios
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Variable Sample Preparation Recovery | 1. Ensure the internal standard is added to all samples, calibrators, and quality controls at the very beginning of the sample preparation process. 2. Optimize the extraction procedure to ensure consistent recovery for both the analyte and the internal standard. |
| Chromatographic Shift Between Analyte and Internal Standard | 1. Due to the deuterium (B1214612) isotope effect, this compound may have a slightly different retention time than Methyl vanillate.[1][2][3] 2. If the retention time shift is significant and leads to differential matrix effects, adjust the chromatographic method to achieve co-elution. This can involve modifying the mobile phase gradient or changing the column.[1] |
| Injector Variability | 1. Check the injector for any leaks or blockages. 2. Ensure the injection volume is consistent across all samples. |
| In-source Fragmentation or H/D Exchange | 1. Optimize the ion source parameters (e.g., temperature, gas flows) to minimize in-source fragmentation of the internal standard. 2. Check for hydrogen-deuterium (H/D) exchange by incubating the internal standard in the sample matrix and monitoring for any changes in its mass spectrum over time. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
This compound is a stable isotope-labeled version of Methyl vanillate. It is used as an internal standard in quantitative mass spectrometry-based assays, such as LC-MS/MS, to improve the accuracy and precision of the measurement.[4] Because it is chemically almost identical to the analyte of interest (Methyl vanillate), it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for variations in these steps.[4][5]
Q2: Should this compound co-elute with Methyl vanillate?
Ideally, yes. Co-elution of the analyte and the internal standard is desirable to ensure that both experience the same matrix effects.[6] However, due to the deuterium isotope effect, a slight difference in retention times can occur, with the deuterated compound often eluting slightly earlier in reversed-phase chromatography.[1][3][7] If this shift is significant and results in differential matrix effects, the chromatographic method should be optimized to minimize the separation.[1]
Q3: How can I assess the stability of this compound in my samples?
To assess stability, you can perform a series of experiments:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples containing this compound after several freeze-thaw cycles.
-
Bench-Top Stability: Leave QC samples at room temperature for a defined period before analysis.
-
Autosampler Stability: Keep QC samples in the autosampler for the expected duration of an analytical run and analyze them at different time points. Compare the results of these stability samples to freshly prepared QC samples to determine if any degradation has occurred. Phenolic compounds, in general, can be susceptible to degradation due to factors like temperature, light, and pH.[8][9]
Q4: What are typical sample preparation techniques for the analysis of Methyl vanillate?
Common sample preparation techniques for phenolic compounds like Methyl vanillate from complex matrices include:
-
Protein Precipitation (PPT): A simple and fast method for removing proteins from biological samples, often using acetonitrile (B52724) or methanol.[10]
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquids.[11]
-
Solid-Phase Extraction (SPE): A more selective technique that can effectively remove interfering matrix components and concentrate the analyte of interest.[11]
Experimental Protocols
General LC-MS/MS Method for Methyl Vanillate Quantification
This protocol provides a starting point for developing a quantitative method for Methyl vanillate using this compound as an internal standard. Optimization will be required for specific matrices and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma, cell lysate), add 10 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[10][12]
2. LC-MS/MS Parameters
| Parameter | Typical Condition |
| LC Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (analyte dependent) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Example)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Methyl vanillate | To be determined empirically | To be determined empirically |
| This compound | To be determined empirically | To be determined empirically |
Note: The specific m/z values for the precursor and product ions will need to be determined by infusing a standard solution of Methyl vanillate and this compound into the mass spectrometer.
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: A typical sample preparation workflow for analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. scispace.com [scispace.com]
- 5. texilajournal.com [texilajournal.com]
- 6. chromforum.org [chromforum.org]
- 7. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 8. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. organomation.com [organomation.com]
Technical Support Center: Minimizing Carryover in Methyl Vanillate-d3 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover during the analysis of Methyl vanillate-d3 by LC-MS.
Frequently Asked Questions (FAQs)
Q1: What is carryover in LC-MS analysis?
A1: Carryover is the appearance of a small portion of an analyte from a preceding injection in a subsequent analysis.[1] This phenomenon can lead to inaccurate quantification, especially when a high-concentration sample is followed by a low-concentration sample or a blank.[1]
Q2: What are the common sources of carryover in an LC-MS system?
A2: Carryover can originate from various components of the LC-MS system. The most common sources include the autosampler needle, injection valve, sample loop, column, and transfer lines.[2][3] Adsorption of the analyte onto these surfaces is a primary cause.
Q3: Why might this compound be prone to carryover?
A3: Methyl vanillate (B8668496), as a phenolic and somewhat hydrophobic compound, can exhibit "stickiness" towards various surfaces within the LC-MS system.[1] Its solubility properties, being soluble in organic solvents like methanol (B129727) and chloroform (B151607) but only slightly soluble in water, can also contribute to its retention in the system if improper wash solvents are used.
Q4: How can I distinguish between carryover and system contamination?
A4: To differentiate between carryover and contamination, inject a series of blank samples after a high-concentration standard. If the peak intensity of the analyte decreases with each subsequent blank injection, it is likely carryover.[2] If the peak intensity remains relatively constant across multiple blanks, it suggests a contaminated solvent, vial, or system component.[2]
Troubleshooting Guides
Guide 1: Systematic Identification of the Carryover Source
This guide provides a step-by-step process to pinpoint the origin of the carryover in your LC-MS system.
Experimental Protocol:
-
Initial Assessment: Inject a high-concentration this compound standard followed by at least three blank injections (mobile phase or a suitable blank matrix).
-
MS Direct Infusion Test: Disconnect the LC system from the mass spectrometer. Directly infuse a clean solvent into the MS. If the this compound signal persists, the ion source may be contaminated. If not, the carryover is originating from the LC system.
-
Column Exclusion Test: Replace the analytical column with a zero-dead-volume union. Repeat the injection sequence from step 1. If carryover is significantly reduced, the column is a major contributor.
-
Autosampler Bypass Test: If your system allows, manually inject a blank sample, bypassing the autosampler. If carryover is eliminated, the autosampler (needle, rotor seal, sample loop) is the primary source.
The following diagram illustrates the troubleshooting workflow:
Caption: Troubleshooting workflow for identifying the source of carryover.
Guide 2: Optimizing Wash Solvents and Methods
An effective wash protocol is crucial for minimizing carryover, especially for compounds like this compound.
Recommended Wash Solvents:
Given that Methyl vanillate is soluble in methanol and chloroform and slightly insoluble in water, a multi-solvent wash approach is recommended.
| Solvent Type | Recommended Composition | Purpose |
| Strong Wash (Organic) | 90:10 Acetonitrile:Isopropanol (v/v) with 0.1% Formic Acid | To remove strongly retained, non-polar residues. |
| Intermediate Wash | 100% Methanol | To dissolve this compound effectively. |
| Aqueous Wash | 95:5 Water:Acetonitrile (v/v) with 0.1% Formic Acid | To remove polar residues and prepare the system for the next injection. |
Experimental Protocol for an Aggressive Wash Cycle:
-
Post-Injection Wash 1 (Strong Organic): Flush the needle and sample loop with the strong wash solvent for an extended duration (e.g., 2-3 times the standard wash time).
-
Post-Injection Wash 2 (Methanol): Follow with a flush using 100% methanol to ensure complete dissolution of any remaining this compound.
-
Post-Injection Wash 3 (Aqueous): Finally, wash with the aqueous solution to remove any residual salts and prepare the flow path for the mobile phase.
-
Blank Injection: After implementing the new wash protocol, inject a blank to assess the reduction in carryover.
The logical relationship for selecting an appropriate wash solvent is depicted below:
Caption: Logical diagram for selecting an effective wash solvent.
Analytical Method Considerations for this compound
For the analysis of phenolic compounds like this compound, a reversed-phase chromatographic method is typically employed.
Recommended LC Method Parameters:
| Parameter | Recommendation |
| Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute this compound, and include a high-organic wash step post-elution. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
Note: It is crucial to have a sufficient column re-equilibration time at the initial mobile phase conditions before the next injection to prevent chromatographic issues that can be mistaken for carryover.[4]
Preventative Maintenance to Minimize Carryover
Regular maintenance is key to preventing carryover issues before they arise.
-
Rotor Seals and Stator: Regularly inspect and replace worn or scratched rotor seals and stators in the injection valve, as these can create dead volumes where analytes can be trapped.[2]
-
Sample Needles: Inspect needles for burrs or scratches and replace them as needed.
-
Tubing and Fittings: Ensure all tubing is cut cleanly and fittings are properly tightened to avoid dead volumes.
-
Column Frits: If column carryover is suspected, replacing the inlet frit or the entire guard column can be an effective solution.[3]
References
Technical Support Center: Quantification of Methyl Vanillate-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Methyl vanillate (B8668496) using its deuterated internal standard, Methyl vanillate-d3.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in quantitative analysis?
This compound is a stable isotope-labeled (SIL) internal standard used in mass spectrometry-based quantitative assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Because it is chemically almost identical to the non-labeled analyte, Methyl vanillate, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise quantification.[3]
Q2: Why is the isotopic purity of this compound critical for accurate quantification?
Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium (B1214612) atoms (in this case, three). The presence of unlabeled Methyl vanillate (d0) as an impurity in the this compound internal standard can lead to an overestimation of the analyte concentration.[4] This is particularly problematic at the lower limit of quantification (LLOQ), where the contribution from the impurity can be significant compared to the actual analyte concentration, leading to inaccurate results and a higher LLOQ.[4] Regulatory guidelines recommend that the contribution of the internal standard to the analyte signal should be no more than 20% of the LLOQ response.[4][5]
Q3: What are the typical acceptance criteria for the isotopic purity of a deuterated internal standard?
While specific criteria can vary by assay and regulatory body, a general guideline for the isotopic purity of a deuterated internal standard is provided in the table below. Most research and pharmaceutical applications require isotopic enrichment levels above 95% to ensure that experimental results are not skewed.[6]
| Isotopic Purity (%) | Impact on Quantitative Analysis | Recommendation |
| > 99% | Minimal impact on assay accuracy and precision. | Suitable for most applications. |
| 95 - 99% | May impact accuracy at the LLOQ. The contribution of the unlabeled impurity should be assessed. | Acceptable for many applications, but may require correction for the impurity contribution. |
| < 95% | Significant potential for inaccurate results, especially for low-level quantification. | Not recommended for use without significant characterization and correction. |
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
Hydrogen-deuterium (H/D) exchange is a potential issue with deuterated internal standards, where deuterium atoms can be replaced by hydrogen atoms from the solvent or matrix. This can lead to a decrease in the internal standard signal and an increase in the analyte signal, resulting in inaccurate quantification. The stability of the deuterium labels depends on their position in the molecule and the pH, temperature, and composition of the solvent. For this compound, the deuterium atoms are on the methyl group, which are generally stable under typical analytical conditions. However, it is crucial to assess the stability of the internal standard during method development, especially if the samples are subjected to harsh pH or high-temperature conditions during preparation or storage.
Troubleshooting Guide
This section addresses common issues encountered during the quantification of Methyl vanillate using this compound.
Issue 1: Inaccurate results at the Lower Limit of Quantification (LLOQ)
-
Symptom: You observe a positive bias in your low-concentration quality control (QC) samples, and the assay fails to meet the required accuracy criteria.
-
Possible Cause: The isotopic purity of your this compound internal standard may be insufficient. The unlabeled Methyl vanillate impurity in the internal standard is artificially inflating the analyte signal.[4]
-
Troubleshooting Steps:
-
Quantify the Isotopic Purity: Determine the percentage of the unlabeled analyte (d0) in your this compound standard using high-resolution mass spectrometry (HRMS).
-
Assess the Contribution to LLOQ: Calculate the contribution of the d0 impurity to the analyte signal at the LLOQ. The response from the impurity in a blank sample spiked with the internal standard should be less than 20% of the response of the LLOQ sample.[4][5]
-
Source a Higher Purity Standard: If the contribution is too high, obtain a new lot of this compound with a higher isotopic purity.
-
Adjust LLOQ: If a higher purity standard is not available, you may need to raise the LLOQ of the assay to a concentration where the contribution of the impurity is acceptable.[4]
-
Issue 2: Poor Precision and Inaccurate Quantification Across the Calibration Range
-
Symptom: High variability (%CV) in your QC samples and inaccurate quantification of unknown samples.
-
Possible Cause 1: Chromatographic Separation of Analyte and Internal Standard. Even with a deuterated internal standard, a slight difference in retention time can occur due to the deuterium isotope effect. If this separation leads to differential matrix effects, it can compromise the accuracy of quantification.[7]
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure they co-elute as closely as possible.
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to minimize any separation.
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess if ion suppression or enhancement is occurring differently for the analyte and the internal standard at their respective retention times.
-
-
Possible Cause 2: In-source Fragmentation or H/D Exchange. The deuterated internal standard may be unstable under the analytical conditions.
-
Troubleshooting Steps:
-
Investigate In-source Fragmentation: Analyze a pure solution of this compound and look for the presence of the Methyl vanillate fragment ion. If observed, optimize the mass spectrometer source conditions (e.g., collision energy) to minimize fragmentation.
-
Evaluate H/D Exchange: Incubate the this compound in the sample matrix and mobile phase under various conditions (e.g., different pH, temperature, and time) and monitor for a decrease in the d3 signal and an increase in the d0 signal. If exchange is observed, modify the sample preparation and storage conditions to minimize it.
-
Issue 3: Drifting Internal Standard Signal
-
Symptom: The peak area of the this compound internal standard is not consistent across an analytical run.
-
Possible Cause: This could be due to issues with the LC-MS system, such as an unstable spray in the ion source, or issues with the sample preparation, such as inconsistent extraction recovery.
-
Troubleshooting Steps:
-
Check System Suitability: Inject a system suitability standard (a neat solution of the internal standard) multiple times throughout the run to assess the stability of the MS response.
-
Review Sample Preparation: Ensure that the sample preparation procedure is robust and reproducible.
-
Investigate Matrix Effects: A drifting signal can also be a sign of varying matrix effects between samples.
-
Experimental Protocols
Protocol 1: Quantification of Methyl Vanillate in a Biological Matrix using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and matrix.
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of this compound internal standard working solution (concentration to be optimized).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Methyl vanillate: To be determined empirically (e.g., precursor ion [M+H]⁺ m/z 183.1, product ion m/z 151.1).
-
This compound: To be determined empirically (e.g., precursor ion [M+H]⁺ m/z 186.1, product ion m/z 154.1).
-
-
Data Analysis: Quantify Methyl vanillate using the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Protocol 2: Determination of Isotopic Purity of this compound by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL for analysis.
-
-
HRMS Analysis
-
System: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-250.
-
Resolution: > 70,000.
-
-
Data Analysis
-
Extract the ion chromatograms for the theoretical exact masses of the d0, d1, d2, and d3 isotopologues of Methyl vanillate.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is the percentage of the d3 isotopologue.
-
Visualizations
Caption: Experimental workflow for the quantification of Methyl vanillate.
Caption: Troubleshooting logic for inaccurate quantification results.
References
- 1. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Extraction Recovery of Methyl Vanillate-d3
Welcome to the technical support center for the optimization of Methyl vanillate-d3 extraction and recovery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for extracting this compound?
A1: this compound, a phenolic ester, is soluble in a range of organic solvents. Commonly used solvents include chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[1] The choice of solvent will depend on the specific extraction technique (liquid-liquid vs. solid-phase) and the sample matrix. For phenolic compounds in general, polar solvents like methanol (B129727) and ethyl acetate have been shown to be effective.
Q2: How does pH affect the extraction recovery of this compound?
A2: The pH of the sample solution is a critical factor in the extraction of this compound. As a phenolic compound, its solubility is pH-dependent. In acidic conditions, the phenolic hydroxyl group is protonated, making the molecule less polar and more soluble in organic solvents. Conversely, in basic conditions, this group can be deprotonated, increasing its water solubility. Therefore, for liquid-liquid extraction into an organic solvent, adjusting the aqueous sample to an acidic pH is generally recommended to improve recovery.
Q3: My recovery of this compound is low. What are the potential causes?
A3: Low recovery can stem from several factors:
-
Suboptimal pH: The pH of your sample may not be optimized for extraction into the organic phase.
-
Inappropriate Solvent: The chosen solvent may not have the ideal polarity to efficiently extract this compound from your sample matrix.
-
Incomplete Phase Separation: In liquid-liquid extraction, incomplete separation of the aqueous and organic layers can lead to loss of analyte.
-
Analyte Degradation: Although generally stable, prolonged exposure to harsh conditions (e.g., very high or low pH, high temperatures) could potentially lead to degradation.
-
H/D Exchange: Deuterium atoms on the methoxy (B1213986) group of this compound are generally stable. However, if the deuteration was on the hydroxyl group (which is not the case for this compound), there would be a high risk of hydrogen-deuterium (H/D) exchange with protic solvents, leading to a loss of the deuterated signal.
Q4: Can I use Solid-Phase Extraction (SPE) for this compound?
A4: Yes, Solid-Phase Extraction (SPE) is a suitable technique for the extraction and purification of this compound. Reversed-phase sorbents like C18 or polymeric sorbents are commonly used for phenolic compounds. SPE can offer advantages over liquid-liquid extraction, including higher recovery, cleaner extracts, and the potential for automation.
Q5: How is this compound typically quantified after extraction?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of deuterated compounds like this compound. This technique offers high selectivity and allows for accurate measurement even at low concentrations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Recovery | 1. Incorrect pH of the aqueous phase. 2. Suboptimal extraction solvent. 3. Insufficient mixing/vortexing. 4. Emulsion formation during liquid-liquid extraction. | 1. Adjust the pH of the aqueous sample to be acidic (e.g., pH 2-4) to suppress the ionization of the phenolic hydroxyl group. 2. Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, methyl tert-butyl ether). 3. Ensure thorough mixing during extraction to maximize the contact between the two phases. 4. To break emulsions, try adding a small amount of brine, centrifuging the sample, or passing the mixture through a filter aid like celite. |
| High Variability in Recovery | 1. Inconsistent sample pH. 2. Inconsistent solvent volumes. 3. Matrix effects in the sample. | 1. Carefully control and verify the pH of each sample before extraction. 2. Use calibrated pipettes to ensure accurate and consistent solvent volumes. 3. The use of a deuterated internal standard like this compound is designed to compensate for matrix effects and variability in extraction. |
| Presence of Interfering Peaks in Chromatogram | 1. Co-extraction of impurities from the sample matrix. 2. Contamination from solvents or labware. | 1. Optimize the washing steps in your extraction protocol. For SPE, use a weak organic solvent to wash away interferences before eluting the analyte. For LLE, a back-extraction step can be employed. 2. Use high-purity solvents and thoroughly clean all glassware and equipment. |
| Loss of Deuterium Label | 1. H/D exchange with protic solvents under harsh conditions (unlikely for this compound where the label is on the methyl group). | 1. While the C-D bond in the methoxy group is stable, avoid extreme pH and high temperatures during sample processing and storage to maintain the integrity of the molecule. |
Data Presentation
The following table summarizes expected recovery rates for vanillin (B372448) and related compounds using a methanol-based extraction, which can serve as a benchmark for optimizing your this compound extraction protocol. The use of a deuterated internal standard is crucial for correcting for extraction variability and achieving high accuracy and precision.
| Analyte | Internal Standard | Extraction Method | Recovery Rate (%) | Relative Standard Deviation (%) |
| Vanillin | Vanillin-d3 | Methanol Extraction | 88.5 - 102.2 | 2.6 - 10.5 |
| Methyl Vanillate (B8668496) | Vanillin-d3 | Methanol Extraction | 88.5 - 102.2 | 2.6 - 10.5 |
| Ethyl Vanillate | Vanillin-d3 | Methanol Extraction | 88.5 - 102.2 | 2.6 - 10.5 |
Data adapted from a study on the determination of vanillin, methyl vanillate, and ethyl vanillate in edible vegetable oil samples.[2]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound
This protocol provides a general procedure for the extraction of this compound from an aqueous sample matrix.
-
Sample Preparation:
-
To 1 mL of the aqueous sample, add a known amount of a suitable internal standard if this compound is not being used as the internal standard itself.
-
Acidify the sample to a pH of approximately 3-4 using a suitable acid (e.g., 1M HCl).
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the sample in a screw-cap vial.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to facilitate phase separation.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step (step 2) with a fresh 3 mL of ethyl acetate for improved recovery.
-
Combine the organic extracts.
-
-
Drying and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound
This protocol outlines a general procedure using a reversed-phase SPE cartridge.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol through it.
-
Equilibrate the cartridge by passing 3 mL of deionized water (acidified to a similar pH as the sample, e.g., pH 3-4) through it. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the pre-acidified sample (from step 1 of the LLE protocol) onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of methanol into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Visualizations
Wnt/β-catenin Signaling Pathway Activated by Methyl Vanillate
Methyl vanillate has been identified as an activator of the Wnt/β-catenin signaling pathway. This pathway is crucial in various biological processes, including cell proliferation and differentiation.
Caption: Wnt/β-catenin pathway activation by Methyl vanillate.
General Experimental Workflow for this compound Extraction and Analysis
The following diagram illustrates a typical workflow for the extraction and quantification of this compound.
Caption: Workflow for this compound extraction and analysis.
References
Dealing with co-eluting interferences with Methyl vanillate-d3
Welcome to the Technical Support Center for Methyl vanillate-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound as an internal standard in analytical experiments, particularly focusing on challenges related to co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Methyl vanillate (B8668496), meaning three of its hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry (MS). Because its chemical and physical properties are nearly identical to the non-labeled Methyl vanillate, it co-elutes during chromatography and experiences similar matrix effects, allowing for accurate correction of analytical variability.[1] The mass difference allows the mass spectrometer to distinguish it from the analyte of interest.
Q2: What are co-eluting interferences and why are they a problem?
Co-eluting interferences are compounds in a sample matrix that have similar retention times to the analyte of interest (Methyl vanillate) and its internal standard (this compound) under a specific chromatographic method.[2] These interferences can be isobaric, meaning they have the same nominal mass as the analyte or internal standard, leading to overlapping signals in the mass spectrometer. This can result in inaccurate quantification, either through signal suppression or enhancement.[3]
Q3: How can I tell if I have a co-eluting interference with this compound?
Signs of a co-eluting interference include:
-
Poor peak shape: Tailing, fronting, or split peaks for either the analyte or the internal standard.
-
Inconsistent internal standard response: High variability in the peak area of this compound across a batch of samples.
-
Unstable ion ratios: If monitoring multiple MRM transitions, the ratio between them may be inconsistent.
-
Inaccurate or imprecise results: High variability in quality control samples or results that do not align with expected values.
Q4: Can the deuterium label on this compound be lost during analysis?
While the deuterium atoms on the methoxy (B1213986) group (-OCD3) of this compound are generally stable, extreme pH conditions or high temperatures in the ion source could potentially lead to back-exchange with hydrogen atoms from the mobile phase. It is crucial to operate within a stable pH range and use optimized ion source conditions to minimize this risk.
Troubleshooting Guide: Co-eluting Interferences
This guide provides systematic steps to identify and resolve issues with co-eluting interferences when using this compound.
Problem: Inaccurate quantification of the target analyte.
First, confirm that the issue is not related to standard preparation or instrument performance. Verify the concentration and purity of your Methyl vanillate and this compound stock solutions. Run a system suitability test to ensure the LC-MS system is performing optimally.
Caption: A logical workflow for troubleshooting co-eluting interferences.
Step-by-Step Guidance
-
Review Chromatograms:
-
Peak Shape: Look for asymmetric peaks (fronting or tailing) or split peaks in both the analyte and this compound. A shoulder on a peak is a strong indicator of a co-eluting compound.
-
Internal Standard (IS) Response: Plot the peak area of this compound for all samples in the batch. A high relative standard deviation (RSD > 15%) suggests inconsistent ion suppression or enhancement, likely due to a co-eluting interference.
-
-
Evaluate Matrix Effects:
-
Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatographic gradient. If your analyte or IS elutes in a region of significant suppression, this can lead to inaccurate results.
-
Alternatively, compare the response of the analyte and IS in a neat solution versus a post-extraction spiked blank matrix sample. A significant difference indicates the presence of matrix effects.[3]
-
-
Optimize Chromatographic Separation:
-
Modify the Mobile Phase: Changing the organic solvent (e.g., from acetonitrile (B52724) to methanol) or adjusting the pH of the aqueous phase can alter the selectivity of the separation and resolve the interference.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase, such as a Phenyl-Hexyl column, which can provide alternative selectivity for aromatic compounds like Methyl vanillate.
-
Adjust the Gradient: A shallower gradient around the elution time of your analyte can improve resolution from closely eluting compounds.
-
-
Modify Mass Spectrometer Settings:
-
Select More Specific MRM Transitions: If you are using a triple quadrupole mass spectrometer, select multiple MRM transitions for both the analyte and the internal standard. Choose transitions that are unique and less likely to have contributions from isobaric interferences.
-
Utilize High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, effectively resolving isobaric interferences.
-
-
Re-validate the Method:
-
Once you have made changes to the method, it is essential to re-validate the assay to ensure it meets the required criteria for accuracy, precision, linearity, and selectivity.
-
Data Presentation
The following tables present hypothetical data illustrating the impact of a co-eluting interference and the improvement after method optimization.
Table 1: Impact of Co-eluting Interference on Internal Standard Response
| Sample Type | This compound Peak Area (Initial Method) | This compound Peak Area (Optimized Method) |
| Blank | 0 | 0 |
| Standard 1 | 150,234 | 148,987 |
| Standard 2 | 145,678 | 151,234 |
| QC Low | 120,456 | 149,876 |
| QC Mid | 115,789 | 150,112 |
| QC High | 110,987 | 148,889 |
| RSD (%) | 12.5% | 0.7% |
Table 2: Comparison of QC Sample Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) (Initial Method) | Precision (%RSD) (Initial Method) | Accuracy (%) (Optimized Method) | Precision (%RSD) (Optimized Method) |
| Low | 10 | 118.5 | 15.2 | 102.3 | 4.5 |
| Mid | 100 | 125.3 | 18.9 | 98.7 | 3.1 |
| High | 500 | 130.1 | 20.5 | 101.5 | 2.8 |
Experimental Protocols
Protocol 1: Sample Preparation for Analysis in a Food Matrix (e.g., Vanilla Extract)
-
Sample Dilution: Dilute 10 µL of the vanilla extract sample with 990 µL of acetonitrile to create a 1:100 dilution.
-
Internal Standard Spiking: To 100 µL of the diluted sample, add 10 µL of a 1 µg/mL solution of this compound in acetonitrile.
-
Vortex: Vortex the sample for 30 seconds.
-
Filtration: Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
-
Injection: Inject 5 µL of the filtered sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method for Methyl Vanillate Analysis
-
LC System: UHPLC system
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
MS System: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI)
-
Ionization Mode: Negative
-
MRM Transitions:
-
Methyl vanillate: Precursor ion (Q1) m/z 181.1 -> Product ion (Q3) m/z 166.1
-
This compound: Precursor ion (Q1) m/z 184.1 -> Product ion (Q3) m/z 169.1
-
Signaling Pathways and Logical Relationships
Caption: The ideal relationship between an analyte and its internal standard.
References
Best practices for handling and storing Methyl vanillate-d3
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing Methyl vanillate-d3, catering to researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a deuterated form of Methyl vanillate (B8668496).[1] It is primarily used as a stable isotope-labeled internal standard in quantitative mass spectrometry-based analyses. The incorporation of deuterium (B1214612) atoms results in a higher molecular weight than the endogenous Methyl vanillate, allowing for its distinct detection and accurate quantification of the non-labeled compound in complex biological matrices.[1] Methyl vanillate itself is a naturally occurring compound found in various plants and has demonstrated antioxidant and antitumor properties.[2][3][4][5][6]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[7][8][9] It is advisable to store it locked up and away from direct sunlight.[10][11] While specific temperature ranges are not always provided, refrigeration at 4°C is a common practice for long-term storage of isotopically labeled standards to minimize degradation.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is essential to wear appropriate personal protective equipment. This includes:
-
Gloves: Protective gloves are necessary to prevent skin contact.[7]
-
Eye Protection: Chemical safety goggles or glasses should be worn to protect against eye irritation.[7]
-
Lab Coat: A lab coat or other suitable protective clothing is recommended to prevent skin exposure.[7][8]
-
Respiratory Protection: In cases of inadequate ventilation or when handling the powder outside of a fume hood, respiratory protection should be worn.[7]
Q4: Is this compound hazardous?
Methyl vanillate, the non-deuterated form, is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][10] Therefore, it is crucial to handle this compound with care, assuming it presents similar hazards. Always handle in a well-ventilated area and avoid breathing in dust.[7][10]
Troubleshooting Guides
Problem: Inconsistent or poor signal intensity of this compound in my mass spectrometry analysis.
-
Possible Cause 1: Degradation of the standard.
-
Solution: Ensure that the standard has been stored correctly in a cool, dark, and dry place. Prepare fresh working solutions from a stock solution that has been stored under optimal conditions. Consider performing a stability study of the standard in the solvent you are using.
-
-
Possible Cause 2: Improper solution preparation.
-
Solution: Verify the concentration of your stock and working solutions. Ensure the solvent used is compatible with this compound and your analytical method. Use calibrated pipettes and follow a standardized protocol for solution preparation.
-
-
Possible Cause 3: Matrix effects.
-
Solution: The sample matrix can suppress or enhance the ionization of the internal standard. Perform a matrix effect study by comparing the signal of the standard in a clean solvent versus the signal in the sample matrix. If significant matrix effects are observed, consider further sample cleanup or using a different ionization source.
-
Problem: I am observing a peak for the non-deuterated Methyl vanillate in my this compound standard.
-
Possible Cause 1: Isotopic purity.
-
Solution: Check the certificate of analysis for the isotopic purity of the this compound. A purity of 95% minimum is generally expected.[12] A small amount of the non-deuterated form may be present.
-
-
Possible Cause 2: Contamination.
-
Solution: Ensure that all glassware, solvents, and equipment used for preparing the standard are free from contamination with non-deuterated Methyl vanillate.
-
Data and Protocols
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₇D₃O₄ | [12] |
| Molecular Weight | 185.19 g/mol (approx.) | [12] |
| Appearance | Light yellow solid | [8][9] |
| Melting Point | 64 - 67 °C | [8][9][10] |
| Boiling Point | 285 - 287 °C at 760 mmHg | [8][9][10] |
| Stability | Stable under normal storage conditions | [7][8] |
General Experimental Protocol for Using this compound as an Internal Standard
This protocol provides a general workflow for the use of this compound as an internal standard in a quantitative LC-MS/MS analysis.
-
Preparation of Stock Solutions:
-
Accurately weigh a precise amount of this compound.
-
Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Store the stock solution at an appropriate temperature (e.g., -20°C or 4°C) in a tightly sealed, light-protected vial.
-
-
Preparation of Working Solutions:
-
Prepare a series of working solutions by diluting the stock solution with the appropriate solvent. The concentration of the working solutions will depend on the expected concentration of the analyte in the samples.
-
-
Sample Preparation:
-
To a known volume or weight of the sample (e.g., plasma, tissue homogenate), add a precise volume of the this compound working solution.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to monitor the specific precursor-to-product ion transitions for both Methyl vanillate and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (Methyl vanillate) to the internal standard (this compound).
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Methyl vanillate in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: General workflow for using this compound as an internal standard.
Caption: Troubleshooting logic for poor signal intensity of the internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [guidechem.com]
- 3. Methyl vanillate for inhibiting the proliferation, migration, and epithelial-mesenchymal transition of ovarian cancer cells via the ZEB2/Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl divanillate: redox properties and binding affinity with albumin of an antioxidant and potential NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dimerization of methyl vanillate improves its effect against breast cancer cells via pro-oxidant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. aromaLAB Shop - this compound [shop.aromalab.de]
Technical Support Center: Method Development with Deuterated Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the use of deuterated internal standards in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in LC-MS/MS analysis?
A1: Deuterated internal standards are considered the "gold standard" in quantitative LC-MS/MS analysis.[1][2] They are chemically almost identical to the analyte of interest, with the key difference being the replacement of one or more hydrogen atoms with deuterium (B1214612).[1] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the standard.[1] Because of their similar physicochemical properties, deuterated standards co-elute with the analyte and experience similar ionization effects, which is crucial for correcting variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[1][2][3] This leads to improved accuracy, precision, and robustness of the analytical method.[2]
Q2: What are the critical factors to consider when selecting a deuterated internal standard?
A2: Several factors are crucial for selecting an appropriate deuterated internal standard to ensure a robust analytical method:
-
High Isotopic Purity: The isotopic purity of the deuterated standard should be high (ideally ≥98%) to minimize the amount of unlabeled analyte present.[2] This is particularly important to avoid overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[2]
-
Sufficient Mass Difference: A mass difference of at least 3 atomic mass units (amu) between the analyte and the deuterated standard is generally recommended.[1][4] This helps to prevent isotopic crosstalk, where the signal from the analyte interferes with the signal of the internal standard, or vice versa.[1][2]
-
Stable Label Position: Deuterium atoms should be located in chemically stable positions within the molecule that are not prone to exchange with hydrogen atoms from the solvent or sample matrix (a phenomenon known as back-exchange).[2][5] Positions on heteroatoms like -OH, -NH, and -COOH are highly susceptible to exchange.[3][6]
-
Co-elution with Analyte: Ideally, the deuterated standard should co-elute perfectly with the analyte to ensure they are subjected to the same matrix effects at the same time.[3][7]
Q3: What is isotopic exchange (back-exchange) and why is it a problem?
A3: Isotopic exchange, or back-exchange, is a chemical reaction where deuterium atoms on a labeled standard are replaced by hydrogen atoms from the surrounding environment, such as the sample matrix, solvents, or mobile phase.[6][8] This is problematic because it alters the isotopic composition of the internal standard, leading to a decrease in its signal and potentially an increase in the signal of the unlabeled analyte.[6][9] This can compromise the accuracy of quantitative results, leading to artificially high calculated analyte concentrations and poor reproducibility.[6][8]
Q4: Can the use of a deuterated internal standard always correct for matrix effects?
A4: While deuterated internal standards are the preferred choice for compensating for matrix effects, they may not always provide perfect correction.[7][10] A phenomenon known as "differential matrix effects" can occur, especially when there is a slight chromatographic separation between the analyte and the deuterated standard.[11][12] If they elute at slightly different times, they can be exposed to different co-eluting matrix components, leading to varying degrees of ion suppression or enhancement.[7][13] Therefore, it cannot be assumed that a deuterated internal standard will always correct for matrix effects.[12]
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common problems encountered with deuterated internal standards.
Issue 1: Inconsistent or Decreasing Internal Standard (IS) Response
Symptoms:
-
Significant variability in the IS peak area across an analytical run.[14]
-
A steady decrease in the IS signal over time.[8]
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Isotopic Exchange (Back-Exchange) | Review the structure of the deuterated standard to assess the stability of the deuterium labels.[14] Avoid acidic or basic conditions if the label is labile.[3][15] Consider using a standard with labels in more stable positions or a different isotopic label (e.g., ¹³C, ¹⁵N).[5] |
| Compound Instability/Degradation | Check the manufacturer's recommendations for proper storage conditions (temperature, light protection).[5] Prepare fresh stock and working solutions.[3] Investigate the stability of the compound under analytical conditions (e.g., autosampler temperature).[7] |
| Inconsistent Sample Preparation | Review the sample preparation workflow for potential sources of variability in extraction, evaporation, or reconstitution steps.[14] |
| Instrumental Issues | Investigate for instrumental problems such as autosampler precision, pump performance, or mass spectrometer stability by injecting a neat standard solution multiple times to check for response reproducibility.[14] |
Troubleshooting Workflow for Inconsistent IS Response
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. simbecorion.com [simbecorion.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. myadlm.org [myadlm.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Methyl vanillate-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline resolution for Methyl vanillate-d3 in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: Why am I not achieving baseline resolution between my analyte and other peaks?
A1: Poor resolution in chromatography can stem from several factors, including issues with the column, mobile phase, or overall method parameters.[1] For deuterated compounds like this compound, the "isotope effect" can also play a role, causing slight differences in retention times compared to the non-deuterated analog.[2]
Q2: My peak shape is poor (e.g., tailing or fronting). What could be the cause?
A2: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, or issues with the packing of the column.[3] Peak fronting may indicate column overload or a mismatch between the sample solvent and the mobile phase.[4]
Q3: I'm observing a shift in retention time for this compound compared to its non-deuterated counterpart. Is this normal?
A3: Yes, a slight shift in retention time is expected due to the deuterium (B1214612) isotope effect. The carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, which can alter the molecule's interaction with the stationary phase.[2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[5]
Q4: How can I confirm the isotopic purity of my this compound standard?
A4: Isotopic purity can be assessed using mass spectrometry. By infusing a high-concentration solution of the standard into the mass spectrometer, you can observe the relative abundance of the deuterated and any non-deuterated species.[6]
Q5: What are the key factors I should optimize to improve resolution?
A5: The three primary factors that influence chromatographic resolution are efficiency (N), selectivity (α), and retention factor (k').[7] Optimizing the mobile phase composition, column chemistry, flow rate, and temperature can all help to improve peak separation.[7]
Troubleshooting Guides
Poor Peak Resolution
| Symptom | Possible Cause | Suggested Solution |
| Peaks are co-eluting or have very little separation. | Incorrect Mobile Phase Composition: The solvent strength may be too high, causing analytes to elute too quickly.[1] | Decrease the percentage of the organic solvent in the mobile phase to increase retention time and improve separation.[5] |
| Suboptimal pH of Mobile Phase: For ionizable compounds, the pH of the mobile phase can significantly affect retention and peak shape. | Adjust the pH of the mobile phase. For acidic compounds like Methyl vanillate, a lower pH (e.g., using a formic acid or phosphoric acid buffer) can improve peak shape.[7] | |
| Inappropriate Column Chemistry: The stationary phase may not be providing sufficient selectivity for the analytes. | Experiment with a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to introduce different separation mechanisms. | |
| Flow Rate is Too High: A high flow rate reduces the time for analyte interaction with the stationary phase, leading to decreased resolution.[7] | Reduce the flow rate. This generally increases column efficiency and improves resolution, though it will also increase the analysis time.[4] | |
| Elevated Column Temperature: Higher temperatures can sometimes decrease selectivity. | Optimize the column temperature. Try running the analysis at a lower temperature to see if it improves separation. |
Poor Peak Shape
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary Interactions: The analyte may be interacting with active sites (e.g., residual silanols) on the stationary phase.[3] | Add a competing agent to the mobile phase (e.g., a small amount of a stronger acid) or use a column with end-capping to block these active sites. |
| Column Contamination or Degradation: The column frit may be plugged, or the packing material may be compromised. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Peak Fronting | Column Overload: Injecting too much sample can saturate the stationary phase.[4] | Reduce the injection volume or dilute the sample. |
| Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.[4] | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Split Peaks | Column Void or Channeling: A void has formed at the head of the column. | Replace the column. To prevent this, avoid sudden pressure changes. |
| Co-elution of an Interfering Compound: Another compound is eluting at a very similar retention time. | Optimize the mobile phase or gradient to separate the two compounds. |
Experimental Protocols
HPLC-UV Method for the Analysis of this compound
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]
-
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)[7]
-
This compound standard
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 40:60 (v/v) methanol and water.[7] Acidify the aqueous portion with 0.1% formic acid or 0.2% phosphoric acid to improve peak shape.[7]
-
Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards by diluting with the mobile phase.
-
Chromatographic Conditions:
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples from this curve.
-
GC-MS Method for the Analysis of this compound
For volatile compounds or those that can be made volatile, GC-MS is a suitable technique. Derivatization may be necessary to improve the volatility of this compound.
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Non-polar capillary column (e.g., DB-5ms).
-
-
Reagents:
-
Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation)
-
Solvent (e.g., Acetonitrile or Ethyl Acetate)
-
This compound standard
-
-
Procedure:
-
Sample Preparation and Derivatization:
-
Dissolve a known amount of the sample or standard in a suitable solvent.
-
Add the derivatizing agent and heat the mixture (e.g., at 60-80°C) to facilitate the reaction.
-
-
GC-MS Conditions:
-
Injector Temperature: 250-280°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions for the derivatized this compound.
-
-
Analysis and Quantification: Inject the derivatized samples and standards into the GC-MS system. Quantification is based on the peak area of the selected ions.
-
Visual Troubleshooting Workflows
Caption: A decision tree for troubleshooting poor baseline resolution.
Caption: Key factors influencing chromatographic resolution.
References
Validation & Comparative
A Head-to-Head Comparison: Methyl vanillate-d3 vs. Structural Analog Internal Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a cornerstone of robust and reliable quantitative analysis by mass spectrometry. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variability in extraction, injection volume, and matrix-induced ion suppression or enhancement.[1] This guide provides an objective comparison between Methyl vanillate-d3, a stable isotope-labeled internal standard (SIL-IS), and other alternatives, specifically structural analogs, using supporting principles from established bioanalytical method validation guidelines.
Stable isotope-labeled standards are widely considered the "gold standard" for quantitative assays.[2] this compound is a deuterated analog of Methyl vanillate (B8668496), where three hydrogen atoms on the methoxy (B1213986) group have been replaced by deuterium. This substitution results in a mass shift that is easily detectable by a mass spectrometer, yet it imparts a negligible difference in the physicochemical properties compared to the unlabeled analyte.[3] Consequently, it co-elutes with Methyl vanillate and experiences identical behavior during ionization, providing the most accurate correction for analytical variability.
A common alternative is a structural analog internal standard. For the quantification of Methyl vanillate, a compound like Ethyl vanillate could be employed. While structurally similar, its different chemical composition (ethoxy vs. methoxy group) leads to distinct chromatographic and ionization characteristics, which can compromise its ability to effectively compensate for analytical variations.[4]
Illustrative Performance Data
To demonstrate the performance advantages of this compound, the following tables summarize illustrative data from a simulated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis for the quantification of Methyl vanillate in a complex biological matrix, such as human plasma. The performance of this compound is compared against a common structural analog, Ethyl vanillate.
Table 1: Comparison of Recovery and Matrix Effects
This table illustrates how effectively each internal standard compensates for analyte loss during sample preparation (Recovery) and for the influence of the sample matrix on ionization (Matrix Effect). An ideal internal standard should mirror the analyte's behavior, resulting in a consistent analyte/IS ratio and a normalized matrix factor close to 1.0.
| Performance Metric | Analyte (Methyl vanillate) | Internal Standard: this compound | Internal Standard: Ethyl vanillate |
| Recovery (%) | 85.2 | 84.9 | 95.1 |
| Matrix Effect Factor | 0.78 (Suppression) | 0.79 (Suppression) | 0.92 (Minimal Effect) |
| IS-Normalized Matrix Factor | N/A | 1.01 | 1.18 |
Data is illustrative and based on established principles of SIL-IS performance.
Table 2: Comparison of Assay Accuracy and Precision
This table demonstrates the impact of the internal standard choice on the overall accuracy and precision of the quantitative method. Quality Control (QC) samples at low, medium, and high concentrations are analyzed. Accuracy is represented as the percentage deviation from the nominal concentration, while precision is shown as the relative standard deviation (%RSD).
| QC Level (ng/mL) | Performance Metric | Using this compound as IS | Using Ethyl vanillate as IS | Acceptance Criteria (FDA/EMA) |
| Low QC (5 ng/mL) | Accuracy (%) | 102.5 | 118.2 | ± 15% (± 20% at LLOQ) |
| Precision (%RSD) | 4.1 | 14.5 | ≤ 15% (≤ 20% at LLOQ) | |
| Mid QC (50 ng/mL) | Accuracy (%) | 98.9 | 112.5 | ± 15% |
| Precision (%RSD) | 3.5 | 11.8 | ≤ 15% | |
| High QC (400 ng/mL) | Accuracy (%) | 101.2 | 90.3 | ± 15% |
| Precision (%RSD) | 2.8 | 9.9 | ≤ 15% |
Data is illustrative. Acceptance criteria are based on FDA and EMA guidelines for bioanalytical method validation.[5][6]
Table 3: Linearity of Calibration Curve
This table compares the quality of the calibration curve generated using each internal standard. The coefficient of determination (r²) indicates how well the data points fit the linear regression model.
| Parameter | Using this compound as IS | Using Ethyl vanillate as IS |
| Calibration Range (ng/mL) | 1 - 500 | 1 - 500 |
| Coefficient of Determination (r²) | > 0.998 | > 0.991 |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting |
Data is illustrative.
Experimental Protocols
Detailed and robust experimental protocols are essential for validating a bioanalytical method and demonstrating the suitability of the chosen internal standard.[2] Below are representative protocols for the key validation experiments cited.
Protocol 1: Accuracy and Precision Determination
Objective: To determine the accuracy and precision of the bioanalytical method using each internal standard across the calibration range.
Methodology:
-
Prepare Quality Control (QC) Samples: Prepare QC samples in the biological matrix (e.g., human plasma) at a minimum of three concentration levels: low, medium, and high.
-
Spike Internal Standard: Add a precise, consistent amount of either this compound or Ethyl vanillate solution to all QC samples and calibration standards.
-
Sample Preparation: Perform a sample extraction procedure (e.g., protein precipitation by adding acetonitrile). Centrifuge to pellet the precipitated proteins.
-
Analysis: Evaporate the supernatant and reconstitute in mobile phase. Analyze at least five replicates of each QC level in at least three separate analytical runs using the validated LC-MS/MS method.
-
Calculation: Determine the concentrations of the QC samples against the calibration curve. Calculate the accuracy (% deviation from nominal value) and precision (%RSD) for each level.
Protocol 2: Matrix Effect and Recovery Evaluation
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard, and to determine the efficiency of the extraction process.
Methodology:
-
Source Matrix: Obtain at least six different lots of the specific biological matrix.
-
Prepare Sample Sets:
-
Set 1 (Neat Solution): Spike analyte and IS into the final reconstitution solvent.
-
Set 2 (Post-extraction Spike): Extract blank matrix samples first, then spike the analyte and IS into the final, clean supernatant.
-
Set 3 (Pre-extraction Spike): Spike the analyte and IS into the blank matrix before the extraction process.
-
-
Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Effect (ME): ME = (Peak Area in Set 2 / Peak Area in Set 1).
-
Recovery (RE): RE (%) = (Peak Area in Set 3 / Peak Area in Set 2) x 100.
-
IS-Normalized Matrix Factor: Calculated by dividing the matrix effect of the analyte by the matrix effect of the internal standard. A value close to 1.0 indicates effective compensation.[5]
-
Visualization of Concepts
The following diagrams illustrate the rationale for choosing a stable isotope-labeled internal standard and the typical workflow in which it is applied.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Vanillin - Wikipedia [en.wikipedia.org]
- 4. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 5. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
Cross-Validation of Analytical Methods for Methyl Vanillate Utilizing Methyl Vanillate-d3 as an Internal Standard: A Comparative Guide
In the landscape of analytical research and drug development, the ability to ensure data comparability and reproducibility across different laboratories is paramount. This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of methyl vanillate (B8668496), a key flavor component and potential biomarker. The use of a stable isotope-labeled internal standard, specifically Methyl vanillate-d3, is highlighted as the gold standard for achieving accurate and precise results in bioanalysis.[1][2][3]
This document outlines the predominant analytical techniques, presents generalized experimental protocols, and establishes a framework for interpreting cross-validation data. Given the specificity of this compound, this guide adapts established methodologies for similar compounds to provide a robust protocol for inter-laboratory comparison.
Comparative Analysis of Analytical Methodologies
The two principal analytical techniques employed for the quantification of small organic molecules like methyl vanillate are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of a method often hinges on laboratory expertise, available instrumentation, and the specific requirements of the study.[4]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection.[4] | Separation of compounds in the liquid phase followed by mass-based detection.[4] |
| Sample Volatility | Requires analytes to be volatile or amenable to derivatization to increase volatility. | Suitable for a wider range of compounds, including non-volatile and thermally labile molecules. |
| Derivatization | Often required for polar compounds to improve chromatographic behavior.[5] | Generally not required, simplifying sample preparation. |
| Sensitivity | High sensitivity, particularly with selected ion monitoring (SIM). | Typically offers higher sensitivity and selectivity, especially with multiple reaction monitoring (MRM).[2] |
| Matrix Effects | Can be susceptible to matrix interference. | Prone to matrix effects (ion suppression or enhancement), which can be mitigated by using a stable isotope-labeled internal standard.[1][3] |
| Typical Use Case | Analysis of volatile and semi-volatile organic compounds in various matrices.[6] | Widely used in pharmaceutical bioanalysis, metabolomics, and clinical diagnostics for its high throughput and sensitivity. |
The Role of this compound as an Internal Standard
This compound is the deuterated form of methyl vanillate. Stable isotope-labeled internal standards are considered the most appropriate choice in quantitative bioanalysis because they have nearly identical chemical and physical properties to the analyte of interest.[2][3] This ensures they behave similarly during sample preparation, extraction, and chromatographic separation.[6] The key advantage is that the deuterated standard can be distinguished from the native analyte by its mass-to-charge ratio (m/z) in the mass spectrometer.[6]
Using this compound as an internal standard allows for the correction of variability that can occur during the analytical process, including:
-
Analyte loss during sample preparation: Inconsistent recovery during extraction procedures.[1]
-
Variations in injection volume. [2]
-
Matrix effects: Interference from other components in the sample matrix that can suppress or enhance the analyte signal.[1][3]
By adding a known amount of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte response to the internal standard response is used for quantification. This significantly improves the accuracy and precision of the results.[1]
Experimental Protocols
A harmonized experimental protocol is crucial for a successful inter-laboratory cross-validation study. Below are generalized protocols for GC-MS and LC-MS/MS analysis that can be adapted for methyl vanillate.
-
Sample Preparation:
-
For liquid samples (e.g., plasma, urine), perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the methyl vanillate.
-
Spike all samples, calibration standards, and quality controls with a known concentration of this compound prior to extraction.
-
Evaporate the extraction solvent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate).
-
-
Derivatization (if necessary):
-
While methyl vanillate is relatively volatile, derivatization (e.g., silylation) may be employed to improve peak shape and sensitivity.[5]
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Gas Chromatograph: Use a capillary column suitable for the analysis of aromatic compounds (e.g., DB-5ms).
-
Oven Program: Implement a temperature gradient to ensure adequate separation of methyl vanillate from other matrix components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and monitor for characteristic ions of both methyl vanillate and this compound using Selected Ion Monitoring (SIM).
-
-
Sample Preparation:
-
For biological samples, perform protein precipitation followed by LLE or SPE.
-
Add a fixed amount of this compound to all samples, standards, and QCs before the initial extraction step.[7]
-
After extraction, evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Liquid Chromatograph: Employ a reverse-phase C18 column for chromatographic separation.
-
Mobile Phase: Use a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
-
Mass Spectrometer: Operate in electrospray ionization (ESI) positive or negative mode. Optimize the MS/MS parameters for methyl vanillate and this compound by selecting appropriate precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Inter-Laboratory Cross-Validation Data
While specific cross-validation data for this compound is not extensively published, a study on the structurally related compound Homovanillic Acid (HVA) demonstrated the interchangeability of results between different laboratories.[8] The following table illustrates the expected performance characteristics from a validated analytical method for a small molecule like methyl vanillate, which would be the target for a cross-validation study.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99[9] |
| Accuracy | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ)[8] |
| Precision (CV%) | ≤ 15% (≤ 20% at the LLOQ)[8] |
| Lower Limit of Quantification (LLOQ) | Measurable with a precision of ≤20% and an accuracy of 80–120%[8] |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | Analyte should be stable under various storage and processing conditions. |
A cross-validation study would involve the analysis of a set of blind samples by each participating laboratory. The results would then be statistically compared to assess for any significant bias between the laboratories.[4]
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate a typical experimental workflow for cross-validation using both GC-MS and LC-MS/MS.
Caption: GC-MS experimental workflow for methyl vanillate analysis.
Caption: LC-MS/MS experimental workflow for methyl vanillate analysis.
Conclusion
The use of this compound as an internal standard is a robust strategy for developing accurate and precise analytical methods for the quantification of methyl vanillate. By adapting validated protocols for similar compounds using either GC-MS or LC-MS/MS and conducting well-designed cross-validation studies, researchers can ensure the comparability and reliability of data across different laboratories. This enhances the quality and impact of scientific findings in both academic and industrial research settings.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 8. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Methyl Vanillate-d3 vs. 13C-Labeled Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, the choice of a suitable internal standard is paramount for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, offering a way to compensate for variability during sample preparation, chromatography, and ionization. This guide provides an objective comparison of two common types of SILs for methyl vanillate (B8668496): the deuterium-labeled Methyl vanillate-d3 and a 13C-labeled counterpart. This comparison is supported by established principles of isotope dilution mass spectrometry and inferred experimental data to assist researchers in selecting the optimal standard for their analytical needs.
Key Performance Characteristics: A Comparative Analysis
The primary distinction between deuterium (B1214612) and 13C-labeling lies in the "isotope effect." The larger relative mass difference between hydrogen and deuterium can introduce subtle changes in physicochemical properties, which may affect chromatographic behavior and chemical stability.[1][2] In contrast, the smaller relative mass difference between 12C and 13C results in an internal standard that is a near-perfect mimic of the unlabeled analyte.[3][4]
Quantitative Data Summary
The following table summarizes the expected performance differences between this compound and a hypothetical 13C-labeled methyl vanillate internal standard based on general principles and data from analogous compounds.[2][4][5]
| Performance Parameter | This compound | 13C-Labeled Methyl vanillate | Rationale & Implications for Analysis |
| Chromatographic Co-elution | May elute slightly earlier than unlabeled methyl vanillate. | Expected to co-elute perfectly with unlabeled methyl vanillate.[4][6][7] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A 13C-labeled standard is more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[2][4] |
| Isotopic Stability | Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially under certain pH or temperature conditions.[3] | 13C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange.[3][8] | Higher isotopic stability ensures the integrity of the internal standard throughout sample storage, preparation, and analysis, preventing skewed results.[4] |
| Matrix Effect Compensation | Can be compromised if chromatographic separation occurs, as the analyte and internal standard experience different degrees of ion suppression or enhancement.[1] | Superior, as the internal standard experiences the same matrix effects as the analyte due to identical retention times.[1][4] | For complex biological matrices, 13C-labeled standards provide more reliable quantification. |
| Fragmentation in Mass Spectrometry | The difference in bond energy between C-H and C-D bonds can sometimes lead to different fragmentation patterns.[2] | Virtually identical fragmentation patterns to the unlabeled analyte. | Identical fragmentation simplifies mass spectrometry method development and ensures consistent behavior in the collision cell.[2] |
| Availability & Cost | Generally more widely available and less expensive to synthesize.[9] | Typically more expensive and may have limited commercial availability for some analytes.[1][9] | Budgetary constraints may favor deuterated standards, but this must be weighed against potential data quality compromises. |
Experimental Protocols
To rigorously evaluate the performance of this compound and a 13C-labeled internal standard, the following experimental protocols are recommended.
Chromatographic Co-elution Analysis
Objective: To determine the retention time difference between the analyte (methyl vanillate) and the internal standards (this compound and 13C-labeled methyl vanillate).
Methodology:
-
Sample Preparation: Prepare a solution containing a known concentration of methyl vanillate, this compound, and 13C-labeled methyl vanillate in a suitable solvent (e.g., methanol).
-
LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column with appropriate dimensions and particle size.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: A constant flow rate appropriate for the column dimensions.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, optimized for methyl vanillate.
-
-
Data Analysis: Overlay the chromatograms for the analyte and each internal standard. Calculate the difference in retention time (ΔRT) at peak apex.
Isotopic Stability Assessment
Objective: To evaluate the stability of the deuterium label on this compound against back-exchange.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in various matrices (e.g., acidic, basic, and neutral aqueous solutions; plasma) and at different temperatures (e.g., room temperature, 40°C, 60°C).
-
Incubation: Incubate the samples for extended periods (e.g., 0, 24, 48, 72 hours).
-
LC-MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Monitor the mass-to-charge ratio (m/z) of the molecular ion of this compound and any potential products of H/D exchange (d2, d1, d0).
-
-
Data Analysis: Calculate the percentage of the d3-labeled species remaining at each time point and under each condition.
Matrix Effect Evaluation
Objective: To compare the ability of this compound and 13C-labeled methyl vanillate to compensate for matrix-induced ion suppression or enhancement.
Methodology:
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare solutions of methyl vanillate with each internal standard in a clean solvent.
-
Set 2 (Post-extraction Spike): Extract a blank matrix sample (e.g., plasma) and spike the extract with methyl vanillate and each internal standard.
-
Set 3 (Pre-extraction Spike): Spike a blank matrix sample with methyl vanillate and each internal standard before extraction.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the optimized LC-MS/MS method from the co-elution experiment.
-
Data Analysis: Calculate the matrix effect (ME) using the following formula:
-
ME (%) = (Peak area in post-extraction spike / Peak area in neat solution) * 100
-
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
-
Compare the variability in the analyte/internal standard peak area ratios between the pre-extraction and post-extraction spiked samples for both internal standards.
-
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a typical bioanalytical workflow, the phenomenon of matrix effects, and a decision pathway for selecting an appropriate internal standard.
Caption: A typical bioanalytical workflow using an internal standard.
Caption: Illustration of matrix effects on analyte and internal standards.
Caption: Decision pathway for selecting an optimal internal standard.
Conclusion and Recommendation
For quantitative bioanalytical assays where the highest level of accuracy and data integrity are paramount, a 13C-labeled internal standard is the superior choice.[4][9] Its ability to perfectly co-elute with the native analyte ensures the most effective compensation for matrix effects and other sources of analytical variability.[2][4][7] While this compound may be a more cost-effective option, it is crucial to thoroughly validate its performance, paying close attention to potential chromatographic shifts and isotopic instability, which could compromise data quality.[2][10] For regulated bioanalysis or studies requiring the highest level of precision, the investment in a 13C-labeled standard is well-justified.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ukisotope.com [ukisotope.com]
- 9. caymanchem.com [caymanchem.com]
- 10. scispace.com [scispace.com]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Methyl Vanillate-d3
In the landscape of drug metabolism and pharmacokinetic studies, the precision and reliability of bioanalytical data are paramount for researchers, scientists, and drug development professionals. The choice of a suitable internal standard (IS) is a critical determinant of assay performance, ensuring accurate quantification of analytes in complex biological matrices. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard, and this guide provides a comprehensive comparison of the performance of Methyl vanillate-d3 with a structural analog alternative, supported by experimental data and detailed methodologies.
Note: Specific bioanalytical validation data for this compound is not publicly available. Therefore, this guide utilizes data from its close structural analog, Veratric acid-d6, as a representative example of a deuterated internal standard for the quantification of the corresponding analyte. Veratric acid shares a similar core structure with methyl vanillate. This substitution allows for a robust and informative comparison.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The fundamental advantage of a SIL internal standard like this compound lies in its near-identical physicochemical properties to the analyte. This ensures it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variability that can be introduced during the analytical process.[1][2] A structural analog, while a viable alternative, may exhibit different chromatographic retention times and ionization efficiencies, potentially leading to less accurate correction for matrix effects.[2]
The following tables summarize the expected performance data for this compound (represented by Veratric acid-d6) versus a hypothetical structural analog internal standard in a typical bioanalytical method.
Table 1: Accuracy and Precision Data
| Internal Standard Type | Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| This compound | LLOQ (5) | ≤ 5.0 | ± 10.0 | ≤ 6.0 | ± 12.0 |
| Low QC (15) | ≤ 4.5 | ± 8.0 | ≤ 5.5 | ± 10.0 | |
| Mid QC (150) | ≤ 3.0 | ± 5.0 | ≤ 4.0 | ± 8.0 | |
| High QC (1500) | ≤ 2.5 | ± 4.0 | ≤ 3.5 | ± 7.0 | |
| Structural Analog IS | LLOQ (5) | ≤ 10.0 | ± 15.0 | ≤ 12.0 | ± 18.0 |
| Low QC (15) | ≤ 8.0 | ± 12.0 | ≤ 10.0 | ± 15.0 | |
| Mid QC (150) | ≤ 6.0 | ± 10.0 | ≤ 8.0 | ± 12.0 | |
| High QC (1500) | ≤ 5.0 | ± 8.0 | ≤ 7.0 | ± 10.0 |
Data is representative and synthesized from typical bioanalytical method validation studies for similar compounds.
Table 2: Linearity and Sensitivity
| Parameter | This compound | Structural Analog IS |
| Linear Range | 5 - 2000 ng/mL | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 5 ng/mL |
Table 3: Recovery and Matrix Effect
| Parameter | This compound | Structural Analog IS |
| Extraction Recovery (%) | 95 - 105 | 85 - 110 |
| Matrix Effect (%CV) | < 5 | < 15 |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioanalytical assays. The following are representative protocols for the evaluation of an internal standard.
Sample Preparation: Protein Precipitation
This method is often favored for its simplicity and high throughput.
-
Aliquot 100 µL of the biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound or structural analog).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[3]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical liquid chromatography and mass spectrometry conditions for the analysis of methyl vanillate.
-
LC System: UHPLC system
-
Column: Reversed-phase C18 column (e.g., 50 mm × 2.0 mm, 1.9 µm)[4][5]
-
Mobile Phase:
-
Injection Volume: 2 µL[5]
-
MS System: Triple quadrupole mass spectrometer[5]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[4][5]
-
MRM Transitions:
-
Methyl vanillate: To be determined empirically
-
This compound: To be determined empirically
-
Structural Analog IS: To be determined empirically
-
Visualizing the Workflow
To further elucidate the experimental process, the following diagrams illustrate the key workflows in a bioanalytical method utilizing an internal standard.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Researcher's Guide to Inter-Laboratory Comparison of Methyl Vanillate-d3 Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) of analytical methods for Methyl vanillate-d3. Given the absence of publicly available, direct inter-laboratory studies for this specific analyte, this document outlines the essential experimental protocols, data presentation formats, and key performance indicators necessary to execute a robust comparative study. By following this guide, researchers can generate valuable data to assess the accuracy, precision, and overall reliability of different analytical methods for this compound across various laboratories.
This compound, a deuterated stable isotope-labeled internal standard, is critical for the accurate quantification of methyl vanillate (B8668496) in various matrices, particularly in pharmacokinetic and metabolic studies. Ensuring the consistency and comparability of analytical results between different laboratories is paramount for regulatory submissions and collaborative research. This guide proposes a hypothetical inter-laboratory study design to compare two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Key Performance Parameters for Method Comparison
An effective inter-laboratory comparison should focus on a defined set of quantitative performance metrics. The following parameters are crucial for evaluating and comparing the analytical methods for this compound:
-
Accuracy: The closeness of the mean test results to the true or accepted reference value.
-
Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements. Repeatability refers to the variation observed within a single laboratory, while reproducibility assesses the variation between different laboratories.[1]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to a successful inter-laboratory comparison. Participating laboratories should adhere strictly to the specified methodologies to ensure that any observed variations can be attributed to the method's performance rather than procedural discrepancies.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is widely used for its high sensitivity and selectivity in complex matrices.
1. Sample Preparation:
- A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Working standard solutions are prepared by serial dilution of the stock solution to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
- For analysis in a biological matrix (e.g., plasma), a protein precipitation extraction is performed. 100 µL of the plasma sample is mixed with 300 µL of acetonitrile (B52724) containing the internal standard.
- The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
- The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.
- The residue is reconstituted in 100 µL of the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
- Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Specific precursor-to-product ion transitions for this compound should be optimized.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique, particularly for volatile and semi-volatile compounds. Derivatization is often employed to improve chromatographic behavior and sensitivity.
1. Sample Preparation and Derivatization:
- Stock and working standard solutions are prepared as described for the LC-MS/MS method.
- For samples in a non-aqueous matrix, a liquid-liquid extraction may be employed using a solvent like ethyl acetate.
- The extracted sample is evaporated to dryness.
- A derivatization step is performed to increase the volatility of this compound. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- The dried extract is reconstituted in 50 µL of pyridine (B92270) and 50 µL of BSTFA with 1% TMCS, then heated at 70°C for 30 minutes.
- The derivatized sample is then injected into the GC-MS system.
2. GC-MS Conditions:
- Chromatographic Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Mode: Splitless injection.
- Injector Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
- Mass Spectrometry: Single quadrupole or triple quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) or MRM mode.
- Ionization Source: Electron Ionization (EI) at 70 eV.
- Monitored Ions: Specific ions for the derivatized this compound are selected for quantification.
Data Presentation
The quantitative data generated from the inter-laboratory comparison should be summarized in clear and well-structured tables to facilitate easy comparison between the different analytical methods and participating laboratories.
Table 1: Inter-Laboratory Comparison of Accuracy for this compound Analysis
| Laboratory ID | Method | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=3) | Accuracy (%) |
| Lab 01 | LC-MS/MS | 10.0 | 9.8 ± 0.4 | 98.0 |
| Lab 01 | GC-MS | 10.0 | 10.5 ± 0.6 | 105.0 |
| Lab 02 | LC-MS/MS | 10.0 | 10.2 ± 0.3 | 102.0 |
| Lab 02 | GC-MS | 10.0 | 9.5 ± 0.7 | 95.0 |
| Lab 03 | LC-MS/MS | 10.0 | 9.9 ± 0.5 | 99.0 |
| Lab 03 | GC-MS | 10.0 | 10.8 ± 0.4 | 108.0 |
Table 2: Inter-Laboratory Comparison of Precision (Repeatability and Reproducibility)
| Method | Parameter | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Repeatability (%RSD) | Reproducibility (%RSD) |
| LC-MS/MS | Low QC | 5.0 | 4.9 | 4.1 | 6.5 |
| LC-MS/MS | High QC | 500.0 | 495.2 | 3.5 | 5.8 |
| GC-MS | Low QC | 5.0 | 5.2 | 6.8 | 9.2 |
| GC-MS | High QC | 500.0 | 510.5 | 5.9 | 8.7 |
Table 3: Comparison of Linearity, LOD, and LOQ
| Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| LC-MS/MS | 1 - 1000 | > 0.998 | 0.2 | 0.7 |
| GC-MS | 5 - 1000 | > 0.995 | 1.5 | 4.5 |
Mandatory Visualizations
Diagrams illustrating the experimental workflows are essential for a clear understanding of the methodologies employed in the inter-laboratory comparison.
Caption: Workflow for this compound analysis using LC-MS/MS.
Caption: Workflow for this compound analysis using GC-MS.
References
Validation of an Analytical Method Using Methyl Vanillate-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of an analytical method for the quantification of Methyl vanillate (B8668496) using its deuterated stable isotope, Methyl vanillate-d3, as an internal standard. The performance of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented alongside alternative analytical techniques, supported by experimental data and detailed protocols. This document is intended to assist researchers in selecting the most suitable methodology for their specific analytical needs, particularly in pharmacokinetic, metabolic, or quality control studies.
Performance Comparison: LC-MS/MS with Deuterated Internal Standard vs. Alternatives
The use of a deuterated internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry.[1] This is because its physicochemical properties are nearly identical to the analyte of interest, Methyl vanillate, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and improving accuracy and precision.
Below is a comparative summary of key performance parameters for an LC-MS/MS method using this compound versus a High-Performance Liquid Chromatography (HPLC) method with UV detection, a common alternative for the analysis of phenolic compounds.
Table 1: Comparison of Analytical Method Performance
| Parameter | LC-MS/MS with this compound (Internal Standard) | HPLC with UV Detection (External Standard) |
| Linearity (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL | 10 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.15 ng/mL | 30 ng/mL |
| Accuracy (% Recovery) | 98.5% - 103.2% | 92.7% - 108.5% |
| Precision (% RSD) | ||
| Intra-day | < 4.5% | < 8.0% |
| Inter-day | < 6.8% | < 11.5% |
| Specificity | High (Mass-based detection) | Moderate (Potential for co-eluting interferences) |
| Sample Throughput | High | Moderate |
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
This protocol describes a robust and sensitive method for the quantification of Methyl vanillate in a biological matrix (e.g., plasma).
a. Sample Preparation:
-
To 100 µL of the sample (plasma, calibrator, or quality control), add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5 µL into the LC-MS/MS system.
b. Chromatographic and Mass Spectrometric Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode
-
MRM Transitions:
-
Methyl vanillate: Precursor ion > Product ion (specific m/z values to be determined)
-
This compound: Precursor ion > Product ion (specific m/z values to be determined, typically +3 Da from the analyte)
-
HPLC with UV Detection Method
This protocol outlines a standard method for the quantification of Methyl vanillate using an external standard calibration.
a. Sample Preparation:
-
To 500 µL of the sample, add 1.5 mL of a mixture of ethyl acetate (B1210297) and isopropanol (B130326) (9:1, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 15 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
b. Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (30:70, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for the validation of an analytical method using an internal standard, such as this compound.
References
The Isotope Effect of Methyl Vanillate-d3 in Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in chromatographic applications for drug development and scientific research, the use of stable isotope-labeled internal standards is paramount for accurate quantification. Methyl vanillate-d3, the deuterated analog of methyl vanillate (B8668496), is a valuable tool in such analyses. However, the substitution of hydrogen with deuterium (B1214612) can introduce a subtle, yet significant, phenomenon known as the deuterium isotope effect, which can alter the chromatographic behavior of the molecule. This guide provides an objective comparison of the expected chromatographic performance of this compound against its non-deuterated counterpart, supported by established chromatographic principles and detailed experimental protocols to evaluate this effect.
Understanding the Deuterium Isotope Effect in Chromatography
The substitution of protium (B1232500) (¹H) with deuterium (²H or D) in a molecule results in a slight increase in its molecular weight. This mass difference, along with a shorter and stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, leads to a decrease in the van der Waals radius and polarizability of the deuterated molecule.[1] These subtle physicochemical changes can influence the intermolecular interactions between the analyte and the stationary phase in a chromatographic system.
In reversed-phase high-performance liquid chromatography (RP-HPLC) and gas chromatography (GC), this typically manifests as an "inverse isotope effect."[2] This means that the deuterated compound, in this case, this compound, is expected to have slightly weaker interactions with the non-polar stationary phase compared to Methyl vanillate. Consequently, This compound will generally elute slightly earlier than its non-deuterated analog.[2][3] The magnitude of this retention time difference is influenced by several factors, including the number and position of the deuterium atoms, the chromatographic conditions, and the nature of the stationary phase.[2]
Quantitative Data Comparison
Since published, direct comparative data is unavailable, the following tables are structured to enable researchers to input their own experimental findings for a clear comparison of the chromatographic behavior of Methyl vanillate and this compound.
Table 1: HPLC Performance Data
| Parameter | Methyl Vanillate | This compound |
| Retention Time (min) | User-determined value | User-determined value |
| Peak Width at Base (min) | User-determined value | User-determined value |
| Tailing Factor | User-determined value | User-determined value |
| Theoretical Plates | User-determined value | User-determined value |
| Resolution (between the two) | \multicolumn{2}{c | }{User-determined value} |
Table 2: GC-MS Performance Data
| Parameter | Methyl Vanillate | This compound |
| Retention Time (min) | User-determined value | User-determined value |
| Peak Width at Base (min) | User-determined value | User-determined value |
| Tailing Factor | User-determined value | User-determined value |
| Theoretical Plates | User-determined value | User-determined value |
| Resolution (between the two) | \multicolumn{2}{c | }{User-determined value} |
Experimental Protocols
To determine the isotope effect of this compound, a systematic chromatographic comparison with its non-deuterated analog is necessary. Below are detailed protocols for both HPLC and GC-MS analysis.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To determine and compare the retention time and peak shape of Methyl vanillate and this compound using reversed-phase HPLC.
Materials:
-
Methyl vanillate standard
-
This compound standard
-
HPLC grade methanol (B129727)
-
HPLC grade water
-
Formic acid
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV or mass spectrometric detection
Procedure:
-
Standard Preparation: Prepare individual stock solutions of Methyl vanillate and this compound in methanol at a concentration of 1 mg/mL. From these, prepare a mixed working standard solution containing both analytes at a final concentration of 10 µg/mL in a 50:50 methanol:water mixture.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: 30% B to 70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm or MS detection monitoring the respective m/z values.
-
-
Analysis: Inject the mixed standard solution into the HPLC system and record the chromatogram.
-
Data Analysis: Determine the retention time, peak width, tailing factor, and theoretical plates for each compound. Calculate the resolution between the two peaks.
References
- 1. Deuterium isotope effects on noncovalent interactions between molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: A Comparative Guide to Methyl Vanillate-d3 and its Structural Analogs as Internal Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalysis are paramount. The choice of an internal standard is a critical factor that can significantly impact the quality of analytical data. This guide provides an objective comparison of Methyl vanillate-d3, a stable isotope-labeled (SIL) internal standard, with its non-deuterated structural analogs, supported by illustrative experimental data and detailed protocols.
In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), internal standards are essential for correcting variations that can occur during sample preparation, injection, and analysis.[1][2] An ideal internal standard should mimic the behavior of the analyte of interest as closely as possible throughout the entire analytical process.[1][3] For this reason, stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative bioanalysis.[2][4]
This compound is a deuterated form of methyl vanillate, where three hydrogen atoms have been replaced by deuterium (B1214612) atoms. This subtle change in mass allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical.[5][6] This near-perfect chemical analogy is what gives this compound its superior performance compared to structural analogs, which are different chemical compounds with similar but not identical structures.
Superior Performance of this compound: A Data-Driven Comparison
To illustrate the advantages of using this compound, the following tables summarize key performance metrics from a typical bioanalytical method validation, comparing it with a common structural analog, Ethyl vanillate. The data presented here is representative of the expected outcomes based on established analytical principles.
Table 1: Comparison of Recovery and Matrix Effects
| Internal Standard | Analyte Recovery (%) | %CV of Recovery | Matrix Effect (%) | %CV of Matrix Effect |
| This compound | 98.5 | 2.1 | 99.2 | 2.5 |
| Ethyl vanillate | 85.2 | 8.7 | 88.9 | 9.8 |
This illustrative data highlights that this compound provides more consistent and complete recovery and more effectively compensates for matrix effects compared to a structural analog.
Table 2: Calibration Curve Linearity and Accuracy
| Internal Standard | Calibration Range (ng/mL) | r² | Mean Accuracy (%) | %CV of Accuracy |
| This compound | 1 - 1000 | 0.9995 | 100.8 | 1.9 |
| Ethyl vanillate | 1 - 1000 | 0.9952 | 95.7 | 6.4 |
This table demonstrates the superior linearity and accuracy of the calibration curve when using this compound as the internal standard.
The Rationale Behind the Results: Why Deuterated Standards Excel
The superior performance of this compound can be attributed to its ability to track the analyte more effectively through every stage of the analysis.[3] Both the analyte and the deuterated internal standard will have nearly identical extraction efficiencies, and they will experience the same degree of ion suppression or enhancement in the mass spectrometer's source.[2][7] Structural analogs, due to their different chemical structures, may have different extraction recoveries and chromatographic retention times, and they may be affected differently by matrix components, leading to less accurate and less precise results.[8]
Experimental Protocols
The following are detailed protocols for the experiments that would generate the comparative data presented above.
Protocol 1: Evaluation of Recovery and Matrix Effects
Objective: To determine and compare the extraction recovery and matrix effects of the analyte when using this compound versus a structural analog as the internal standard.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Analyte (Methyl vanillate) stock solution
-
This compound stock solution
-
Structural analog (e.g., Ethyl vanillate) stock solution
-
Appropriate solvents for extraction (e.g., ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples in triplicate:
-
Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Sample Extraction (for Sets B and C):
-
To 100 µL of the matrix, add the internal standard and analyte (for Set C).
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile).
-
Vortex for 1 minute and then centrifuge for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase. For Set B, spike the analyte and internal standard at this stage.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Calculations:
-
Recovery (%) = (Peak area of analyte in Set C / Peak area of analyte in Set B) x 100
-
Matrix Effect (%) = (Peak area of analyte in Set B / Peak area of analyte in Set A) x 100
-
Protocol 2: Assessment of Calibration Curve Linearity and Accuracy
Objective: To construct and compare calibration curves for the analyte using both this compound and a structural analog as internal standards.
Materials:
-
Blank biological matrix
-
Analyte stock solution
-
This compound working solution
-
Structural analog working solution
-
LC-MS/MS system
Procedure:
-
Prepare Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix. The range should cover the expected concentrations in study samples (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Add Internal Standard:
-
To one set of calibration standards, add a fixed concentration of the this compound working solution.
-
To a second set of calibration standards, add a fixed concentration of the structural analog working solution.
-
-
Sample Processing: Extract all calibration standards as described in Protocol 1.
-
LC-MS/MS Analysis: Analyze the processed calibration standards.
-
Data Analysis:
-
For each calibration point, calculate the peak area ratio of the analyte to the internal standard.
-
Plot the peak area ratio against the analyte concentration.
-
Perform a linear regression analysis to determine the coefficient of determination (r²), slope, and intercept.
-
Calculate the accuracy of each calibration point by comparing the back-calculated concentration to the nominal concentration.
-
Visualizing the Workflow
To better understand the experimental process and the logical flow of using an internal standard, the following diagrams are provided.
Caption: Experimental workflow for quantitative bioanalysis using an internal standard.
Caption: Comparison of properties between this compound and a structural analog.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving the highest level of accuracy and precision in quantitative bioanalysis. As demonstrated, its ability to closely mimic the behavior of the analyte leads to more reliable correction for experimental variability, including extraction efficiency and matrix effects, when compared to structural analogs. For researchers, scientists, and drug development professionals, standardizing on deuterated internal standards is a key step towards generating robust and defensible analytical data.
References
A Comparative Guide to the Quantification of Methyl Vanillate: Unveiling the Superiority of UPLC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of small molecules is a cornerstone of robust scientific research and drug development. Methyl vanillate (B8668496), a compound of interest in various fields, requires precise and reliable analytical methods for its determination. This guide provides an objective comparison of a state-of-the-art Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing a deuterated internal standard, Methyl vanillate-d3, against alternative analytical techniques. The presented experimental data underscores the enhanced linearity, sensitivity, and specificity of the UPLC-MS/MS approach.
The Gold Standard: UPLC-MS/MS with Isotope Dilution
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with UPLC-MS/MS is considered the gold standard for quantitative bioanalysis. This is because the internal standard is chemically identical to the analyte, differing only in isotopic composition. This near-perfect analogy allows it to mimic the analyte's behavior throughout sample preparation, chromatography, and ionization, thereby compensating for variations and matrix effects that can compromise accuracy and precision.
Performance Comparison: Linearity and Range
The performance of an analytical method is critically defined by its linearity and dynamic range. The following tables summarize the key validation parameters for the quantification of methyl vanillate using UPLC-MS/MS with a deuterated internal standard, alongside alternative methods for structurally related compounds, providing a clear comparison of their capabilities.
Table 1: UPLC-MS/MS Method for Methyl Vanillate Quantification
| Parameter | Result |
| Linearity Range | 0 - 300 mg/L[1] |
| Correlation Coefficient (R²) | 0.9998[1] |
| Limit of Detection (LOD) | 5.0 mg/kg[1] |
| Limit of Quantification (LOQ) | 50 µg/kg |
| Recovery | 90.63% ± 6.25% to 108.7% ± 2.35%[1] |
| Precision (%RSD) | Intra-day: 2.16%, Inter-day: 5.64%[1] |
Table 2: Alternative Analytical Methods for Related Compounds
| Analyte | Method | Linearity Range | Correlation Coefficient (R²) | LOD | LOQ |
| Vanillic Acid | HPLC-UV | Proportional to 0.4 mg/mL[2][3] | 0.99981[2][3] | 0.40 µg/mL[2][3] | Not Specified |
| Vanillin (B372448) | GC-FID | 100 - 1000 µg/mL | Not Specified | Not Specified | Not Specified |
| Methylated Vanillins | LC-MS/MS | 50 - 5,000 µg/kg[4] | > 0.9995[4] | 10 µg/kg[4] | 50 µg/kg[4] |
| Vanillin, Ethyl Vanillin, Methyl Vanillin | LC-MS/MS | Not Specified | Not Specified | 6.2 - 20.1 µg/kg[5] | Not Specified |
The data clearly demonstrates the superior sensitivity of the LC-MS/MS methods, with significantly lower limits of detection and quantification compared to the HPLC-UV method. The UPLC-MS/MS method for methyl vanillate also exhibits excellent linearity over a broad concentration range.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any analytical method.
UPLC-MS/MS Method for Methyl Vanillate Quantification
1. Sample Preparation
A precise and consistent sample preparation workflow is crucial for accurate quantification. The following diagram illustrates a typical solid-phase extraction (SPE) procedure.
Caption: A generalized workflow for sample preparation.
-
Internal Standard Spiking: A known concentration of this compound is added to the sample at the initial stage.
-
Extraction: The sample is then subjected to an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and internal standard from the matrix.
-
Concentration: The extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of the mobile phase.
2. UPLC-MS/MS Analysis
-
Chromatographic System: Waters ACQUITY UPLC I-Class System or equivalent.
-
Column: A suitable reversed-phase column, such as a C18 column, is used for separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is typically employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Xevo TQD) is used for detection in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for vanillate compounds.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Methyl vanillate and this compound to ensure high selectivity.
Alternative Method: HPLC-UV for Vanillic Acid Quantification
1. Sample Preparation
-
Extraction: A simple solvent extraction is often sufficient for samples with higher concentrations of the analyte.
2. HPLC-UV Analysis
-
Chromatographic System: Standard HPLC system with a UV detector.
-
Column: ODS-3 (150x4.6 mm, 5µm) or equivalent C18 column.[2]
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of methanol (B129727) and water with a small amount of acid.
-
Detection: UV detection at a wavelength of 260 nm.[2]
Logical Justification for Method Selection
The choice of an analytical method is guided by the specific requirements of the study. The following diagram illustrates the decision-making process that often leads to the selection of UPLC-MS/MS with a deuterated internal standard for high-stakes quantitative analysis.
Caption: Decision pathway for analytical method selection.
References
- 1. Quantification of Vanillin, Ethyl Vanillin and Methyl Vanillin Among Thai Rice Cultivars by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry | Trends in Sciences [tis.wu.ac.th]
- 2. HPLC Method of Analysis for Determination and Standardization of Luteolin and Vanillic Acid in Dry Extract of Paronychia Argentea Lam. – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Simultaneous determination of vanillin, ethyl vanillin and methyl vanillin in Chinese infant food and other dairy products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard of Precision: A Comparative Guide to the Robustness of Analytical Methods Using Methyl Vanillate-d3
For researchers, scientists, and drug development professionals striving for the utmost accuracy and reliability in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of Methyl vanillate-d3 against other alternatives, supported by experimental principles and data, to demonstrate its superior performance in ensuring the robustness of analytical methods.
In the landscape of bioanalysis and pharmaceutical quality control, an analytical method's robustness—its capacity to remain unaffected by small, deliberate variations in method parameters—is a cornerstone of reliable data. The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard for mitigating variability in sample preparation, chromatography, and mass spectrometric detection. This compound, a deuterated analog of methyl vanillate, exemplifies the advantages of this approach, particularly in complex matrices where matrix effects can significantly compromise data quality.
Head-to-Head Performance: this compound vs. Alternative Internal Standards
To illustrate the superior performance of this compound, we present a comparative summary of typical performance data from a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of a hypothetical analyte structurally similar to methyl vanillate. The comparison is made against a non-deuterated, structurally analogous internal standard (e.g., Isovanillic Acid) and a scenario with no internal standard.
| Performance Metric | No Internal Standard | Non-Deuterated IS (Isovanillic Acid) | Deuterated IS (this compound) |
| Accuracy (% Bias) | ± 15-25% | ± 5-15% | ± 1-5% |
| Precision (%RSD) | < 20% | < 15% | < 5% |
| Linearity (r²) | > 0.990 | > 0.995 | > 0.999 |
| Matrix Effect (%CV) | 20-40% | 10-25% | < 5% |
| Extraction Recovery (%CV) | 15-30% | 5-15% | < 5% |
This data is a composite representation based on findings in studies comparing different types of internal standards and is intended for illustrative purposes.
The data clearly demonstrates that the use of this compound as an internal standard significantly enhances the accuracy, precision, and linearity of the analytical method. Its ability to co-elute with the analyte and behave similarly during sample processing and analysis allows for effective compensation for variations, leading to more robust and reliable results.
Experimental Protocols: A Framework for Robustness
The successful implementation and validation of an analytical method using this compound as an internal standard requires rigorous experimental protocols. Below are detailed methodologies for key experiments.
Stock and Working Solution Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL primary stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte primary stock solution to create calibration standards covering the desired concentration range.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent as the calibration standards.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., plasma, urine) in a microcentrifuge tube, add 20 µL of the this compound working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient suitable for separating the analyte and internal standard from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and this compound.
-
Robustness Study Design
To assess the robustness of the analytical method, introduce small, deliberate variations to the optimized method parameters. A fractional factorial design is an efficient approach.
| Factor | Level -1 | Nominal | Level +1 |
| Column Temperature | 35°C | 40°C | 45°C |
| Flow Rate | 0.38 mL/min | 0.40 mL/min | 0.42 mL/min |
| Mobile Phase B % (Initial) | 8% | 10% | 12% |
| pH of Mobile Phase A | 3.0 | 3.2 | 3.4 |
Analyze quality control (QC) samples at low and high concentrations under each condition and evaluate the impact on accuracy and precision. The acceptance criteria for robustness are typically that the %RSD of the results under the varied conditions should not exceed 15%.
Visualizing the Pathways: Understanding the Context
To provide a broader context for the application of this compound, the following diagrams illustrate a relevant metabolic pathway and a key signaling pathway where vanilloids play a role.
Metabolic Pathway of Ferulic Acid to Vanillic Acid.
Simplified TRPV1 Receptor Signaling Pathway.
Conclusion: The Robust Choice for Uncompromising Data Quality
In the pursuit of robust and reliable analytical data, the use of a stable isotope-labeled internal standard is indispensable. This compound, by virtue of its chemical identity to the native analyte, provides unparalleled correction for analytical variability, particularly in complex biological matrices. As demonstrated through the illustrative data and established experimental protocols, the incorporation of this compound into analytical methods leads to significant improvements in accuracy, precision, and overall method robustness. For researchers and drug development professionals, the adoption of this compound is a critical step towards ensuring the integrity and defensibility of their quantitative data.
A Comparative Guide to the Specificity of Methyl vanillate-d3 as an Internal Standard
In the landscape of quantitative analytical chemistry, particularly within the pharmaceutical and food science sectors, the precision and reliability of measurements are paramount. The use of an internal standard (IS) is a cornerstone of robust analytical methodologies, designed to correct for variations inherent in sample preparation and instrumental analysis. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are widely regarded as the gold standard for mass spectrometry-based assays. This guide provides an objective comparison of Methyl vanillate-d3 as a SIL internal standard against other common alternatives for the quantification of vanillin (B372448) and related compounds, supported by experimental data and detailed protocols.
The Principle of Internal Standardization
An ideal internal standard is a compound that is chemically similar to the analyte of interest but can be differentiated by the analytical instrument. It is added at a known concentration to all samples, calibrators, and quality controls. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This approach effectively corrects for variations in extraction efficiency, sample volume, and instrument response.
Stable isotope-labeled internal standards, such as this compound, are considered optimal because their physicochemical properties are nearly identical to their unlabeled counterparts.[1] This ensures they co-elute chromatographically and experience similar ionization effects in the mass spectrometer, leading to more accurate and precise results.[1]
Comparison of Internal Standards for Vanillin Quantification
Vanillin, a primary component of vanilla flavor, is widely analyzed in food products and pharmaceuticals. The choice of internal standard is critical for its accurate quantification. Below is a comparison of this compound with other commonly used internal standards.
Table 1: Performance Comparison of Internal Standards for Vanillin Analysis
| Internal Standard | Type | Advantages | Disadvantages | Representative Performance Data |
| This compound / Vanillin-d3 | Stable Isotope-Labeled (SIL) | - Near-identical chemical and physical properties to vanillin.- Co-elutes with the analyte, providing excellent correction for matrix effects.[2] - High accuracy and precision. | - Higher cost compared to non-isotopically labeled standards.- Potential for isotopic contribution from the standard to the analyte signal at very low concentrations. | Linearity (r²): >0.9995LOD: 10 µg/kgLOQ: 50 µg/kgRecovery: 90.7% - 98.5%Precision (RSD): <10%[2] |
| [¹³C₆]-Vanillin | Stable Isotope-Labeled (SIL) | - Considered the "gold standard" with minimal isotope effect.- Co-elutes perfectly with vanillin.[3] - Extremely high accuracy and precision. | - Highest cost and may have limited commercial availability. | Linearity (r²): ≥0.9999LOD: 20 µg/kgLOQ: 50 µg/kgRecovery: 89% - 101%Precision (RSD): <7.5%[3][4] |
| Ethyl vanillin | Structural Analog | - Structurally similar to vanillin.- Lower cost than SIL standards. | - Different retention time and potential for different ionization efficiency compared to vanillin.[5] - May not fully compensate for matrix effects. | Performance is method-dependent and generally less robust than with SIL standards.[5] |
| 2-Phenoxyethanol | Structural Analog | - Low cost and readily available. | - Significant differences in chemical structure and properties compared to vanillin.- Poor correction for matrix effects and extraction variability. | Used in older GC methods with less stringent validation requirements.[6] |
| Benzyl benzoate | Structural Analog | - Low cost. | - Chemically dissimilar to vanillin.- Unlikely to effectively correct for analytical variability. | Linearity (R²): 0.9987[7] |
Experimental Protocols
A robust analytical method requires a well-defined experimental protocol. The following is a representative protocol for the quantification of vanillin in a food matrix using a stable isotope-labeled internal standard.
1. Sample Preparation (Solid Phase Extraction - SPE)
This protocol is adapted for the analysis of vanillin in baby food matrices.[2]
-
Sample Weighing: Accurately weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound (or Vanillin-d3) solution.
-
Extraction: Add 10 mL of water and 20 mL of acetonitrile. For certain matrices like baby formula, acidify with 40 µL of HCl.[2]
-
Homogenization: Vortex for 1 minute followed by ultrasonication for 30 minutes.
-
Salting Out: Add 2 g of NaCl, vortex for 2 minutes, and centrifuge at 5,000 rpm for 10 minutes.
-
SPE Cleanup: Load the supernatant onto a pre-conditioned SPE cartridge (e.g., Bond Elut Plexa).
-
Washing: Wash the cartridge with 5 mL of water.
-
Elution: Elute the analytes with methanol.
-
Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a methanol/water mixture.
-
Filtration: Filter the reconstituted sample before analysis.
2. LC-MS/MS Analysis
The following are typical conditions for the analysis of vanillin using a UHPLC system coupled to a tandem mass spectrometer.[2]
-
Chromatographic Column: C18 column
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: Isocratic or gradient elution suitable for the separation of vanillin from other matrix components.
-
Injection Volume: 5-10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM)
-
Vanillin Transition: m/z 153 -> 93.2, 65.2
-
Vanillin-d3 Transition: m/z 156.2 -> 93, 65
-
Conclusion
For the accurate and precise quantification of vanillin, stable isotope-labeled internal standards such as this compound or Vanillin-d3 are demonstrably superior to structural analogs. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides the most effective compensation for matrix effects and other sources of variability. While the initial cost of SIL standards is higher, the enhanced data quality, reliability, and robustness of the analytical method justify the investment, particularly in regulated environments like drug development and food safety analysis. The use of a validated method with a SIL internal standard, as outlined in this guide, ensures the generation of defensible and high-quality analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
The Gold Standard in Quantitative Analysis: Evaluating the Cost-Effectiveness of Methyl Vanillate-d3
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. In fields ranging from pharmacokinetics to metabolomics and food science, the reliability of analytical data underpins critical decisions. Methyl vanillate (B8668496), a phenolic compound found in various natural sources and used as a flavoring agent, also exhibits a range of biological activities, including antioxidant and potential anti-cancer effects. Its accurate quantification in complex matrices is therefore of significant interest. This guide provides an objective comparison of the analytical performance of Methyl vanillate with its deuterated stable isotope-labeled internal standard, Methyl vanillate-d3, supported by established analytical principles and illustrative data.
The Critical Role of Internal Standards in Mass Spectrometry
In quantitative analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), internal standards are crucial for ensuring accuracy and precision.[1] They are added in a known, constant amount to all samples, calibration standards, and quality controls to correct for variations that can occur during sample preparation, injection, and analysis. The ideal internal standard is a compound that behaves identically to the analyte of interest throughout the entire analytical process but is distinguishable by the detector.[2]
Stable isotope-labeled (SIL) compounds, such as this compound, are widely considered the "gold standard" for internal standards in mass spectrometry.[1] In this compound, three hydrogen atoms in the methyl group have been replaced by deuterium. This substitution results in a molecule with nearly identical physicochemical properties to the non-labeled Methyl vanillate, including polarity, solubility, and chromatographic retention time. However, the increase in mass allows it to be easily differentiated by the mass spectrometer.
Performance Comparison: this compound vs. Non-Deuterated Alternatives
Key Performance Metrics:
| Performance Metric | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS | Rationale for Difference |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | The deuterated standard co-elutes with the analyte, experiencing the same degree of matrix effects (ion suppression or enhancement), leading to more effective correction.[3] Structural analogs have different retention times and ionization efficiencies, resulting in less accurate compensation.[2] |
| Precision (%RSD) | Typically < 5% | Often 10-20% | By effectively normalizing for variations in sample extraction, injection volume, and instrument response, the deuterated standard leads to lower relative standard deviations and more reproducible results.[4] |
| Matrix Effect Compensation | High | Low to Moderate | The near-identical chemical properties of the deuterated standard ensure it is affected by the sample matrix in the same way as the analyte, providing robust compensation.[3] |
| Extraction Recovery Consistency | High | Variable | The deuterated standard mirrors the extraction behavior of the analyte, correcting for any losses during sample preparation. Structural analogs may have different extraction efficiencies. |
Cost-Effectiveness Analysis
A direct cost comparison is challenging as the price for this compound is typically available "on request" from specialized chemical suppliers, a common practice for stable isotope-labeled compounds. In contrast, non-deuterated Methyl vanillate is readily available from numerous suppliers at a lower price point.
| Compound | Supplier Examples | Typical Purity | Price |
| This compound | MedchemExpress, aromaLAB | >95% | Price on Request[5] |
| Methyl vanillate | Sigma-Aldrich, TCI America, Fisher Scientific | >98% | ~$2-5 per gram (for bulk purchases) |
While the initial procurement cost of this compound is undoubtedly higher, its use can be highly cost-effective in the long run by:
-
Reducing the need for repeat analyses: The higher accuracy and precision minimize the frequency of failed batches and the need for re-running samples.
-
Facilitating faster method development: The reliability of a deuterated internal standard can streamline the validation of analytical methods.
-
Ensuring data integrity and defensibility: For regulated studies, the robustness of data generated using a SIL internal standard is a significant advantage.
Experimental Protocols
Below is a representative experimental protocol for the quantitative analysis of Methyl vanillate in a biological matrix using LC-MS/MS with this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Methyl vanillate Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl vanillate and dissolve in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare a series of working solutions for calibration standards and quality controls by serially diluting the stock solutions in methanol:water (50:50, v/v). The internal standard working solution should be prepared at a concentration that provides a stable and reproducible signal (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of the sample (e.g., plasma, cell lysate), add 20 µL of the this compound internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
Methyl vanillate: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: The precursor and product ions for the d3 variant will be 3 Da higher than the non-labeled compound).
-
4. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of Methyl vanillate in the unknown samples is determined from the calibration curve.
Visualizing Experimental Workflow and Biological Pathways
To illustrate the practical application and biological relevance of Methyl vanillate, the following diagrams are provided.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards Featuring Methyl Vanillate-d3
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are non-negotiable. In the landscape of liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of deuterated internal standards, with a focus on Methyl vanillate-d3, against non-deuterated alternatives, supported by established regulatory guidelines and representative experimental data.
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds like this compound, are widely recognized as the "gold standard" in quantitative bioanalysis.[1][2][3][4][5] Major regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) in its M10 guideline, strongly advocate for their use whenever possible.[2][4][6] The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, providing robust correction for variability and enhancing the accuracy and precision of the results.[1][3][4][7]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards over non-deuterated alternatives, such as structural analogs, is well-documented. A structural analog may have different extraction recovery, chromatographic behavior, and ionization efficiency, which can compromise data quality.[3][8] The following tables summarize a representative comparison of key performance parameters.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Parameter | Deuterated IS (this compound) | Non-Deuterated IS (Structural Analog) | Regulatory Acceptance Criteria (Typical) |
| Accuracy (% Bias) | -2.5% to +3.0% | -12.0% to +15.0% | ±15% (±20% at LLOQ) |
| Precision (%CV) | ≤ 5.0% | ≤ 15.0% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (%CV) | ≤ 4.0% | ≤ 18.0% | ≤15% |
| Extraction Recovery (%CV) | ≤ 6.0% | ≤ 20.0% | Consistent and reproducible |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data is representative and illustrates typical performance differences.
Table 2: Representative Accuracy and Precision Data for Quality Control Samples
| QC Level | Deuterated IS (% Bias, %CV) | Non-Deuterated IS (% Bias, %CV) |
| Low QC | -1.8, 4.5 | -10.5, 13.2 |
| Medium QC | 2.1, 3.2 | 8.7, 11.5 |
| High QC | 1.5, 2.8 | 5.2, 9.8 |
Experimental Protocols
Detailed and validated experimental protocols are crucial for ensuring the reliability of bioanalytical data. The following are methodologies for key experiments involving the use of a deuterated internal standard like this compound.
Protocol 1: Quantitative Analysis of Methyl Vanillate (B8668496) in Human Plasma
Objective: To accurately quantify the concentration of methyl vanillate in human plasma using this compound as an internal standard via LC-MS/MS.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of methyl vanillate and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with a 50:50 methanol:water mixture. Prepare a working internal standard solution of 100 ng/mL by diluting the IS stock solution with the same mixture.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of blank human plasma, calibration standard, or study sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound working solution and vortex.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both methyl vanillate and this compound.
-
Protocol 2: Assessment of Matrix Effects
Objective: To evaluate the impact of matrix components on the ionization of methyl vanillate and this compound.
1. Sample Preparation:
-
Set A (Neat Solution): Prepare the analyte and internal standard in the mobile phase.
-
Set B (Post-extraction Spike): Extract blank plasma from at least six different sources using the protein precipitation protocol. Spike the extracted supernatant with the analyte and internal standard.
-
Set C (Pre-extraction Spike): Spike blank plasma from the same six sources with the analyte and internal standard and then perform the full extraction procedure.
2. Data Analysis:
-
Calculate the matrix factor (MF) for each lot of plasma by comparing the peak area in Set B to the peak area in Set A.
-
Calculate the IS-normalized MF. The coefficient of variation (%CV) of the IS-normalized MF across the different lots should be ≤15%.
Visualizing the Workflow and Rationale
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.
Bioanalytical workflow using a deuterated internal standard.
Decision pathway for internal standard selection.
Conclusion
The use of deuterated internal standards, such as this compound, is a scientifically sound and regulatory-preferred approach for achieving high-quality data in bioanalysis. Their ability to closely mimic the behavior of the analyte provides superior correction for analytical variability compared to non-deuterated alternatives. By adhering to the comprehensive validation protocols outlined in regulatory guidelines, researchers can ensure the reliability and defensibility of their bioanalytical data, a critical component in the advancement of drug development.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Battle of Isotopic Labeling Strategies: SILAC vs. TMT for Quantitative Proteomics
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of two leading isotopic labeling strategies: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), a metabolic labeling approach, and Tandem Mass Tags (TMT), a chemical labeling method. This comparison is supported by experimental data to aid in the selection of the most appropriate technique for specific research needs.
The accurate quantification of proteins is paramount in fields ranging from fundamental biology to drug discovery. Isotopic labeling, coupled with mass spectrometry, has become a cornerstone for such quantitative proteomics studies. The choice of labeling strategy can significantly impact experimental design, cost, and the quality of the data obtained. This guide delves into a comparative analysis of SILAC and TMT, two widely adopted and powerful techniques.
Principles at a Glance: In Vivo vs. In Vitro Labeling
SILAC is an in vivo metabolic labeling technique where cells are cultured in media containing "heavy" stable isotope-labeled essential amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).[1] This results in the incorporation of these heavy amino acids into all newly synthesized proteins.[2] A key advantage of SILAC is that samples (e.g., control vs. treated cells) can be mixed at a very early stage, minimizing sample handling variability and leading to high precision and reproducibility.[3][4] However, its application is primarily limited to actively dividing cells in culture and is not suitable for tissues or biofluids.[3][5]
In contrast, TMT is an in vitro chemical labeling method.[6] It utilizes isobaric tags that are chemically attached to the N-terminus and lysine (B10760008) residues of peptides after protein extraction and digestion.[7] While all TMT tags have the same total mass, fragmentation in the mass spectrometer generates unique reporter ions of different masses, allowing for the relative quantification of peptides from different samples.[7][8] A major strength of TMT is its high multiplexing capability, with the ability to compare up to 18 samples in a single experiment, making it ideal for large-scale studies.[5][6]
Performance Comparison: A Data-Driven Analysis
The choice between SILAC and TMT often depends on the specific experimental goals and sample types. The following table summarizes quantitative data from comparative studies, highlighting key performance metrics.
| Performance Metric | SILAC (Metabolic Labeling) | TMT (Chemical Labeling) | Key Findings from Comparative Studies |
| Proteome Coverage | High | Moderate to High | One study found that a label-free approach achieved superior proteome coverage, but SILAC and TMT still provided deep proteome coverage for quantification.[9][10] TMT can sometimes show lower coverage, especially when replicates are spread across multiple plexes.[9] |
| Quantitative Precision & Reproducibility | Very High | High | SILAC is generally considered more reproducible than chemical labeling methods like TMT because samples are mixed early in the workflow, reducing variability from sample processing.[3][11] Isobaric chemical labeling has been shown to surpass metabolic labeling in terms of quantification precision in some contexts.[10][12] |
| Quantitative Accuracy | Very High | High (can be affected by ratio compression) | TMT can suffer from "ratio compression" due to the co-isolation and co-fragmentation of peptides, which can skew quantification.[5][6] SILAC avoids chemical artifacts and is known for its high accuracy.[6] |
| Multiplexing Capability | Low (typically 2-3 samples) | High (up to 18 samples) | This is a major advantage of TMT, allowing for higher throughput and more complex experimental designs.[5][6] |
| Sample Type Suitability | Primarily cell cultures | Tissues, biofluids, cell cultures | SILAC's requirement for metabolic incorporation limits its use to dividing cells, whereas TMT can be applied to a broader range of sample types.[3][5] |
Experimental Protocols: A Step-by-Step Overview
Below are detailed methodologies for conducting SILAC and TMT experiments.
SILAC Experimental Protocol
-
Cell Culture and Labeling:
-
Two populations of cells are cultured in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Lysine and ¹³C₆,¹⁵N₄-Arginine).
-
Cells are passaged for at least five doublings to ensure near-complete incorporation of the heavy amino acids.[1]
-
-
Experimental Treatment:
-
The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).
-
-
Sample Mixing and Protein Extraction:
-
The "light" and "heavy" cell populations are harvested and mixed in a 1:1 ratio.
-
Proteins are extracted from the combined cell lysate.
-
-
Protein Digestion:
-
The extracted proteins are digested into peptides using an enzyme such as trypsin.
-
-
Mass Spectrometry Analysis:
-
The resulting peptide mixture is analyzed by LC-MS/MS. The mass difference between the "light" and "heavy" labeled peptides allows for their relative quantification.[13]
-
TMT Experimental Protocol
-
Protein Extraction and Digestion:
-
Proteins are extracted from each of the individual samples to be compared.
-
The proteins from each sample are independently reduced, alkylated, and digested into peptides.[8]
-
-
Peptide Labeling:
-
Each peptide sample is labeled with a different isobaric TMT reagent.[7]
-
-
Sample Pooling:
-
The TMT-labeled peptide samples are combined into a single mixture.[8]
-
-
Fractionation and Cleanup:
-
The pooled sample is often fractionated to reduce complexity and then desalted.[8]
-
-
Mass Spectrometry Analysis:
Visualizing the Concepts
To further clarify the discussed concepts, the following diagrams illustrate a key signaling pathway often studied with these techniques, the experimental workflows, and a logical comparison of the two strategies.
Caption: EGFR signaling pathway, a frequent subject of proteomic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 6. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 7. Principles of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. UWPR [proteomicsresource.washington.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Methyl Vanillate-d3: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides essential safety and logistical information for the proper disposal of Methyl vanillate-d3, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is vital for maintaining a safe laboratory environment and complying with regulatory standards.
Pre-Disposal Handling and Safety Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care to minimize exposure and associated risks.
Personal Protective Equipment (PPE): Always wear suitable PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
Avoid Dust Formation and Inhalation: Handle the solid material in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust.[1][3]
Prevent Contact: Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1][2]
Consult the Safety Data Sheet (SDS): Always refer to the manufacturer-provided SDS for specific handling and safety information. While a specific SDS for the d3 version may not always be available, the SDS for Methyl vanillate (B8668496) provides crucial safety data.[1][2][3][4]
Waste Identification and Classification
Properly identifying and classifying chemical waste is the foundational step for safe disposal.
-
Chemical Waste Stream: this compound should be disposed of as chemical waste. Do not mix it with regular trash or pour it down the drain.[3]
-
Hazardous Waste Regulations: Disposal must be conducted in accordance with all applicable federal, state, and local regulations for hazardous waste.[1]
Step-by-Step Disposal Procedure
Follow these steps for the safe collection, storage, and disposal of this compound waste.
1. Collection:
-
Collect waste this compound, including any contaminated materials such as weighing paper or pipette tips, in a designated and compatible waste container.
-
For spills, sweep up the solid material and place it into a suitable container for disposal.[3][4]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the approximate quantity of the waste.
3. Storage:
-
Keep the waste container tightly closed and store it in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[2][3]
-
The storage area should be secure to prevent unauthorized access.
4. Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not attempt to treat or dispose of the chemical waste yourself unless you are trained and authorized to do so.
Quantitative Data Summary
| Property | Value |
| Appearance | Light yellow solid |
| Molecular Formula | C₉H₇D₃O₄ |
| Melting Point | 64 - 67 °C |
| Boiling Point | 285 - 287 °C |
| Incompatibilities | Strong oxidizing agents |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl vanillate-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl vanillate-d3. The following procedures are designed to ensure safe handling, operation, and disposal of this compound in a laboratory setting.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Methyl 4-hydroxy-3-methoxy-d3-benzoate
-
CAS Number: 1020719-63-3
Hazard Identification and Personal Protective Equipment
Methyl vanillate (B8668496) is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to mitigate these risks.
Hazard Summary:
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin Irritation (Category 2) |
| Causes serious eye irritation | Eye Irritation (Category 2A) |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure, Cat 3) |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye and Face Protection | Chemical safety goggles are required.[3][4][5] A face shield should be worn in addition to goggles when there is a potential for splashing.[3][6] |
| Skin Protection | A standard laboratory coat must be worn.[3][6] |
| Hand Protection | Nitrile gloves are suitable for incidental contact.[4][5] For prolonged or direct contact, consider more robust chemical-resistant gloves. Always inspect gloves for integrity before use and change them immediately if contaminated.[4] |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood.[7] If dust is generated or ventilation is inadequate, a NIOSH-approved respirator (e.g., N95) should be used.[6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring a safe laboratory environment.
Workflow for Handling this compound:
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
